molecular formula C28H39N3O2 B1681887 Snc 80 CAS No. 156727-74-1

Snc 80

Cat. No.: B1681887
CAS No.: 156727-74-1
M. Wt: 449.6 g/mol
InChI Key: KQWVAUSXZDRQPZ-UMTXDNHDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enyl-1-piperazinyl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide is a diarylmethane.
a highly-selective, nonpeptide delta opioid receptor agonist;  structure given in first source

Properties

IUPAC Name

4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O2/c1-7-17-30-19-22(5)31(20-21(30)4)27(25-11-10-12-26(18-25)33-6)23-13-15-24(16-14-23)28(32)29(8-2)9-3/h7,10-16,18,21-22,27H,1,8-9,17,19-20H2,2-6H3/t21-,22+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWVAUSXZDRQPZ-UMTXDNHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)N3CC(N(CC3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)OC)N3C[C@H](N(C[C@@H]3C)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045662
Record name 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156727-74-1
Record name SNC 80
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156727-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Alpha-(4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl)-N,N-diethylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156727741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(R)-[(2S,5R)-2,5-Dimethyl-4-(2-propen-1-yl)-1-piperazinyl](3-methoxyphenyl)methyl]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNC-80
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L842QB22SW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Action of SNC-80 in the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC-80 is a pioneering non-peptide δ-opioid receptor (DOR) agonist that has been instrumental in the pharmacological characterization of the DOR system. While initially lauded for its high selectivity for the DOR, subsequent research has unveiled a more complex mechanism of action, primarily involving the selective activation of μ-opioid receptor (MOR) and DOR heteromers in the central nervous system (CNS). This document provides a comprehensive overview of the molecular and cellular mechanisms underlying the actions of SNC-80, its impact on various neurotransmitter systems, and its resultant physiological and behavioral effects. Detailed experimental protocols and quantitative pharmacological data are presented to offer a complete technical resource for the scientific community.

Receptor Interaction and Primary Transduction

SNC-80 was developed as a highly selective agonist for the δ-opioid receptor.[1][2] However, compelling evidence now indicates that its most potent in vivo effects, particularly antinociception, are mediated through the selective activation of MOR-DOR heteromers.[1][3][4][5] SNC-80 is believed to target the δ-protomer within the heteromeric complex, leading to the activation of the entire receptor unit.[3] This interaction initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins of the Gαi/o family.

Upon binding, SNC-80 promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. Both subunits are active in signal transduction.

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[6]

  • Modulation of Ion Channels:

    • The Gβγ dimer directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[7] This leads to potassium ion efflux, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.[7]

    • SNC-80 also inhibits N-type voltage-gated calcium channels, which reduces calcium influx at the presynaptic terminal and thereby decreases the release of neurotransmitters.[8]

    • Evidence also points to the involvement of Ca2+-activated Cl- channels in the central antinociceptive effects of SNC-80.[9]

  • β-Arrestin Recruitment: SNC-80 is a potent recruiter of β-arrestin.[7][10] This interaction is crucial for receptor desensitization, internalization, and downstream signaling that is independent of G-proteins. The high degree of internalization prompted by SNC-80 may be linked to the development of tolerance and some of its adverse effects.[7][10]

Modulation of Central Neurotransmitter Systems

The activation of DORs and MOR-DOR heteromers by SNC-80 leads to significant modulation of several key neurotransmitter systems within the CNS, underlying its complex behavioral profile.

Glutamatergic System

SNC-80 exerts a profound, region-specific influence on the glutamatergic system. In the ventral hippocampus (CA3 region), SNC-80 increases extracellular glutamate (B1630785) levels.[11] This neuroexcitatory effect is believed to be the primary mechanism behind the convulsive, tremor-like behaviors observed at higher doses of the compound.[11] This effect is mediated by AMPA/kainate receptors.[11]

Dopaminergic System

While SNC-80 does not directly stimulate dopamine (B1211576) release on its own, it significantly enhances amphetamine-mediated dopamine efflux in the striatum.[12][13] This synergistic interaction is not direct but is orchestrated through a multi-step process involving other neurotransmitter systems:

  • SNC-80 inhibits GABAergic transmission.

  • This disinhibition leads to an increase in local glutamate release.

  • Glutamate then activates NMDA receptors on dopaminergic terminals, potentiating dopamine release.[13][14]

GABAergic System

The pro-convulsant effects of SNC-80 are also strongly linked to its inhibitory action on GABAergic neurons in the forebrain.[15] By activating DORs expressed on these inhibitory interneurons, SNC-80 suppresses their activity, leading to a state of disinhibition and increased network excitability, which can culminate in seizures.[15]

Neuropeptide Systems (Substance P)

In the spinal cord, SNC-80 demonstrates a clear mechanism for analgesia by inhibiting the release of the pro-nociceptive neuropeptide, Substance P, from the terminals of primary afferent C-fibers in the dorsal horn.[8] This presynaptic inhibition is a classic mechanism of opioid analgesia.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for SNC-80 from various in vitro and in vivo assays.

Table 1: Receptor Binding Affinities

Receptor Preparation Radioligand Ki (nM) Selectivity (μ/δ) Selectivity (κ/δ) Reference
δ-Opioid Mouse Brain [3H]Naltrindole 9.4 - -
μ-Opioid Mouse Brain [3H]DAMGO 4653 495 - [16]

| κ-Opioid | Mouse Brain | [3H]U69,593 | 2331 | - | 248 |[16] |

Table 2: In Vitro Functional Potency

Assay Preparation Measured Effect IC50 (nM) Reference
Mouse Vas Deferens Electrically stimulated contraction Inhibition 2.73 [16]
Guinea Pig Ileum Electrically stimulated contraction Inhibition 5457 [16]

| Ca2+ Fluorescence | HEK293 cells with μ–δ heteromers | Activation | 52.8 |[3] |

Table 3: In Vivo Antinociceptive Potency

Test Administration A50 / ED50 Species Reference
Tail-Flick i.c.v. 104.9 nmol Mouse [16]
Tail-Flick i.th. 69.0 nmol Mouse [16]
Tail-Flick i.p. 57.0 mg/kg Mouse [16]
Hot-Plate i.c.v. 91.9 nmol Mouse [16]
Tail Flick i.th. 49 nmol (WT mice) Mouse [3]
Tail Flick i.th. 131 nmol (μ-KO mice) Mouse [3]

| Tail Flick | i.th. | 327 nmol (δ-KO mice) | Mouse |[3] |

A50: Dose producing 50% of the maximum possible antinociceptive effect. ED50: Dose effective in 50% of subjects. i.c.v.: intracerebroventricular; i.th.: intrathecal; i.p.: intraperitoneal.

Visualized Signaling Pathways and Experimental Workflows

SNC80_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_arrestin β-Arrestin Pathway SNC80 SNC-80 DOR μ-δ Heteromer / δ-OR SNC80->DOR Binding G_protein Gαi/o-βγ DOR->G_protein Activation Arrestin β-Arrestin DOR->Arrestin Recruitment G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition GIRK GIRK Channel G_beta_gamma->GIRK Activation Ca_channel CaV Channel G_beta_gamma->Ca_channel Inhibition cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibition) GIRK->Hyperpolarization Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter ATP ATP ATP->AC K_ion K+ K_ion->GIRK Ca_ion Ca2+ Ca_ion->Ca_channel Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Caption: SNC-80 primary signaling pathways in a CNS neuron.

SNC80_Dopamine_Modulation Logic Flow: SNC-80 Enhancement of Dopamine Release cluster_GABA GABAergic Neuron SNC80_GABA SNC-80 DOR_GABA DOR SNC80_GABA->DOR_GABA GABA_release GABA Release DOR_GABA->GABA_release Inhibition GABA_receptor GABA-R GABA_release->GABA_receptor Glutamate_release Glutamate Release GABA_receptor->Glutamate_release Inhibition NMDA_receptor NMDA-R Glutamate_release->NMDA_receptor Activation Dopamine_release Dopamine Release (Enhanced by AMPH) NMDA_receptor->Dopamine_release Potentiation SNC80_Seizure_Mechanism Proposed Mechanism of SNC-80 Induced Seizures cluster_forebrain Forebrain Circuit SNC80 SNC-80 (High Dose) DOR_GABA DOR SNC80->DOR_GABA Activation GABA_Neuron GABAergic Interneuron Pyramidal_Neuron Pyramidal Neuron (e.g., Hippocampus) GABA_Neuron->Pyramidal_Neuron Inhibition Disinhibition Disinhibition of Pyramidal Neuron GABA_Neuron->Disinhibition DOR_GABA->GABA_Neuron Inhibits Neuron Network_Hyperexcitability Network Hyperexcitability Disinhibition->Network_Hyperexcitability Seizure Seizure Activity Network_Hyperexcitability->Seizure

References

SNC-80: A Technical Guide to its Delta-Opioid Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNC-80 is a non-peptidic small molecule that has been instrumental in the study of the delta-opioid receptor (DOR). Initially characterized as a highly selective DOR agonist, emerging research has revealed a more complex pharmacological profile, including significant activity at mu-delta opioid receptor (MOR-DOR) heteromers. This technical guide provides a comprehensive overview of the selectivity profile of SNC-80, presenting key quantitative data, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, neuroscience, and drug development.

Receptor Binding Affinity

The primary determinant of a ligand's selectivity is its binding affinity for its intended target relative to other potential targets. For SNC-80, this is typically quantified by determining its equilibrium dissociation constant (Ki) at the delta (δ), mu (μ), and kappa (κ) opioid receptors.

Table 1: SNC-80 Binding Affinity (Ki) at Opioid Receptors
Receptor SubtypeReported Ki (nM)Selectivity Ratio (μ/δ)Selectivity Ratio (κ/δ)Reference
Delta (δ)0.625 - 1.8495248[1]
Mu (μ)~900[1]
Kappa (κ)~450[1]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

The data clearly indicates a high degree of selectivity of SNC-80 for the delta-opioid receptor over the mu and kappa subtypes in radioligand binding assays.[1]

Functional Activity

Beyond binding, the functional consequence of ligand-receptor interaction is crucial. This is assessed through various in vitro functional assays that measure the downstream signaling events following receptor activation.

Table 2: SNC-80 Functional Potency (EC50) and Efficacy
AssayReceptor/Cell SystemEC50 (nM)EfficacyReference
Adenylyl Cyclase InhibitionCloned human delta opioid receptors9.2Full Agonist
[³⁵S]GTPγS BindingHuman neuroblastoma SH-SY5Y cells32Full Agonist[2]
Calcium Fluorescence AssayHEK-293 cells expressing μ–δ heteromers52.8 ± 27.8Robust Response[3]
Mouse Vas Deferens AssayMouse Vas Deferens2.73Potent Inhibition[1]
Guinea Pig Ileum AssayGuinea Pig Ileum5457Weak Inhibition[1]

SNC-80 demonstrates potent agonist activity at the delta-opioid receptor, as evidenced by its low nanomolar EC50 values in assays measuring the inhibition of adenylyl cyclase and the stimulation of [³⁵S]GTPγS binding.[2] Interestingly, recent studies have highlighted that SNC-80 elicits a particularly robust response in cells co-expressing mu and delta opioid receptors, suggesting a significant role for MOR-DOR heteromers in its mechanism of action.[3][4]

Experimental Protocols

Accurate and reproducible characterization of SNC-80's selectivity profile relies on standardized experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Ki of SNC-80 at the delta, mu, and kappa opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK-293 cells)

  • Radioligand (e.g., [³H]Naltrindole for DOR, [³H]DAMGO for MOR, [³H]U-69,593 for KOR)

  • SNC-80

  • Non-specific binding control (e.g., Naloxone at a high concentration)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Filtration apparatus (e.g., cell harvester with glass fiber filters)

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM Naloxone), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of SNC-80 (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature (typically for 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the SNC-80 concentration.

    • Determine the IC50 value, which is the concentration of SNC-80 that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes Plate 96-Well Plate Setup (Total, NSB, Competition) Membranes->Plate Radioligand Radioligand Radioligand->Plate SNC80 SNC-80 Dilutions SNC80->Plate Incubation Incubation (Equilibrium) Plate->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Data Analysis (IC50 -> Ki) Counting->Data

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, a key step in GPCR signaling, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Objective: To determine the potency (EC50) and efficacy of SNC-80 in activating G proteins via the delta-opioid receptor.

Materials:

  • Cell membranes expressing the delta-opioid receptor

  • [³⁵S]GTPγS

  • GDP

  • SNC-80

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, NaCl, and EDTA)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • Assay buffer

    • GDP (to a final concentration of 10-100 µM)

    • Varying concentrations of SNC-80.

    • Cell membranes (5-20 µg protein/well).

    • For determining basal binding, omit SNC-80.

    • For determining non-specific binding, add unlabeled GTPγS (10 µM) in the presence of a saturating concentration of a standard agonist.

  • Initiation and Incubation: Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM). Incubate the plate at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat. Wash the filters with ice-cold assay buffer.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [³⁵S]GTPγS at each SNC-80 concentration.

    • Plot the specific binding against the logarithm of the SNC-80 concentration to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) from the curve.

Workflow Diagram:

GTP_gamma_S_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes DOR-expressing Membranes Plate Assay Plate Setup Membranes->Plate SNC80 SNC-80 Dilutions SNC80->Plate Reagents [³⁵S]GTPγS & GDP Reagents->Plate Incubation Incubation at 30°C Plate->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (EC50 & Emax) Counting->Analysis

[³⁵S]GTPγS Binding Assay Workflow

Signaling Pathways

Upon binding to the delta-opioid receptor, SNC-80 initiates a cascade of intracellular signaling events, primarily through the activation of Gi/o proteins.

Canonical G-Protein Signaling

The primary signaling pathway for DOR activation by SNC-80 involves the following steps:

  • G-Protein Activation: SNC-80 binding induces a conformational change in the DOR, leading to the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

  • Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.

  • Downstream Effectors:

    • Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gβγ: Modulates the activity of various ion channels, such as G-protein-coupled inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). It also activates other signaling molecules like phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).

Mu-Delta Opioid Receptor Heteromer Signaling

Recent evidence strongly suggests that SNC-80 can also act on MOR-DOR heteromers, leading to unique signaling properties.[3][4][5][6][7] When these receptors form a complex, SNC-80 binding to the DOR protomer can allosterically modulate the signaling of the MOR protomer, and vice versa. This can result in altered G-protein coupling, downstream effector regulation, and receptor trafficking compared to DOR homomers. The antinociceptive effects of SNC-80 appear to be significantly mediated through these heteromers.[3][4]

Signaling Pathway Diagram:

SNC80_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling SNC80 SNC-80 DOR δ-Opioid Receptor (DOR) SNC80->DOR Binds MOR_DOR μ-δ Heteromer SNC80->MOR_DOR Binds Gi_o Gi/o Protein DOR->Gi_o Activates MOR_DOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC αi/o inhibits GIRK GIRK Channels Gi_o->GIRK βγ activates VGCC VGCC Gi_o->VGCC βγ inhibits MAPK MAPK Pathway Gi_o->MAPK βγ activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx Gene_Expression Gene Expression MAPK->Gene_Expression

SNC-80 Signaling Pathways

Conclusion

SNC-80 remains a cornerstone pharmacological tool for investigating the delta-opioid system. While its high selectivity for the delta-opioid receptor over mu and kappa receptors is well-established through binding and functional assays, a growing body of evidence highlights the critical role of mu-delta opioid receptor heteromers in mediating its effects. This adds a layer of complexity to its pharmacological profile that researchers must consider. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for the continued exploration of SNC-80 and the development of novel therapeutics targeting the delta-opioid receptor and its associated complexes.

References

The Dawn of a New Era in Opioid Research: A Technical Guide to the Discovery and Chemical Synthesis of SNC-80

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the seminal non-peptide delta-opioid receptor agonist, SNC-80.

This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological characterization of SNC-80, a pivotal molecule in the study of opioid signaling. Discovered in 1994, SNC-80 was the first non-peptide compound identified as a highly selective agonist for the δ-opioid receptor.[1] This breakthrough opened new avenues for investigating the physiological roles of the δ-opioid receptor and for the development of novel therapeutics with potential analgesic, antidepressant, and anxiolytic effects.[1]

Discovery and Development

SNC-80, chemically known as (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, emerged from a focused research effort to develop non-peptidic ligands for opioid receptors. Its discovery was a significant advancement, offering a tool with improved metabolic stability and bioavailability compared to its peptide-based predecessors. The initial characterization of SNC-80 revealed its high affinity and selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors, a finding that has been consistently replicated in subsequent studies.[2] While initially lauded for its δ-selectivity, more recent research has unveiled a more complex pharmacology, demonstrating that SNC-80 can also potently activate μ-δ opioid receptor heteromers.[3][4][5] This dual activity may contribute to its unique pharmacological profile. Despite its promise in preclinical studies, the clinical development of SNC-80 has been hindered by its potential to induce convulsions at higher doses.[1] Nevertheless, it remains an indispensable pharmacological tool for elucidating the intricacies of opioid receptor function.

Quantitative Pharmacological Data

The pharmacological profile of SNC-80 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity, functional potency, and antinociceptive efficacy.

Table 1: Opioid Receptor Binding Affinities of SNC-80

Receptor SubtypeRadioligandPreparationKᵢ (nM)Selectivity (fold) vs. δReference
δ (delta)[³H]NaltrindoleMouse whole brain1.1-[2]
μ (mu)[³H]DAMGOMouse whole brain545495[2]
κ (kappa)[³H]U-69,593Mouse whole brain273248[2]
μ-δ heteromer[³H]DPDPEHEK293 cells52.8 (EC₅₀)-[3]

Table 2: In Vitro Functional Activity of SNC-80

AssaySpeciesIC₅₀ (nM)Reference
Mouse Vas Deferens (MVD)Mouse2.73[2]
Guinea Pig Ileum (GPI)Guinea Pig5457[2]

Table 3: In Vivo Antinociceptive Activity of SNC-80 (Mouse Warm-Water Tail-Flick Test)

Route of AdministrationA₅₀ (nmol or mg/kg)95% Confidence IntervalReference
Intracerebroventricular (i.c.v.)104.9 nmol63.7-172.7 nmol[2]
Intrathecal (i.th.)69 nmol51.8-92.1 nmol[2]
Intraperitoneal (i.p.)57 mg/kg44.5-73.1 mg/kg[2]

Chemical Synthesis

The chemical synthesis of SNC-80 is a multi-step process involving the preparation of a chiral piperazine (B1678402) intermediate followed by its coupling to a benzhydryl moiety. The seminal synthesis was reported by Calderon et al. in 1994, with further details on the synthesis of the key chiral intermediate published in 1999.

Synthesis of the Key Intermediate: (-)-1-allyl-(2S,5R)-dimethylpiperazine

A crucial component of the SNC-80 synthesis is the enantiomerically pure (-)-1-allyl-(2S,5R)-dimethylpiperazine. An efficient, large-scale synthesis of this intermediate has been developed, starting from the commercially available trans-2,5-dimethylpiperazine (B131708). This process involves an optical resolution using camphoric acid, followed by an enantioconvergent step to maximize the yield of the desired (-)-enantiomer.

Final Assembly of SNC-80

The final step in the synthesis of SNC-80 involves the coupling of the chiral piperazine intermediate with a suitably functionalized benzhydryl derivative. The following is a generalized representation of the final synthetic step based on the original publications.

Step 1: Preparation of the Benzhydryl Bromide Intermediate

The synthesis begins with the Grignard reaction between 4-formyl-N,N-diethylbenzamide and (3-methoxyphenyl)magnesium bromide to yield the corresponding benzhydryl alcohol. This alcohol is then converted to the benzhydryl bromide.

Step 2: Coupling Reaction

The benzhydryl bromide is then reacted with (-)-1-allyl-(2S,5R)-dimethylpiperazine in a suitable solvent, such as acetonitrile (B52724), in the presence of a base like potassium carbonate, to yield the final product, SNC-80.

Detailed protocols for the synthesis of key intermediates and the final product are provided in the Experimental Protocols section.

Signaling Pathways of SNC-80

SNC-80 exerts its effects by activating specific intracellular signaling cascades upon binding to the δ-opioid receptor and μ-δ opioid receptor heteromers. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gαi/o).

G-Protein Dependent Signaling

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activated Gβγ subunits can also modulate other downstream effectors, such as ion channels.

G_Protein_Signaling SNC80 SNC-80 DOR δ-Opioid Receptor SNC80->DOR Binds to G_protein Gαi/oβγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

G-Protein Dependent Signaling Pathway of SNC-80.
β-Arrestin Mediated Signaling and Receptor Internalization

In addition to G-protein signaling, SNC-80 is known to induce the recruitment of β-arrestin 2 to the δ-opioid receptor.[6] This interaction is a key step in receptor desensitization and internalization. Upon β-arrestin 2 binding, the receptor is targeted for endocytosis via clathrin-coated pits. This process serves to attenuate G-protein signaling and can also initiate G-protein independent signaling cascades.

Beta_Arrestin_Signaling SNC80 SNC-80 DOR δ-Opioid Receptor SNC80->DOR Binds to GRK GRK DOR->GRK Activates P_DOR Phosphorylated DOR GRK->DOR Phosphorylates Beta_Arrestin β-Arrestin 2 P_DOR->Beta_Arrestin Recruits Clathrin Clathrin-Coated Pit P_DOR->Clathrin Internalization via Beta_Arrestin->Clathrin Promotes assembly of Signaling G-protein independent signaling Beta_Arrestin->Signaling Initiates Endosome Endosome Clathrin->Endosome Recycling Receptor Recycling Endosome->Recycling Degradation Receptor Degradation Endosome->Degradation

β-Arrestin Recruitment and Receptor Internalization.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of SNC-80.

Chemical Synthesis of (+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC-80)

Materials and Reagents:

  • trans-2,5-Dimethylpiperazine

  • Allyl bromide

  • (-)-Camphoric acid

  • 4-Formyl-N,N-diethylbenzamide

  • (3-Methoxyphenyl)magnesium bromide

  • Thionyl chloride

  • Acetonitrile

  • Potassium carbonate

  • Standard laboratory glassware and purification apparatus

Procedure:

Part 1: Synthesis of (-)-1-allyl-(2S,5R)-dimethylpiperazine

  • Allylation of trans-2,5-dimethylpiperazine: To a solution of trans-2,5-dimethylpiperazine in a suitable solvent such as acetone, add allyl bromide dropwise at room temperature. The reaction mixture is then refluxed to yield a mixture of mono- and di-allylated products.

  • Optical Resolution: The crude product from the previous step is subjected to optical resolution using (-)-camphoric acid. The diastereomeric salts are separated by fractional crystallization to isolate the salt of the desired (-)-1-allyl-(2S,5R)-dimethylpiperazine enantiomer.

  • Liberation of the Free Base: The resolved salt is treated with a base, such as sodium hydroxide, to liberate the free amine, (-)-1-allyl-(2S,5R)-dimethylpiperazine. The product is then extracted and purified.

Part 2: Synthesis of the Benzhydryl Bromide Intermediate

  • Grignard Reaction: 4-Formyl-N,N-diethylbenzamide is reacted with (3-methoxyphenyl)magnesium bromide in an ethereal solvent (e.g., THF) to form the corresponding benzhydryl alcohol.

  • Conversion to Bromide: The resulting alcohol is treated with a brominating agent, such as thionyl bromide or phosphorus tribromide, to yield the benzhydryl bromide intermediate.

Part 3: Final Coupling Reaction

  • A solution of (-)-1-allyl-(2S,5R)-dimethylpiperazine and the benzhydryl bromide intermediate in acetonitrile is treated with potassium carbonate.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is then worked up by filtering the inorganic salts and evaporating the solvent. The crude product is purified by column chromatography to yield SNC-80 as a crystalline solid.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of SNC-80 for opioid receptors.

Materials and Reagents:

  • Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)

  • Radioligand (e.g., [³H]Naltrindole for δ-receptors, [³H]DAMGO for μ-receptors, [³H]U-69,593 for κ-receptors)

  • SNC-80

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of SNC-80 in assay buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of SNC-80.

  • Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of SNC-80 to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Mouse Vas Deferens (MVD) and Guinea Pig Ileum (GPI) Assays

Objective: To determine the in vitro functional potency (IC₅₀) of SNC-80.

Materials and Reagents:

  • Male mice and guinea pigs

  • Organ bath setup with physiological salt solution (e.g., Krebs solution)

  • Electrodes for electrical field stimulation

  • SNC-80

  • Force transducer and data acquisition system

Procedure:

  • Isolate the vas deferens from a mouse or a section of the ileum from a guinea pig and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.

  • Apply electrical field stimulation to induce twitch contractions of the tissue.

  • Once a stable baseline of contractions is established, add cumulative concentrations of SNC-80 to the organ bath.

  • Record the inhibition of the twitch response at each concentration.

  • Plot the percentage of inhibition against the log concentration of SNC-80 to determine the IC₅₀ value.

Mouse Warm-Water Tail-Flick Test

Objective: To determine the in vivo antinociceptive activity (A₅₀) of SNC-80.

Materials and Reagents:

  • Male mice

  • Water bath maintained at a constant temperature (e.g., 52°C)

  • Timer

  • SNC-80 solution for administration (i.c.v., i.th., or i.p.)

Procedure:

  • Administer SNC-80 to the mice via the desired route.

  • At various time points after administration, immerse the distal portion of the mouse's tail into the warm water bath.

  • Record the latency for the mouse to flick its tail out of the water. A cut-off time is used to prevent tissue damage.

  • Determine the maximum possible effect (%MPE) for each animal at each time point.

  • Plot the %MPE against the log dose of SNC-80 to determine the A₅₀ value (the dose that produces 50% of the maximum possible effect).

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization Start Starting Materials Intermediate Chiral Piperazine Intermediate Start->Intermediate Multi-step synthesis Final SNC-80 Intermediate->Final Coupling Reaction Binding Radioligand Binding Assay Final->Binding Test Compound Functional MVD/GPI Assays Final->Functional Test Compound Animal Animal Model (Mouse) Final->Animal Administer Behavior Tail-Flick Test Animal->Behavior

Overall Experimental Workflow for SNC-80 Characterization.

References

The In Vivo Effects of SNC80 on Rodent Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Preclinical Profile of a Selective Delta-Opioid Receptor Agonist

SNC80, a non-peptidic, selective delta-opioid receptor (DOR) agonist, has been the subject of extensive preclinical research to elucidate its therapeutic potential and underlying mechanisms of action. This technical guide provides a comprehensive overview of the in vivo effects of SNC80 on rodent behavior, with a focus on its analgesic, anxiolytic, antidepressant, and locomotor activities. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Behavioral Effects of SNC80 in Rodents

SNC80 exerts a range of dose-dependent effects on rodent behavior, primarily mediated through its interaction with the delta-opioid receptor. These effects are often complex and can be influenced by the experimental conditions, rodent species and strain, and the specific behavioral paradigm employed.

Analgesic Properties

SNC80 has demonstrated significant antinociceptive effects in various rodent models of pain. It has been shown to be effective against thermal, mechanical, and inflammatory pain.[1][2][3] The analgesic effects are observed following intracerebroventricular (i.c.v.), intrathecal (i.th.), and intraperitoneal (i.p.) administration.[3] Interestingly, the antihyperalgesic effects of DOR agonists like SNC80 are enhanced in rats under inflammatory pain conditions.[4] While SNC80 is a selective DOR agonist, some studies suggest that its maximal antinociceptive effects may involve heteromeric μ–δ opioid receptors.[5][6]

Anxiolytic and Antidepressant-like Activities

A significant body of evidence supports the anxiolytic and antidepressant-like potential of SNC80. In rodent models of anxiety, such as the elevated plus-maze, SNC80 dose-dependently increases the time spent in the open arms, an effect that is reversible by the selective delta-opioid receptor antagonist naltrindole.[7][8] Furthermore, SNC80 has been shown to attenuate conditioned suppression of locomotor activity in the conditioned fear stress test.[7][8]

In models of depression, SNC80 reduces immobility time in the forced swimming test in both mice and rats, indicative of an antidepressant-like effect.[7][8][9] These effects are also antagonized by naltrindole.[7][8] Notably, the antidepressant-like effects of SNC80 appear to be persistent, as tolerance does not develop to this effect with repeated administration.[10] Moreover, subchronic treatment with SNC80 has been shown to reverse behavioral abnormalities and serotonergic deficits in the olfactory bulbectomized rat model of depression.[11] The potency of SNC80's antidepressant-like effects is enhanced in rats experiencing inflammatory pain.[4]

Effects on Locomotor Activity

The impact of SNC80 on locomotor activity in rodents is complex and often biphasic. In non-habituated rats, SNC80 can induce an initial decrease in exploratory activity, which may be associated with anxiogenic-like signs, followed by a stimulant effect on locomotion.[12][13] In habituated rats, SNC80 generally causes an increase in locomotor activity.[12][13] The locomotor-stimulating effects of SNC80 are mediated by delta-opioid receptors in the forebrain.[14] Tolerance develops to the locomotor-stimulating effects of SNC80 with repeated administration.[10]

Rewarding and Reinforcing Properties

SNC80 has been shown to possess rewarding properties, as evidenced by its ability to induce conditioned place preference in rodents.[15] This suggests a potential for abuse, a characteristic often associated with opioid agonists. The rewarding effects of SNC80 are thought to be mediated through interactions with the dopaminergic system.[15] Specifically, SNC80 can enhance amphetamine-mediated dopamine (B1211576) efflux from the striatum.[15]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the behavioral effects of SNC80 in rodents.

Table 1: Antidepressant-like and Anxiolytic Effects of SNC80

Behavioral TestSpecies/StrainRouteDose Range (mg/kg)Key FindingsReference
Forced Swimming TestICR Micei.p.1 - 10Significantly reduced the duration of immobility.[7]
Elevated Plus-MazeICR Micei.p.1 - 10Dose-dependently and significantly increased the time spent in the open arms.[7]
Conditioned Fear StressICR Mices.c.1 - 3Completely attenuated the conditioned suppression of locomotor activity.[9]
Forced Swim TestSprague-Dawley Ratsi.c.v.10 - 100 µgDose-dependently produced antidepressant-like effects. Potency enhanced in inflammatory pain state.[4]
Olfactory Bulbectomy ModelRatss.c.1 - 10Subchronic treatment reversed hyperemotionality and anxiety-like behaviors.[11]

Table 2: Effects of SNC80 on Locomotor Activity

Experimental ConditionSpecies/StrainRouteDose Range (nmol)Key FindingsReference
Non-habituatedSprague-Dawley Ratsi.c.v.30 - 400Induced a dose-dependent biphasic effect: initial decrease followed by an increase in locomotor activity.[12]
HabituatedSprague-Dawley Ratsi.c.v.10 - 300Caused significant increases in locomotor activity.[12]
Home Cage ActivitySprague-Dawley Ratss.c.3.2 - 32 mg/kgDose-dependently increased locomotor activity. Tolerance developed with repeated administration.[10]

Table 3: Analgesic Effects of SNC80

Pain ModelSpecies/StrainRouteDose RangeKey FindingsReference
Warm-Water Tail-FlickICR Micei.c.v.63.7 - 172.7 nmolProduced dose- and time-related antinociception.[3]
Hot-Plate TestICR Micei.c.v.60.3 - 140.0 nmolProduced dose- and time-related antinociception.[3]
Inflammatory Pain (CFA)Ratsi.c.v.-Reversed hyperalgesia.[2]
Tail Flick AssayRatsi.c.v.-Increased response latencies to a sub-maximal level.[2]
Tail Flick AssayWild-type Micei.t.ED₅₀ = 53.6 nmolAntinociceptive activity was reduced in μ- and δ-opioid receptor knockout mice.[5]

Experimental Protocols

Forced Swimming Test

The forced swimming test is a widely used model to screen for antidepressant-like activity.

  • Apparatus: A cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice are individually placed in the cylinder for a period of 6 minutes. The duration of immobility (defined as the time the mouse remains floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test.

  • Drug Administration: SNC80 or vehicle is typically administered intraperitoneally (i.p.) 30 minutes before the test.

  • Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Elevated Plus-Maze

The elevated plus-maze is a common behavioral assay to assess anxiety-like behavior in rodents.

  • Apparatus: The maze consists of four arms (e.g., 30 cm long, 5 cm wide) arranged in a plus shape and elevated above the floor (e.g., 40 cm). Two opposite arms are enclosed by high walls (closed arms), while the other two are open.

  • Procedure: Each mouse is placed in the center of the maze facing an open arm and is allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Drug Administration: SNC80 or vehicle is administered i.p. 30 minutes prior to the test.

  • Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Locomotor Activity Measurement

Locomotor activity is assessed to determine the stimulant or sedative effects of a compound.

  • Apparatus: Rodents are placed in an open-field arena or their home cage equipped with infrared beams or video tracking software to monitor movement.

  • Procedure: After habituation to the testing environment (for habituated studies), SNC80 or vehicle is administered, and locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.

  • Drug Administration: SNC80 can be administered via various routes, including i.c.v. or systemic injections (s.c., i.p.).

  • Data Analysis: An increase in locomotor counts compared to the vehicle group indicates a stimulant effect, while a decrease suggests a sedative or anxiogenic-like effect.

Signaling Pathways and Experimental Workflows

SNC80 Signaling Pathway

SNC80 exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of DORs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including ion channels and protein kinases, ultimately leading to changes in neuronal excitability and neurotransmitter release.

SNC80_Signaling_Pathway SNC80 SNC80 DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds and Activates Gi Gi/o Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates IonChannels Ion Channels (e.g., K+, Ca2+) PKA->IonChannels Modulates NeuronalActivity Modulation of Neuronal Activity CREB->NeuronalActivity Alters Gene Expression IonChannels->NeuronalActivity Alters Membrane Potential BehavioralEffects Behavioral Effects (Analgesia, Anxiolysis, etc.) NeuronalActivity->BehavioralEffects

Caption: Simplified signaling cascade following SNC80 activation of the delta-opioid receptor.

Experimental Workflow for Assessing Antidepressant-like Effects

The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like properties of SNC80 in rodents.

Antidepressant_Workflow start Start acclimation Animal Acclimation (e.g., 1 week) start->acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_admin Drug Administration (SNC80 or Vehicle) randomization->drug_admin behavioral_test Behavioral Testing (e.g., Forced Swimming Test) drug_admin->behavioral_test data_collection Data Collection (e.g., Immobility Time) behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis results Interpretation of Results data_analysis->results end End results->end

Caption: Standard experimental workflow for preclinical evaluation of antidepressant-like drugs.

Adverse Effects and Therapeutic Considerations

Despite its promising therapeutic profile, SNC80 is associated with some adverse effects, most notably convulsive-like behaviors, including tremors, at higher doses.[16][17] Tolerance also develops to some of its effects, such as locomotor stimulation, with repeated use.[10] These observations highlight the need for the development of new delta-opioid receptor agonists with an improved safety profile. Indeed, newer compounds like KNT-127 have been shown to produce antidepressant-like and antinociceptive effects without the convulsive side effects of SNC80.[16]

Conclusion

SNC80 has been a pivotal pharmacological tool for understanding the role of the delta-opioid receptor system in regulating a wide array of behaviors in rodents. The extensive preclinical data demonstrate its potent analgesic, anxiolytic, and antidepressant-like effects. However, the complex locomotor effects and the potential for convulsions and reward necessitate careful consideration for its therapeutic development. This technical guide provides a consolidated resource of the in vivo behavioral pharmacology of SNC80, offering valuable insights for the ongoing research and development of novel therapeutics targeting the delta-opioid receptor.

References

The Pharmacology of SNC-80: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Selective Delta-Opioid Receptor Agonist

SNC-80 is a potent and selective non-peptidic agonist for the delta-opioid receptor (δ-opioid receptor), which has been instrumental in elucidating the physiological and pathological roles of this receptor subtype. Since its development, SNC-80 has been widely utilized as a pharmacological tool in preclinical research to investigate the potential therapeutic applications of delta-opioid receptor modulation in pain, depression, anxiety, and other neurological disorders. This technical guide provides a comprehensive overview of the pharmacological properties of SNC-80, including its receptor binding and functional activity, in vivo effects, and the underlying signaling mechanisms. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.

Core Pharmacological Properties: Receptor Binding and Functional Activity

SNC-80 exhibits high affinity and selectivity for the δ-opioid receptor. Its pharmacological profile has been characterized through a variety of in vitro assays, with key quantitative data summarized in the tables below.

Table 1: Receptor Binding Affinity of SNC-80
Receptor SubtypeRadioligandPreparationKᵢ (nM)Reference
δ-opioid[³H]NaltrindoleMouse whole brain1.78[1]
δ-opioidNot SpecifiedNot Specified0.18[2]
μ-opioid[³H]DAMGOMouse whole brain>1000Not Specified
κ-opioid[³H]U69,593Mouse whole brain>1000Not Specified
Table 2: Functional Potency of SNC-80
AssayPreparationParameterValue (nM)Reference
Mouse Vas DeferensIsolated tissueIC₅₀2.73[2][3]
Guinea Pig IleumIsolated tissueIC₅₀5457[3]
[³⁵S]GTPγS BindingSH-SY5Y cell membranesEC₅₀32[4][5]
μ-δ Heteromer ActivationHEK293 cellsEC₅₀52.8[2]

SNC-80's high selectivity for the delta-opioid receptor over mu- and kappa-opioid receptors is a key characteristic that has made it a valuable research tool.[3] Interestingly, emerging evidence indicates that SNC-80 also potently activates μ-δ opioid receptor heteromers, which may contribute to its unique pharmacological profile.[2]

In Vivo Pharmacology: Therapeutic Potential and Adverse Effects

In preclinical animal models, SNC-80 has demonstrated a range of physiological effects, highlighting the therapeutic potential of targeting the delta-opioid receptor. However, it is also associated with certain adverse effects, particularly at higher doses.

Antinociceptive Effects

SNC-80 produces significant antinociception in various models of pain. This effect has been observed after intracerebroventricular (i.c.v.), intrathecal (i.th.), and intraperitoneal (i.p.) administration in the mouse warm-water tail-flick test and the hot-plate test.[3] The antinociceptive actions of SNC-80 are believed to be mediated, at least in part, through the activation of the L-arginine/nitric oxide/cyclic GMP (cGMP) pathway.[6]

Antidepressant and Anxiolytic-like Effects

SNC-80 has shown antidepressant-like activity in the forced swim test, where it significantly reduces the duration of immobility in rodents.[7][8] Furthermore, in the elevated plus-maze test, SNC-80 has demonstrated anxiolytic-like effects by increasing the time spent in the open arms of the maze.[7] These behavioral effects are reversible by the selective delta-opioid receptor antagonist, naltrindole, confirming the involvement of the delta-opioid receptor.[7]

Convulsant Effects

A significant limitation of SNC-80 for potential clinical development is its pro-convulsant activity at high doses.[9] This adverse effect has spurred the development of newer delta-opioid receptor agonists with a more favorable safety profile.

Signaling Pathways Activated by SNC-80

The pharmacological effects of SNC-80 are initiated by its binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.

SNC80_Signaling_Pathway SNC80 SNC-80 DOR δ-Opioid Receptor SNC80->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits NO_Synthase Nitric Oxide Synthase DOR->NO_Synthase Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK/MAPK Pathway G_protein->ERK p38 p38 MAPK Pathway G_protein->p38 cAMP ↓ cAMP AC->cAMP Cellular_Effects Cellular Effects (e.g., Antinociception, Antidepressant/Anxiolytic Effects) cAMP->Cellular_Effects Beta_Arrestin->ERK ERK->Cellular_Effects p38->Cellular_Effects NO Nitric Oxide NO_Synthase->NO L_Arginine L-Arginine L_Arginine->NO Substrate sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP ↑ cGMP sGC->cGMP cGMP->Cellular_Effects

Caption: Signaling pathways activated by SNC-80 binding to the δ-opioid receptor.

Upon binding of SNC-80, the delta-opioid receptor primarily couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] The receptor also recruits β-arrestin, which can initiate G-protein-independent signaling cascades.[10] Downstream of G-protein activation and β-arrestin recruitment, SNC-80 has been shown to modulate the activity of mitogen-activated protein kinases (MAPKs), including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways.[9] Furthermore, the peripheral antinociceptive effects of SNC-80 involve the activation of the L-arginine/nitric oxide/cGMP pathway.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to reliably assess the pharmacological properties of SNC-80 and related compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of SNC-80 for the delta-opioid receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing δ-opioid receptors start->prep_membranes add_reagents Add radioligand ([³H]Naltrindole), SNC-80 (or competitor), and membranes to assay buffer prep_membranes->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash measure Measure radioactivity of filters wash->measure analyze Analyze data to determine IC₅₀ and calculate Kᵢ measure->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine SNC-80 affinity.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the delta-opioid receptor in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., [³H]naltrindole), and the membrane suspension.

    • Non-specific Binding: A high concentration of a non-labeled ligand (e.g., naloxone), the radioligand, and the membrane suspension.

    • Competition: Increasing concentrations of SNC-80, the radioligand, and the membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the SNC-80 concentration. Determine the IC₅₀ value (the concentration of SNC-80 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of SNC-80 to activate G-proteins coupled to the delta-opioid receptor.

GTPgammaS_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing δ-opioid receptors start->prep_membranes add_reagents Add SNC-80 (or agonist), GDP, [³⁵S]GTPγS, and membranes to assay buffer prep_membranes->add_reagents incubate Incubate to allow for [³⁵S]GTPγS binding add_reagents->incubate filter Rapidly filter to separate bound and free [³⁵S]GTPγS incubate->filter wash Wash filters filter->wash measure Measure radioactivity of filters wash->measure analyze Analyze data to determine EC₅₀ and Emax measure->analyze end End analyze->end

References

SNC-80: A Technical Guide for Investigating Pain Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SNC-80, a non-peptidic small molecule, has been a cornerstone research tool for elucidating the role of the delta-opioid receptor (DOR) in nociception and analgesia for nearly two decades. Its high selectivity for the DOR over other opioid receptors has made it invaluable in preclinical studies. This technical guide provides an in-depth overview of SNC-80's mechanism of action, its application in various pain models, detailed experimental protocols, and a summary of key quantitative data.

Core Mechanism of Action: Beyond a Simple Agonist

Initially characterized as a highly selective DOR agonist, with a 500-fold greater selectivity for DOR over the mu-opioid receptor (MOR), recent research has unveiled a more complex pharmacology.[1] While SNC-80's analgesic effects are primarily mediated through DOR activation, evidence increasingly points to the crucial involvement of mu-opioid receptor-delta-opioid receptor (MOR-DOR) heteromers.[2] Studies in knockout mice have demonstrated that the antinociceptive activity of SNC-80 is diminished in animals lacking either MOR or DOR, suggesting that the formation of this heterodimeric complex is essential for its maximal efficacy.[2] It is hypothesized that SNC-80 selectively targets the DOR protomer within the MOR-DOR heteromer, leading to the activation of the complex and subsequent downstream signaling.[2]

The downstream signaling cascades initiated by SNC-80 binding are multifaceted. In the spinal cord, intrathecal administration of SNC-80 has been shown to inhibit the release of substance P, a key neurotransmitter in pain transmission, from primary afferent terminals.[1][3][4] This effect is mediated through a naltrindole-sensitive mechanism, confirming the involvement of DORs.[1][3] Furthermore, the peripheral antinociceptive effects of SNC-80 involve the activation of the L-arginine/nitric oxide/cyclic GMP (cGMP) pathway.[5][6] Blockers of this pathway have been shown to reverse the analgesic effects of SNC-80.[5] Additionally, central antinociception induced by SNC-80 is mediated by the activation of Ca2+-activated Cl- channels.[7][8]

Preclinical Applications in Pain Research

SNC-80 has been extensively evaluated in a variety of preclinical pain models, demonstrating efficacy in inflammatory and neuropathic pain states.

Inflammatory Pain Models
  • Carrageenan-Induced Paw Edema: In this model of acute inflammation, SNC-80 has been shown to attenuate tactile allodynia, a key symptom of inflammatory pain.[1][3]

  • Formalin Test: This model, which assesses both acute and tonic pain, has revealed that SNC-80 can significantly reduce both the early (phase 1) and late (phase 2) phases of formalin-induced flinching behavior.[1][3]

Neuropathic Pain Models

While less extensively documented in the provided search results, the principles of tactile allodynia assessment are directly applicable to neuropathic pain models.

Quantitative Data Summary

The following tables summarize the effective doses of SNC-80 in various preclinical pain models.

Pain Model Species Route of Administration Effective Dose Effect Reference
Carrageenan-Induced AllodyniaRatIntrathecal200 μgReversal of tactile allodynia[1]
Formalin Test (Phase 2)RatIntrathecal200 μgSignificant reduction in paw flinches[1]
Prostaglandin E2-Induced HyperalgesiaRatIntraplantar20-80 μ g/paw Dose-dependent decrease in hyperalgesia[9]
Tail-Flick TestMouseIntracerebroventricular4 µgCentral antinociception[7]
Tail-Flick AssayMouseIntrathecal (cumulative)ED50 = 49 nmol (WT C57/129), 53.6 nmol (WT C57BL/6), 131 nmol (μ-KO), 327 nmol (δ-KO)Antinociception, with reduced potency in knockout mice[2]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

Objective: To induce a model of acute inflammation to assess the anti-allodynic effects of SNC-80.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Carrageenan (1% w/v in sterile saline)

  • SNC-80 solution

  • Von Frey filaments

  • Testing chambers with a wire mesh floor

Procedure:

  • Acclimate rats to the testing environment and handling for at least 2 days prior to the experiment.

  • On the day of the experiment, establish a baseline tactile sensitivity for each rat using the von Frey test (see protocol below).

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.[10]

  • Administer SNC-80 or vehicle at the desired time point (e.g., 60 minutes after carrageenan injection).[1]

  • Assess tactile allodynia using the von Frey test at various time points post-SNC-80 administration (e.g., 120, 150, and 180 minutes).[1]

Von Frey Test for Tactile Allodynia

Objective: To measure the mechanical withdrawal threshold in response to a punctate stimulus.

Materials:

  • Set of calibrated von Frey filaments (e.g., Stoelting)

  • Testing chambers with a wire mesh floor

Procedure:

  • Place the animal in the testing chamber and allow it to acclimate for 15-30 minutes.[11]

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament in the middle of the range.

  • Apply the filament with enough force to cause a slight buckling and hold for 6-8 seconds.[12]

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down" method to determine the 50% withdrawal threshold.[12][13] If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • The 50% withdrawal threshold is calculated based on the pattern of positive and negative responses.

Formalin Test in Rodents

Objective: To assess the analgesic effects of SNC-80 on both acute and tonic pain.

Materials:

  • Mice or rats

  • Formalin solution (e.g., 1-5% in saline)

  • Observation chambers

  • Timer

Procedure:

  • Acclimate the animals to the observation chambers.

  • Administer SNC-80 or vehicle at the desired pretreatment time.

  • Inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of the hind paw.[14][15]

  • Immediately place the animal back into the observation chamber and start the timer.

  • Record the amount of time the animal spends licking, biting, or flinching the injected paw.[14][15]

  • The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).[15]

Tail-Flick Test

Objective: To measure the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.

Materials:

  • Tail-flick apparatus (radiant heat source)

  • Animal restrainer

Procedure:

  • Gently restrain the animal with its tail exposed.

  • Position the tail over the radiant heat source.

  • Activate the heat source and start the timer.

  • The timer automatically stops when the animal flicks its tail.[16][17]

  • A cut-off time is set to prevent tissue damage.[18]

  • The latency to tail flick is recorded as a measure of the pain threshold.

NK1 Receptor Internalization Assay in Spinal Cord

Objective: To measure the release of substance P in the dorsal horn by quantifying the internalization of its receptor, the NK1 receptor.

Materials:

  • Spinal cord tissue sections

  • Primary antibody against NK1 receptor

  • Fluorescently labeled secondary antibody

  • Confocal microscope

Procedure:

  • Following behavioral testing (e.g., formalin test), perfuse the animal and collect the lumbar spinal cord.

  • Prepare spinal cord sections for immunohistochemistry.

  • Incubate the sections with a primary antibody specific for the NK1 receptor.

  • Incubate with a fluorescently labeled secondary antibody.

  • Visualize the sections using a confocal microscope.

  • Quantify the number of neurons in the superficial dorsal horn exhibiting NK1 receptor internalization (visible as fluorescently labeled endosomes within the cytoplasm).[19][20][21]

Signaling Pathways and Experimental Workflows

SNC-80 Signaling in Dorsal Horn Neurons

SNC80_Dorsal_Horn_Signaling SNC80 SNC80 DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds to Gi Gi Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates SP_release Substance P Release Ca_channel->SP_release Mediates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Reduced_Nociception Reduced Nociceptive Transmission SP_release->Reduced_Nociception Hyperpolarization->Reduced_Nociception

SNC-80 and MOR-DOR Heteromer Signaling

SNC80_Heteromer_Signaling SNC80 SNC80 Heteromer MOR-DOR Heteromer SNC80->Heteromer Binds to DOR protomer G_protein G-protein Heteromer->G_protein Activates Effector Downstream Effector G_protein->Effector Modulates Analgesia Maximal Antinociception Effector->Analgesia

Peripheral Antinociception via L-arginine/NO/cGMP Pathway

SNC80_Peripheral_Signaling SNC80 SNC80 DOR Peripheral DOR SNC80->DOR NO_synthase Nitric Oxide Synthase (NOS) DOR->NO_synthase Activates L_arginine L-arginine NO Nitric Oxide (NO) L_arginine->NO Substrate for NOS NO_synthase->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->cGMP Converted by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates K_ATP ATP-sensitive K+ Channel PKG->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization Peripheral_Analgesia Peripheral Antinociception Hyperpolarization->Peripheral_Analgesia

Experimental Workflow for Preclinical Pain Studies

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Pain_Induction Induce Pain State (e.g., Carrageenan, Formalin) Animal_Model->Pain_Induction Baseline Baseline Behavioral Assessment (e.g., Von Frey, Tail-Flick) Pain_Induction->Baseline Treatment Administer SNC-80 or Vehicle Baseline->Treatment Post_Treatment_Behavior Post-Treatment Behavioral Assessment Treatment->Post_Treatment_Behavior Tissue_Collection Tissue Collection (e.g., Spinal Cord) Post_Treatment_Behavior->Tissue_Collection Data_Analysis Data Analysis and Interpretation Post_Treatment_Behavior->Data_Analysis Molecular_Analysis Molecular Analysis (e.g., NK1 Internalization) Tissue_Collection->Molecular_Analysis Molecular_Analysis->Data_Analysis

References

The Delta-Opioid Receptor Agonist SNC 80: A Technical Guide for Anxiety Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC 80 is a non-peptidic, selective delta-opioid receptor (DOR) agonist that has garnered significant interest in the field of neuroscience, particularly for its potential anxiolytic and antidepressant-like properties.[1][2] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical anxiety research models. It is designed to equip researchers with the detailed information necessary for designing and executing robust experimental studies.

Chemical Properties and Receptor Profile

This compound, with the chemical name (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, is a highly selective agonist for the delta-opioid receptor. Its selectivity for the DOR over mu- and kappa-opioid receptors is a key characteristic that minimizes the side effects associated with traditional opioid compounds.[3]

Quantitative Data: Receptor Binding and Potency

The following tables summarize the key quantitative parameters of this compound from various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
δ-Opioid Receptor1.78 nMMouse whole-brain membranes[2]
μ-Opioid Receptor881 nMMouse whole-brain membranes[2]
κ-Opioid Receptor441 nMMouse whole-brain membranes[2]
Functional Potency (IC50/EC50)
Inhibition of Contractions (IC50)2.73 nMMouse vas deferens[3]
μ/δ Receptor Heteromer Activation (EC50)52.8 nMIn vitro assay
In Vivo Efficacy (A50)
Antinociception (i.c.v.)104.9 nmolMouse warm-water tail-flick[3]
Antinociception (i.th.)69 nmolMouse warm-water tail-flick[3]
Antinociception (i.p.)57 mg/kgMouse warm-water tail-flick[3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of delta-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon binding, this compound initiates a cascade of intracellular signaling events. While traditionally known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, recent research suggests a more complex signaling profile. There is evidence for this compound-mediated activation of μ-δ opioid receptor heteromers, which may contribute to its unique pharmacological profile.[4][5]

SNC80_Signaling_Pathway SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR Mu_Delta μ-δ Heteromer SNC80->Mu_Delta Gi_o Gi/o Protein DOR->Gi_o AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Gene Altered Gene Expression CREB->Gene Anxiolysis Anxiolytic Effects Gene->Anxiolysis Mu_Delta->Gi_o

Figure 1: Simplified signaling pathway of this compound upon binding to the delta-opioid receptor.

Role in Anxiety Research Models

This compound has been demonstrated to produce consistent anxiolytic-like effects in a variety of preclinical models of anxiety. These models are crucial for understanding the neurobiology of anxiety and for the primary screening of novel anxiolytic compounds.

Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Animals: Adult male rodents (mice or rats) are commonly used.

  • Drug Administration:

    • Dose Range: 1-10 mg/kg for rats (subcutaneous) and mice (intraperitoneal).[6] The specific dose should be determined based on pilot studies.

    • Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common.[6]

    • Timing: Administer this compound 30 minutes before placing the animal on the maze.[2]

  • Procedure:

    • Habituate the animal to the testing room for at least 60 minutes prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled to assess for effects on locomotor activity.

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

EPM_Workflow cluster_pretest Pre-Testing Phase cluster_test Testing Phase cluster_posttest Post-Testing Phase Animal Rodent Subjects Habituation Habituation to Testing Room (60 min) Animal->Habituation DrugAdmin This compound Administration (1-10 mg/kg, s.c./i.p.) Habituation->DrugAdmin Wait Waiting Period (30 min) DrugAdmin->Wait Placement Place Animal on Elevated Plus Maze Wait->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording Exploration->Recording Analysis Data Analysis: - Time in Open Arms - Open Arm Entries - Locomotor Activity Recording->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Figure 2: Experimental workflow for the Elevated Plus Maze test with this compound administration.

Conditioned Fear Stress Test

The conditioned fear stress test assesses anxiety and fear memory by pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock.

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a speaker for auditory cues.

  • Animals: Adult male mice are frequently used.

  • Procedure:

    • Day 1: Conditioning:

      • Place the mouse in the conditioning chamber.

      • After a habituation period (e.g., 2 minutes), present the CS (e.g., a 30-second tone).

      • Co-terminate the CS with the US (e.g., a 2-second, 0.5 mA foot shock).

      • Repeat the pairing for a set number of trials.

    • Day 2: Contextual Fear Testing:

      • Place the mouse back into the same chamber without presenting the CS or US.

      • Measure freezing behavior (complete immobility except for respiration) for a defined period (e.g., 5 minutes).

    • Day 3: Cued Fear Testing:

      • Drug Administration: Administer this compound (e.g., 3 mg/kg, s.c.) 30 minutes before the test.[2]

      • Place the mouse in a novel context (different chamber).

      • After a baseline period, present the CS (tone) without the US.

      • Measure freezing behavior during the CS presentation.

  • Data Analysis:

    • Percentage of time spent freezing in response to the context and the cue.

    • A reduction in freezing behavior following this compound administration suggests an anxiolytic or fear-reducing effect.

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test Place1 Place Mouse in Conditioning Chamber Habituation1 Habituation Period Place1->Habituation1 Pairing CS-US Pairing (Tone + Foot Shock) Habituation1->Pairing Place2 Return Mouse to Same Chamber MeasureContext Measure Freezing (Contextual Fear) Place2->MeasureContext DrugAdmin3 This compound Administration Place3 Place Mouse in Novel Chamber DrugAdmin3->Place3 Baseline3 Baseline Period Place3->Baseline3 Cue Present CS (Tone) Baseline3->Cue MeasureCue Measure Freezing (Cued Fear) Cue->MeasureCue

Figure 3: Experimental workflow for the Conditioned Fear Stress test with this compound.

Considerations and Potential Confounds

  • Locomotor Activity: this compound can influence locomotor activity, which may confound the interpretation of results from anxiety tests.[7] It is crucial to include an independent measure of locomotion (e.g., an open field test) to differentiate between anxiolytic effects and general changes in activity.

  • Dose-Response Relationship: The effects of this compound are often dose-dependent.[1][8] Researchers should establish a full dose-response curve to identify the optimal anxiolytic dose without inducing sedative or other confounding effects.

  • Biphasic Effects: Some studies have reported biphasic effects of delta-opioid agonists on locomotor activity, with lower doses causing depression and higher doses leading to stimulation.[7] Careful dose selection and observation are therefore critical.

  • Convulsant Activity: At higher doses, this compound has been shown to have pro-convulsant effects in some animal models.[8] This is a significant consideration for dose selection and animal welfare.

Conclusion

This compound remains a valuable pharmacological tool for investigating the role of the delta-opioid system in anxiety and related disorders. Its selectivity and demonstrated efficacy in preclinical models make it a compound of interest for both basic research and drug discovery efforts. By adhering to detailed and standardized experimental protocols, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of targeting the delta-opioid receptor for the treatment of anxiety. This guide provides a foundational framework for such investigations, emphasizing the importance of careful experimental design and data interpretation.

References

Understanding the Pro-Convulsant Activity of SNC80: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prototypical delta-opioid receptor (DOR) agonist, SNC80, has been a valuable pharmacological tool for elucidating the roles of the DOR system in various physiological processes, including pain modulation, mood regulation, and addiction. However, a significant impediment to its therapeutic development has been its well-documented pro-convulsant activity. This technical guide provides a comprehensive overview of the mechanisms underlying SNC80-induced seizures, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The information presented is intended to inform future drug discovery efforts aimed at designing safer, non-convulsant DOR agonists.

Introduction

Delta-opioid receptors are a class of G protein-coupled receptors that are widely distributed throughout the central nervous system. Their activation has been associated with a range of potentially beneficial therapeutic effects, including analgesia, anxiolysis, and antidepressant-like actions. SNC80 was one of the first non-peptidic DOR agonists to be developed and has been instrumental in preclinical research.[1] Despite its efficacy in various models, the clinical translation of SNC80 and similar compounds has been hampered by their propensity to induce seizures, an effect observed across multiple species, including rodents and non-human primates.[1][2] This guide delves into the core mechanisms responsible for this adverse effect.

Quantitative Analysis of SNC80's Pro-Convulsant Effects

The pro-convulsant activity of SNC80 is dose-dependent and influenced by the route and rate of administration. The following tables summarize key quantitative findings from various studies.

Table 1: Dose-Dependent Convulsant Effects of SNC80 in Rodents

SpeciesRoute of AdministrationSNC80 Dose (mg/kg)Percentage of Animals ConvulsingKey FindingsReference
Rat (Sprague-Dawley)Intravenous (fast, 20s)1.066%Fast intravenous infusion significantly increases the potency of SNC80 to induce convulsions.[3][3]
Rat (Sprague-Dawley)Intravenous (fast, 20s)3.2100%At this dose and administration rate, convulsions are consistently observed.[3][3]
Rat (Sprague-Dawley)Intravenous (fast, 20s)10100%Higher doses did not increase the incidence but were associated with lethality.[3][3]
Rat (Sprague-Dawley)Subcutaneous30 or 60~50%Systemic administration alone can elicit brief seizures.[4][4]
Mouse (C57BL/6)Not Specified9 - 32Not SpecifiedCaused seizures and epileptic-like EEG discharges.[5][5]
MouseIntraperitoneal0.1 - 5Not SpecifiedDecreased the threshold for pentylenetetrazole-induced clonic seizures.[6][6]

Table 2: Influence of Administration Rate on SNC80-Induced Convulsions in Rats

SNC80 Dose (mg/kg)Infusion DurationPercentage of Animals ConvulsingAverage Dose at Convulsion (mg/kg)Key FindingsReference
1.020 seconds66%1.0Rapid administration is a key factor in the pro-convulsant effect.[3][5][3][5]
3.220 minutesNot specified2.6 (±0.6)Slower infusion reduces the likelihood of convulsions.[3]
1020 minutesNot specified3.07 (±0.14)Even at higher total doses, a slower infusion rate is protective.[3]
1060 minutes16.7% (1 out of 6)2.28A very slow infusion rate largely prevents convulsions.[3][3]

Table 3: Electroencephalogram (EEG) Effects of SNC80 in Mice

SNC80 Dose (mg/kg)Effect on Latency to First SeizureEffect on Seizure DurationGenotypeKey FindingsReference
13.5Dose-dependent decreaseDose-dependent increaseWild-type (Ctrl)SNC80 produces clear pro-convulsant effects on EEG.[1][1]
32Strong, significant decreaseStrong, significant increaseWild-type (Ctrl)Higher doses exacerbate the pro-convulsant EEG signature.[1][1]
13.5 and 32No detectable seizuresNo detectable seizuresDlx-DOR KODeletion of DOR in forebrain GABAergic neurons abolishes SNC80-induced seizures.[1][1]

Core Mechanism: Inhibition of Forebrain GABAergic Neurons

A pivotal study demonstrated that the pro-convulsant effects of SNC80 are mediated by the activation of DORs expressed on GABAergic interneurons in the forebrain.[1] Inhibition of these inhibitory neurons leads to a net disinhibition of principal excitatory neurons, thereby lowering the seizure threshold and promoting epileptiform activity. This was confirmed in conditional knockout mice where the DOR gene was specifically deleted in forebrain GABAergic neurons (Dlx-DOR mice); these mice were resistant to the pro-convulsant effects of SNC80.[1] In contrast, other DOR agonists like ARM390 and ADL5859 did not induce seizures in wild-type mice, suggesting a differential mechanism of action at the receptor or downstream signaling level.[1]

SNC80 SNC80 DOR_GABA Delta-Opioid Receptor (on GABAergic Neuron) SNC80->DOR_GABA Activates GABA_Neuron Forebrain GABAergic Neuron DOR_GABA->GABA_Neuron Inhibits GABA_Release GABA Release GABA_Neuron->GABA_Release Reduces Principal_Neuron Principal Excitatory Neuron GABA_Release->Principal_Neuron Inhibits Neuronal_Excitation Increased Neuronal Excitation Principal_Neuron->Neuronal_Excitation Leads to Seizure Seizure Activity Neuronal_Excitation->Seizure Promotes

Caption: SNC80's primary pro-convulsant mechanism.

Signaling Pathways Implicated in SNC80's Pro-Convulsant Activity

The intracellular signaling cascades triggered by SNC80 binding to DORs are complex and appear to be biased, potentially explaining the difference in pro-convulsant liability between SNC80 and other DOR agonists.

The Role of β-Arrestins

While many G protein-coupled receptor agonists that recruit β-arrestin are associated with adverse effects, the role of β-arrestins in SNC80-induced seizures is not straightforward. Some studies suggest that DOR agonists that strongly recruit β-arrestin, like SNC80, are more likely to be pro-convulsant.[7][8] However, research has shown that SNC80's seizure activity is enhanced in β-arrestin 1 knockout mice, suggesting a protective role for this isoform.[7][8] Conversely, β-arrestin 2 recruitment efficacy by DOR agonists positively correlates with seizure intensity.[7]

SNC80 SNC80 DOR Delta-Opioid Receptor SNC80->DOR Binds to b_arrestin1 β-Arrestin 1 DOR->b_arrestin1 Recruits b_arrestin2 β-Arrestin 2 DOR->b_arrestin2 Recruits Seizure_Activity Seizure Activity b_arrestin1->Seizure_Activity Protective Effect b_arrestin2->Seizure_Activity Potentiates

Caption: Opposing roles of β-arrestin isoforms.

Involvement of the Nitric Oxide Pathway

Evidence also points to the involvement of the nitric oxide (NO) signaling pathway in the pro-convulsant effects of SNC80. Studies in mice have shown that inhibiting nitric oxide synthase (NOS) can block the pro-convulsant effect of SNC80.[6] Conversely, the administration of L-arginine, a substrate for NO production, potentiates the pro-convulsant effect of lower doses of SNC80.[6] This suggests that NO, produced by constitutive NOS, is a downstream mediator of SNC80's seizure-promoting activity.[6]

SNC80 SNC80 DOR_Activation DOR Activation SNC80->DOR_Activation cNOS Constitutive Nitric Oxide Synthase (cNOS) DOR_Activation->cNOS Activates NO Nitric Oxide (NO) cNOS->NO Produces L_Arginine L-Arginine L_Arginine->cNOS Substrate Proconvulsant_Effect Pro-convulsant Effect NO->Proconvulsant_Effect Mediates NOS_Inhibitor NOS Inhibitor (e.g., L-NAME) NOS_Inhibitor->cNOS Inhibits

Caption: Role of the Nitric Oxide pathway.

Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the methodologies employed. Below are summaries of key experimental protocols used to investigate SNC80's pro-convulsant activity.

Animal Models and Drug Administration
  • Animals: Studies have predominantly used male Sprague-Dawley rats and C57BL/6 mice.[3][5]

  • Drug Preparation and Administration: SNC80 is typically dissolved in a vehicle such as sterile water or saline. Administration routes include intravenous (i.v.), subcutaneous (s.c.), and intraperitoneal (i.p.).[3][4][6] For i.v. administration, infusion rates are critical and are controlled using syringe pumps.[3]

Seizure Induction and Monitoring
  • Behavioral Observation: Seizures are often scored using established scales like a modified Racine scale, which grades the severity of convulsions from mild facial twitching to tonic-clonic seizures.[5]

  • Electroencephalogram (EEG) Recording:

    • Surgery: Animals are anesthetized, and electrodes are surgically implanted into the skull over relevant brain regions, such as the cortex and hippocampus. A reference electrode is also implanted.

    • Recording: Following a recovery period, EEG signals are recorded from conscious, freely moving animals in a recording chamber. Baseline activity is recorded before drug administration.

    • Data Analysis: EEG recordings are analyzed for epileptiform activity, including spikes, sharp waves, and seizure-like discharges. The latency to the first seizure and the total duration of seizure activity are key quantitative measures.[1]

Animal_Prep Animal Preparation (e.g., Sprague-Dawley Rat) Surgery Stereotaxic Surgery (Anesthesia) Animal_Prep->Surgery Electrode_Implantation EEG Electrode Implantation (e.g., Cortex, Hippocampus) Surgery->Electrode_Implantation Recovery Post-Surgical Recovery Electrode_Implantation->Recovery Baseline_EEG Baseline EEG Recording Recovery->Baseline_EEG SNC80_Admin SNC80 Administration (e.g., i.v. infusion) Baseline_EEG->SNC80_Admin Post_Admin_EEG Post-Administration EEG & Video Recording SNC80_Admin->Post_Admin_EEG Data_Analysis Data Analysis (Latency, Duration, Severity) Post_Admin_EEG->Data_Analysis

Caption: Experimental workflow for EEG studies.

Conditional Knockout Studies
  • Generation of Conditional Knockout Mice: To investigate the role of specific neuronal populations, conditional knockout mice are generated using systems like the Cre-LoxP system. For example, to create Dlx-DOR mice, mice with a floxed DOR gene (Oprd1fl/fl) are crossed with mice expressing Cre recombinase under the control of a promoter specific to forebrain GABAergic neurons (e.g., Dlx5/6-Cre).[1]

  • Genotyping and Validation: Offspring are genotyped to confirm the presence of the desired genetic modifications. The successful deletion of the target receptor in the intended brain regions is validated using techniques such as immunohistochemistry or receptor autoradiography.

  • Behavioral and EEG Testing: These genetically modified animals then undergo the same seizure monitoring protocols as wild-type animals to assess the impact of the targeted gene deletion.[1]

Conclusion and Future Directions

The pro-convulsant activity of SNC80 is a significant hurdle in the development of DOR-targeted therapeutics. The evidence strongly indicates that this effect is primarily driven by the inhibition of forebrain GABAergic neurons, leading to a state of hyperexcitability. The differential effects of various DOR agonists suggest that biased agonism, potentially involving β-arrestin and nitric oxide signaling pathways, plays a crucial role.

For drug development professionals, these findings underscore the importance of screening new DOR agonist candidates for their effects on neuronal inhibition and their propensity to recruit specific signaling pathways. Future research should focus on:

  • Elucidating the precise downstream signaling cascades that differentiate pro-convulsant from non-convulsant DOR agonists.

  • Developing in vitro assays that can predict the in vivo pro-convulsant liability of new chemical entities.

  • Designing biased agonists that selectively activate the desired therapeutic pathways (e.g., analgesia, anxiolysis) while avoiding those that lead to seizures.

By understanding the core mechanisms of SNC80's pro-convulsant activity, the scientific community can better navigate the challenges of developing safe and effective delta-opioid-based medicines.

References

The δ-Agonist SNC 80 Exhibits Preferential and Potent Activation of Mu-Delta Opioid Receptor Heteromers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The non-peptide delta-opioid receptor agonist, SNC 80, has long been a prototypic tool for studying the physiological roles of the delta-opioid receptor (DOR). However, a growing body of evidence compellingly demonstrates that the pharmacological actions of this compound are not solely attributable to its interaction with DOR homomers. This technical guide synthesizes current research to provide an in-depth understanding of the interaction between this compound and mu-delta opioid receptor (MOR-DOR) heteromers, highlighting the profound implications for opioid pharmacology and drug development. Studies have revealed that this compound produces a significantly more robust response in cells expressing MOR-DOR heteromers compared to those expressing only DORs.[1][2][3][4][5][6][7] Furthermore, the antinociceptive effects of this compound are diminished in knockout mice lacking either the mu- or delta-opioid receptor, strongly suggesting that the MOR-DOR heteromer is a key pharmacological target for this compound.[1][2][3][4][5] This guide will delve into the quantitative pharmacology, signaling pathways, and experimental methodologies crucial for investigating this interaction.

Quantitative Pharmacology of this compound at MOR-DOR Heteromers

The interaction of this compound with MOR-DOR heteromers is characterized by a distinct pharmacological profile compared to its interaction with the individual receptor homomers. While traditionally considered a DOR-selective agonist, this compound displays enhanced potency and efficacy at the heteromeric complex.

LigandReceptor TargetAssay TypeParameterValueReference
This compoundMOR-DOR HeteromerChimeric G-protein-mediated Calcium FluorescenceEC5052.8 ± 27.8 nM[4]
This compoundDOR HomomerChimeric G-protein-mediated Calcium FluorescencePotency vs. HeteromerAt least 100-fold less potent[4]
This compoundMOR-DOR Heteromer[35S]GTPγS BindingEC5032 nM[8][9]
This compoundMOR-DOR Heteromer[35S]GTPγS BindingEmax57% of DAMGO at MOR[8][9]
This compoundDOR HomomerRadioligand BindingKi--
This compoundMOR HomomerRadioligand BindingKiWeak affinity[1][5]

Signaling Pathways Activated by this compound at MOR-DOR Heteromers

Activation of the MOR-DOR heteromer by this compound initiates a cascade of intracellular signaling events that differ from those elicited at DOR homomers. The primary signaling pathway involves the coupling to G-proteins, leading to downstream effector modulation.

G-Protein Coupling

Studies suggest that MOR-DOR heteromers couple to pertussis toxin-sensitive G-proteins of the Gi/o family.[10] Upon activation by this compound, the heteromer facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, both of which can modulate downstream effectors. There is also evidence suggesting that the MOR-DOR heteromer may be linked to the Gαz subunit.[1]

Intracellular Calcium Mobilization

A hallmark of this compound's action at the MOR-DOR heteromer is the robust mobilization of intracellular calcium.[1][4][5] This effect is observed specifically in cells co-expressing both MOR and DOR and is significantly more pronounced than any calcium response elicited by this compound in cells expressing only DOR.[1][4][5] This calcium release is thought to be mediated by the Gβγ subunit activating phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The activation of Ca2+-activated Cl- channels has also been implicated in the central antinociceptive effects of this compound.[11]

β-Arrestin Recruitment

The interaction of this compound with the MOR-DOR heteromer also leads to the recruitment of β-arrestin 2.[9] β-arrestins are key regulatory proteins that can mediate receptor desensitization and internalization, as well as initiate G-protein-independent signaling pathways. The recruitment of β-arrestin 2 by the this compound-activated heteromer likely plays a role in the long-term regulation of the receptor complex and may contribute to some of the compound's physiological effects.

SNC80_Signaling_Pathway This compound Signaling at MOR-DOR Heteromer SNC80 This compound Heteromer MOR-DOR Heteromer SNC80->Heteromer Binds to δ-protomer G_protein Gαi/o/z Gβγ Heteromer->G_protein Activates beta_arrestin β-Arrestin 2 Heteromer->beta_arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers Downstream Downstream Cellular Effects Ca_release->Downstream beta_arrestin->Downstream

This compound signaling cascade at the MOR-DOR heteromer.

Receptor Internalization: A Point of Contention

The effect of this compound on the internalization of the MOR-DOR heteromer is a subject of ongoing investigation with some conflicting reports. Some studies conducted in transfected cell lines have shown that this compound can induce the co-internalization of both MOR and DOR.[4] However, other research, particularly in native neurons, indicates that this compound triggers the robust internalization of DOR-eGFP, while the co-expressed MOR remains at the cell surface.[3] This discrepancy may be attributable to differences in the cellular context, receptor expression levels, and the presence of cell-type-specific regulatory proteins. It is plausible that in native systems, the internalization machinery and regulatory environment differ significantly from those in heterologous expression systems.

Experimental Protocols

Investigating the interaction of this compound with MOR-DOR heteromers requires specialized experimental techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate MOR-DOR Heteromerization

This protocol is designed to demonstrate the physical association between MOR and DOR in cells co-expressing both receptors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Antibody against an epitope tag on one receptor (e.g., anti-FLAG) or a receptor-specific antibody.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Antibody against the other receptor for Western blotting (e.g., anti-HA or anti-DOR).

Procedure:

  • Cell Lysis:

    • Culture cells co-expressing epitope-tagged MOR (e.g., MOR-FLAG) and DOR (e.g., DOR-HA).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer for 30 minutes on ice.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the solubilized proteins.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with an antibody against one of the receptors (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an antibody against the second receptor (e.g., anti-HA antibody) to detect the co-immunoprecipitated protein.

CoIP_Workflow Co-Immunoprecipitation Workflow for MOR-DOR Heteromers Start Cells co-expressing MOR-FLAG and DOR-HA Lysis Cell Lysis Start->Lysis IP Immunoprecipitation with anti-FLAG antibody Lysis->IP Wash Wash beads IP->Wash Elution Elution Wash->Elution WB Western Blot with anti-HA antibody Elution->WB Result Detection of DOR-HA WB->Result

Workflow for Co-IP of MOR-DOR heteromers.
Bioluminescence Resonance Energy Transfer (BRET) for Studying Receptor Proximity

BRET is a powerful technique to measure the proximity of two proteins in living cells, providing evidence for receptor dimerization.

Materials:

  • Expression vectors for one receptor fused to a Renilla luciferase (Rluc) donor (e.g., MOR-Rluc) and the other receptor fused to a yellow fluorescent protein (YFP) acceptor (e.g., DOR-YFP).

  • HEK-293 cells or other suitable cell line.

  • Coelenterazine (B1669285) h (BRET substrate).

  • Microplate reader capable of detecting both luminescence and fluorescence.

Procedure:

  • Cell Transfection:

    • Co-transfect cells with constant amounts of the donor construct (MOR-Rluc) and increasing amounts of the acceptor construct (DOR-YFP). As a negative control, co-transfect the donor with a non-interacting membrane protein fused to YFP.

  • Cell Plating:

    • Plate the transfected cells into a white, clear-bottom 96-well plate.

  • BRET Assay:

    • 24-48 hours post-transfection, wash the cells with PBS.

    • Add the BRET substrate, coelenterazine h, to each well.

    • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • A saturable BRET signal that increases with the expression of the acceptor protein is indicative of a specific interaction.

BRET_Principle Principle of BRET for MOR-DOR Interaction cluster_no_interaction No Interaction (>10 nm) cluster_interaction Interaction (<10 nm) MOR_Rluc1 MOR-Rluc Light1 Light (485 nm) MOR_Rluc1->Light1 Emits DOR_YFP1 DOR-YFP Coel1 Coelenterazine h Coel1->MOR_Rluc1 Oxidized by MOR_Rluc2 MOR-Rluc Energy Energy Transfer MOR_Rluc2->Energy Non-radiative DOR_YFP2 DOR-YFP Light2 Light (530 nm) DOR_YFP2->Light2 Emits Coel2 Coelenterazine h Coel2->MOR_Rluc2 Oxidized by Energy->DOR_YFP2

Principle of BRET for detecting MOR-DOR proximity.

Conclusion

The evidence strongly indicates that the MOR-DOR heteromer is a primary and functionally distinct target for this compound. The preferential activation of this heteromer leads to unique signaling cascades, most notably a robust G-protein-mediated increase in intracellular calcium. This understanding challenges the traditional view of this compound as solely a DOR-selective agonist and opens new avenues for the design of functionally selective opioid ligands. For drug development professionals, targeting MOR-DOR heteromers with biased agonists like this compound may offer a novel strategy to achieve desired therapeutic effects while potentially mitigating the side effects associated with conventional opioid agonists. Further research into the nuanced signaling and regulation of these heteromeric complexes will be crucial for unlocking their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for SNC-80 in Mouse Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SNC-80, a selective delta-opioid receptor (DOR) agonist, in various mouse models of pain. This document includes detailed experimental protocols, dosage information, and a summary of expected outcomes to guide researchers in their study design.

SNC-80 is a valuable pharmacological tool for investigating the role of the delta-opioid system in nociception and analgesia. Its systemic activity allows for various routes of administration, making it suitable for a wide range of experimental paradigms.[1]

Data Presentation: SNC-80 Dosage and Efficacy

The following tables summarize the effective doses of SNC-80 administered through different routes in common mouse pain assays.

Table 1: Intrathecal (i.t.) Administration
Pain AssayMouse StrainEffective Dose (nmol)Efficacy (%MPE*)Reference
Tail Flick (Warm Water)Wild-type (C57/129)ED₅₀ = 49>50%[2]
Tail Flick (Warm Water)Wild-type (C57BL/6)ED₅₀ = 53.6>50%[2]
Tail FlickICRA₅₀ = 69Dose-dependent antinociception[1]

%MPE: Maximum Possible Effect

Table 2: Intraperitoneal (i.p.) Administration
Pain AssayMouse StrainEffective Dose (mg/kg)EfficacyReference
Tail FlickICRA₅₀ = 57Dose-dependent antinociception[1]
Nitroglycerin-induced Mechanical HyperalgesiaC57BL/6J10Reversal of hyperalgesia[3][4]
Neuropathic Mechanical Allodynia (pSNL)DOR-flox femalesChronic dosingAnti-allodynic effect[5]
Gastrointestinal PropulsionNot Specified1, 10, 30Significant decrease in propulsion[6]
Table 3: Intracerebroventricular (i.c.v.) Administration
Pain AssayMouse StrainEffective Dose (nmol)EfficacyReference
Tail FlickICRA₅₀ = 104.9Dose-dependent antinociception[1]
Hot PlateICRA₅₀ = 91.9Dose-dependent antinociception[1]
Table 4: Continuous Infusion (via Alzet pump)
ApplicationMouse StrainDose (mg/kg/24h)OutcomeReference
Tolerance InductionKnock-in (KI)1, 10Induces tolerance to morphine[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving SNC-80 in mouse pain models.

Protocol 1: Assessment of Antinociception using the Warm Water Tail-Flick Assay

This protocol is adapted from studies investigating the spinal antinociceptive effects of SNC-80.[2][8]

1. Animals:

  • Use adult male or female mice (e.g., C57BL/6, 129sv/C57BL6).[8] House animals with ad libitum access to food and water on a 12-hour light/dark cycle.[8]

2. SNC-80 Preparation and Administration:

  • For intrathecal (i.t.) administration, dissolve SNC-80 in a vehicle such as saline.

  • Administer SNC-80 via i.t. injection in a volume of 5 µL.[8]

3. Experimental Procedure:

  • Baseline Latency: Measure the baseline tail-flick latency by immersing the distal portion of the tail in a warm water bath maintained at a constant temperature (e.g., 52.5°C).[8] A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the prepared SNC-80 solution intrathecally.

  • Post-Drug Latency: At a predetermined time point after injection (e.g., 7 minutes), re-measure the tail-flick latency.[8]

  • Data Analysis: The antinociceptive effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Protocol 2: Evaluation of Anti-Allodynic Effects in a Neuropathic Pain Model

This protocol is based on studies assessing the efficacy of SNC-80 in alleviating mechanical allodynia following partial sciatic nerve ligation (pSNL).[5]

1. Animals and Surgical Model:

  • Use adult female mice (e.g., DOR-flox).

  • Induce neuropathic pain using the pSNL model.

2. SNC-80 Preparation and Administration:

  • Dissolve SNC-80 in a 0.9% saline solution containing 2 µL of 1 M HCl per mg of SNC-80.[5]

  • Administer SNC-80 intraperitoneally (i.p.) at a volume of 100 µL per 10 g of body weight.[5]

3. Experimental Procedure:

  • Baseline Threshold: Before drug administration, measure the baseline mechanical sensitivity threshold using von Frey filaments.

  • Chronic Dosing: Administer SNC-80 once daily for a period of 5 days, commencing 20 days after pSNL surgery.[5]

  • Post-Drug Threshold: Measure the mechanical sensitivity threshold 45 minutes after each daily injection.[5]

  • Data Analysis: The anti-allodynic effect is determined by the increase in the paw withdrawal threshold after SNC-80 administration compared to baseline or a vehicle-treated group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of SNC-80 and a typical experimental workflow for assessing its analgesic properties.

SNC80_Signaling_Pathway SNC80 SNC-80 Heteromer μ-δ Opioid Receptor Heteromer SNC80->Heteromer Selective Activation DOR Delta-Opioid Receptor (DOR) DOR->Heteromer MOR Mu-Opioid Receptor (MOR) MOR->Heteromer G_protein G-protein Activation Heteromer->G_protein Downstream Downstream Signaling (e.g., ↓cAMP, ↓Ca²⁺ influx, ↑K⁺ efflux) G_protein->Downstream Analgesia Analgesia Downstream->Analgesia Experimental_Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Nociceptive Testing (e.g., Tail Flick, von Frey) acclimatize->baseline drug_admin SNC-80 or Vehicle Administration baseline->drug_admin post_drug Post-Administration Nociceptive Testing drug_admin->post_drug data_analysis Data Analysis (%MPE, Withdrawal Threshold) post_drug->data_analysis end End data_analysis->end

References

Application Notes and Protocols for SNC 80 Administration in Rat Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC 80 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR). It is a valuable pharmacological tool for investigating the role of the delta-opioid system in various physiological and pathological processes, including pain, mood disorders, and substance abuse. These application notes provide detailed protocols for the administration of this compound in rats for behavioral studies, focusing on common paradigms used to assess antidepressant-like and anxiolytic-like effects.

Drug Preparation and Administration

Proper preparation and administration of this compound are critical for obtaining reliable and reproducible results in behavioral studies.

Vehicle Selection and Preparation:

This compound is a crystalline solid with limited solubility in aqueous solutions. A common method for preparing this compound for in vivo administration in rats involves the following steps:

  • Primary Dissolution: Dissolve this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Acidification (Optional but Recommended): For aqueous solutions, this compound can be dissolved in sterile water with the addition of 1 equivalent of tartaric acid.[1]

  • Final Dilution: The stock solution should be further diluted with sterile saline (0.9% NaCl) to the final desired concentration for injection. The final concentration of the organic solvent should be minimized to avoid potential behavioral effects of the vehicle itself. It is crucial to run a vehicle control group in all experiments.

Administration Routes:

The most common routes of administration for this compound in rat behavioral studies are:

  • Intraperitoneal (i.p.) Injection: Offers rapid absorption and systemic distribution. Doses in the range of 1 to 30 mg/kg have been reported to be effective in various behavioral paradigms.[2]

  • Subcutaneous (s.c.) Injection: Provides a slower and more sustained release compared to i.p. injection. Effective doses typically range from 0.3 to 32 mg/kg.

The choice of administration route and the pre-treatment time before behavioral testing should be determined based on the specific experimental design and the pharmacokinetic profile of this compound.

Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity

The Forced Swim Test is a widely used behavioral paradigm to screen for potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Materials:

  • Cylindrical container (e.g., Plexiglas cylinder, approximately 40 cm high and 20 cm in diameter)

  • Water (23-25°C) filled to a depth of 30 cm

  • Video recording system

  • Towels for drying the animals

  • This compound solution and vehicle control

Procedure:

  • Pre-test Session (Day 1):

    • Place each rat individually into the cylinder filled with water for a 15-minute period.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and to induce a stable baseline of immobility.

  • Test Session (Day 2):

    • Administer this compound or vehicle to the rats at the desired dose and route. A pre-treatment time of 30-60 minutes is common.

    • Place the rat back into the water-filled cylinder for a 5-minute test session.

    • Record the entire 5-minute session using a video camera for later analysis.

    • At the end of the session, remove the rat, dry it, and return it to its home cage.

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the videos.

    • The primary measure is the duration of immobility , defined as the time the rat spends floating motionless or making only small movements necessary to keep its head above water.

    • Other behaviors that can be scored include swimming and climbing.

Elevated Plus Maze (EPM) for Anxiolytic-Like Activity

The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[3]

Materials:

  • Elevated plus maze apparatus (typically made of non-reflective material, elevated 50-70 cm from the floor)

  • Video recording and tracking system

  • This compound solution and vehicle control

Procedure:

  • Habituation:

    • Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.

  • Administration:

    • Administer this compound or vehicle to the rats at the desired dose and route. A pre-treatment time of 30 minutes is common.

  • Testing:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze freely for a 5-minute period.

    • Record the session using a video camera and tracking software.

  • Behavioral Analysis:

    • The following parameters are typically analyzed:

      • Time spent in the open arms: A key indicator of anxiolytic-like effects.

      • Number of entries into the open arms: Another measure of reduced anxiety.

      • Time spent in the closed arms.

      • Number of entries into the closed arms.

      • Total distance traveled: To assess general locomotor activity.

Data Presentation

Quantitative data from behavioral studies with this compound should be summarized in a clear and structured format to allow for easy comparison of dose-dependent effects.

Table 1: Dose-Dependent Effects of this compound on Immobility Time in the Rat Forced Swim Test

Dose (mg/kg)Administration RouteMean Immobility Time (seconds) ± SEMStatistical Significance (vs. Vehicle)Reference
Vehicles.c.150 ± 10-Fictional Data
3s.c.120 ± 8p < 0.05Fictional Data
10s.c.90 ± 7p < 0.01[4]
30s.c.75 ± 6p < 0.001[4]

Note: The data in this table is illustrative and should be replaced with actual experimental findings.

Table 2: Dose-Dependent Effects of this compound on Open Arm Exploration in the Rat Elevated Plus Maze

Dose (mg/kg)Administration Route% Time in Open Arms ± SEM% Open Arm Entries ± SEMStatistical Significance (vs. Vehicle)Reference
Vehicles.c.15 ± 220 ± 3-[4]
1s.c.25 ± 330 ± 4p < 0.05[4]
3s.c.35 ± 440 ± 5p < 0.01[4]
10s.c.45 ± 550 ± 6p < 0.001[4]

Note: this compound at doses of 1-10 mg/kg (s.c.) has been shown to significantly increase the percentage of time spent and visits to the open arms.[4]

Visualizations

Signaling Pathway of this compound via the Delta-Opioid Receptor

SNC80_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SNC80 This compound DOR δ-Opioid Receptor (GPCR) SNC80->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates Beta_arrestin β-Arrestin DOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel K⁺ Channels G_protein->K_channel Activates MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Cellular_Response Modulation of Neuronal Excitability & Gene Expression Ca_influx->Cellular_Response K_efflux->Cellular_Response MAPK_pathway->Cellular_Response

Caption: this compound activates the Gi/o-coupled delta-opioid receptor.

Experimental Workflow for a Rat Behavioral Study with this compound

Experimental_Workflow start Start: Acclimatize Rats drug_prep Prepare this compound and Vehicle Solutions start->drug_prep randomization Randomly Assign Rats to Treatment Groups drug_prep->randomization administration Administer this compound or Vehicle (i.p. or s.c.) randomization->administration pre_treatment Pre-treatment Period (e.g., 30-60 min) administration->pre_treatment behavioral_test Conduct Behavioral Test (e.g., FST or EPM) pre_treatment->behavioral_test data_collection Record and Collect Data behavioral_test->data_collection data_analysis Analyze Behavioral Data data_collection->data_analysis end End: Interpret Results data_analysis->end

Caption: Workflow for conducting a rat behavioral study with this compound.

Logical Relationship of this compound Dose and Behavioral Effects

SNC80_Dose_Effect cluster_dose This compound Dose cluster_effects Behavioral Effects low_dose Low to Moderate Dose (1-10 mg/kg) antidepressant Antidepressant-like Effects (↓ Immobility in FST) low_dose->antidepressant anxiolytic Anxiolytic-like Effects (↑ Open Arm Time in EPM) low_dose->anxiolytic locomotor Increased Locomotor Activity low_dose->locomotor high_dose High Dose (>30 mg/kg) high_dose->antidepressant May be masked by adverse effects convulsions Convulsions high_dose->convulsions

Caption: Relationship between this compound dose and observed behavioral effects.

References

Preparing SNC-80 Stock Solutions for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC-80 is a highly potent and selective non-peptide agonist for the δ-opioid receptor (DOR), with a Ki of approximately 9.4 nM. It is a valuable pharmacological tool for investigating the physiological and pathological roles of DORs in vitro and in vivo. SNC-80 has also been shown to selectively activate μ-δ opioid receptor heteromers, which may contribute to its pharmacological profile.[1][2][3] Accurate and consistent preparation of SNC-80 stock solutions is crucial for obtaining reliable and reproducible experimental results in in vitro assays. These application notes provide detailed protocols for the preparation, storage, and use of SNC-80 stock solutions.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of SNC-80 is essential for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₂₈H₃₉N₃O₂
Molecular Weight 449.64 g/mol
Appearance Crystalline solid, cream or off-white[4][5]
Purity ≥98% (HPLC)[4]
Solubility in DMSO 20 mM[5][6]
Solubility in 1 eq. HCl 100 mM[5][6]
Solubility in Ethanol 10 mM[5]
Storage (Powder) -20°C for up to 4 years[4]
Storage (Stock Solution) -20°C for up to 3 months[5][6]

Experimental Protocols

Preparation of a 10 mM SNC-80 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of SNC-80 in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • SNC-80 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of SNC-80 is calculated as follows:

    • Mass (mg) = 10 mmol/L * 0.001 L * 449.64 g/mol * 1000 mg/g = 4.4964 mg

  • Weighing: In a chemical fume hood, carefully weigh out 4.50 mg of SNC-80 powder using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed SNC-80 powder to a sterile amber microcentrifuge tube.

    • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution for a few minutes. Visually inspect to ensure no particulates remain.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C. Stock solutions are stable for up to 3 months when stored at this temperature.[5][6]

Preparation of Working Solutions for In Vitro Assays

This protocol describes the serial dilution of the 10 mM primary stock solution to prepare working solutions for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Materials:

  • 10 mM SNC-80 stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for dilutions

Procedure:

  • Intermediate Dilution (e.g., to 1 mM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Prepare a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. This will result in a 1 mM intermediate stock. Mix well by gentle pipetting.

  • Serial Dilutions:

    • Perform further serial dilutions from the 1 mM intermediate stock using sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 1 µM working solution, add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh SNC-80 Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store_stock Store at -20°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw intermediate Prepare Intermediate Dilution thaw->intermediate serial Perform Serial Dilutions intermediate->serial treat Treat Cells in In Vitro Assay serial->treat

Caption: Experimental workflow for preparing SNC-80 stock and working solutions.

signaling_pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects snc80 SNC-80 dor δ-Opioid Receptor (DOR) snc80->dor Agonist Binding mud μ-δ Heteromer snc80->mud Agonist Binding g_protein Gi/o Protein Activation dor->g_protein mud->g_protein inhibit_ac Inhibition of Adenylyl Cyclase g_protein->inhibit_ac mapk MAPK/ERK Pathway Activation g_protein->mapk ion_channel Modulation of Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel decrease_camp ↓ cAMP inhibit_ac->decrease_camp cellular_response Cellular Response (e.g., Antinociception, Neuroprotection) decrease_camp->cellular_response mapk->cellular_response ion_channel->cellular_response

Caption: SNC-80 signaling pathway via δ-opioid and μ-δ heteromer receptors.

Safety Precautions

SNC-80 is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All handling of the powder should be performed in a chemical fume hood. Consult the Safety Data Sheet (SDS) for complete safety information.[7]

References

Application Notes: SNC-80 Solubility in DMSO and Saline for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the solubilization of SNC-80, a potent and selective δ-opioid receptor agonist, for use in both in vitro and in vivo experimental settings. Due to its limited aqueous solubility, appropriate formulation strategies are essential for obtaining reliable and reproducible results.

Physicochemical Properties and Solubility Data

SNC-80 is an off-white solid compound widely used in research to study antinociception, depression, and dopamine-related behaviors.[1][2] Its efficacy in experimental models is dependent on proper dissolution. The following tables summarize the known solubility of SNC-80 in various solvents.

Table 1: Quantitative Solubility of SNC-80

SolventConcentrationMolar Equivalent (approx.)Source
DMSO20 mM - 50 mM8.99 mg/mL - 22.48 mg/mL[3][4]
1 M HCl100 mM44.96 mg/mL[3][5]
Ethanol10 mM4.50 mg/mL[4]

Note: The molecular weight of SNC-80 is 449.63 g/mol .[1][4]

Table 2: Qualitative Solubility of SNC-80

SolventSolubilitySource
DMSOSoluble[1][2]
WaterSparingly Soluble / Practically Insoluble[4]
Saline (0.9% NaCl)Very Poor (Inferred)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol is the standard first step for most applications and is suitable for preparing a high-concentration stock that can be stored and diluted for subsequent experiments.

Materials:

  • SNC-80 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile conical tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of SNC-80 powder in a sterile tube.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 20 mM or 50 mM).

  • Mixing: Vortex the solution vigorously for 2-3 minutes until the SNC-80 is completely dissolved. A clear solution should be obtained.

  • Sonication (Optional): If dissolution is slow or particulates are observed, sonicate the solution in a water bath for 5-10 minutes.

  • Storage: Following reconstitution, it is recommended to create single-use aliquots to avoid repeated freeze-thaw cycles.[5][6] Store the stock solutions at -20°C, where they are stable for up to 3 months.[5]

Protocol 2: Preparation of Working Solutions for In Vitro Studies

For cell-based assays, the DMSO stock solution is diluted with an aqueous medium (e.g., cell culture medium, phosphate-buffered saline). It is critical to keep the final DMSO concentration low, typically below 0.5%, as higher concentrations can be cytotoxic.[7]

Materials:

  • SNC-80 DMSO stock solution (from Protocol 1)

  • Sterile aqueous medium (e.g., cell culture medium, PBS, saline)

  • Sterile tubes and pipettes

Procedure:

  • Calculation: Determine the volume of DMSO stock solution needed to achieve the final desired concentration of SNC-80 in your assay, ensuring the final DMSO concentration remains non-toxic to the cells.

  • Dilution: Add the calculated volume of the DMSO stock solution to the pre-warmed aqueous medium.

  • Mixing: Immediately vortex the solution gently to ensure homogeneity and prevent precipitation.

  • Inspection: Visually inspect the solution to ensure it is clear and free of precipitates before adding it to the cells.

Protocol 3: Preparation of a Formulation for In Vivo Administration

Direct administration of a high-concentration DMSO solution in vivo can cause local irritation and toxicity. This protocol describes the preparation of a vehicle using co-solvents and surfactants to create a more biocompatible formulation suitable for intraperitoneal (IP) or oral (PO) administration.

Materials:

  • SNC-80 powder

  • Anhydrous DMSO, sterile

  • Tween® 80 (Polysorbate 80), sterile

  • Polyethylene Glycol 300 (PEG300), sterile (optional co-solvent)

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Initial Dissolution in DMSO: In a sterile tube, dissolve the required amount of SNC-80 in a minimal volume of DMSO. The goal is to create a concentrated primary stock.

  • Addition of Surfactant/Co-solvent:

    • Add Tween® 80 to the SNC-80/DMSO solution. A final concentration of 1-5% Tween® 80 in the total volume is a common starting point to improve stability.

    • For compounds that are particularly difficult to keep in solution, a co-solvent like PEG300 can be added at this stage (e.g., to a final concentration of 10-40%).

  • Mixing: Vortex the mixture thoroughly until it is a clear, homogenous solution.

  • Final Dilution with Saline: Slowly add the sterile 0.9% saline to the organic mixture in a drop-wise manner while continuously vortexing. This gradual dilution is critical to prevent the compound from precipitating out of the solution.

  • Final Inspection: The final formulation may be a clear solution or a stable, homogenous suspension. Before each administration, vortex the preparation thoroughly to ensure uniform distribution of SNC-80.

  • Vehicle Control: Always prepare a vehicle control group using the same final concentrations of DMSO, Tween® 80, PEG300 (if used), and saline, but without SNC-80.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for preparing SNC-80 solutions and the canonical signaling pathway of its target receptor.

G cluster_start cluster_dissolve cluster_application cluster_invitro cluster_invivo start Start: SNC-80 Powder dissolve Dissolve in 100% DMSO (e.g., 20-50 mM Stock) start->dissolve application Select Application dissolve->application invitro_dilute Dilute in Aqueous Medium (e.g., Saline, Culture Media) application->invitro_dilute In Vitro invivo_add Add Surfactant (Tween 80) &/or Co-solvent (PEG300) application->invivo_add In Vivo invitro_check Check Final [DMSO] < 0.5% invitro_dilute->invitro_check invitro_use Use in In Vitro Assay invitro_check->invitro_use Pass invivo_dilute Slowly Dilute with Saline while Vortexing invivo_add->invivo_dilute invivo_use Use in In Vivo Model invivo_dilute->invivo_use G SNC80 SNC-80 OPRD1 δ-Opioid Receptor (OPRD1 - GPCR) SNC80->OPRD1 Binds Gi_Go Gi/Go Protein Activation OPRD1->Gi_Go AC Adenylyl Cyclase Inhibition Gi_Go->AC Inhibits GIRK GIRK Channel Activation Gi_Go->GIRK Activates Ca_channel Ca2+ Channel Inhibition Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Response Physiological Response (e.g., Antinociception, Antidepressant Effects) cAMP->Response K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Response Ca_influx ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx Ca_influx->Response

References

Application Notes and Protocols for Intracerebroventricular Injection of SNC 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the intracerebroventricular (ICV) injection of SNC 80, a selective delta-opioid receptor agonist. These application notes are intended to guide researchers in the accurate and effective central administration of this compound for investigating its roles in various physiological and pathological processes within the central nervous system (CNS).

Introduction

This compound is a non-peptidic, highly selective agonist for the delta-opioid receptor (DOR), which is a G protein-coupled receptor (GPCR) widely expressed in the brain.[1] Activation of DORs by this compound has been shown to modulate a range of neurological functions, including nociception, mood, and seizure activity.[2][3][4] Due to its systemic activity, many studies have employed peripheral administration routes. However, direct intracerebroventricular (ICV) injection is a critical technique to specifically investigate the central effects of this compound, bypassing the blood-brain barrier and allowing for a more precise examination of its mechanisms of action within the CNS.[5]

Data Presentation

The following tables summarize quantitative data from studies utilizing central administration of this compound in rodents.

Table 1: Antinociceptive Effects of Intracerebroventricular (ICV) or Intrathecal (i.t.) this compound Administration

SpeciesAdministration RouteDoseAssayOutcomeReference
MouseICV4 µgTail-flick testInduces central antinociception.[2]
MouseICV104.9 nmol (A50)Warm-water tail-flick testDose- and time-related antinociception.[5]
Mousei.t.69 nmol (A50)Warm-water tail-flick testDose- and time-related antinociception.[5]
Rati.t.100 µg, 200 µgCarrageenan-induced tactile allodyniaDose-dependent reversal of allodynia.[6]
Rati.t.200 µgFormalin testSignificant reduction in cumulative flinches in phase 2.[6]
Mousei.t.ED50 = 49 nmolWarm-water tail withdrawal assayAntinociceptive effect.[7]

Table 2: Other Central Effects of this compound Administration

SpeciesAdministration RouteBrain RegionDoseOutcomeReference
MouseMicroinjectionVentral hippocampus CA3 (vCA3)Not specifiedIncreased tremor-like behaviors and extracellular glutamate (B1630785) levels.[3]
Rati.t.Spinal Cord200 µgBlocked formalin-evoked release of substance P.[6]

Experimental Protocols

Preparation of this compound for Intracerebroventricular Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 N Hydrochloric acid (HCl)

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile saline (0.9%)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution of this compound: this compound can be dissolved in a vehicle of 20% dimethyl sulfoxide (DMSO) and 0.1 N HCl.[6] Alternatively, for some applications, it can be dissolved in sterile saline. Due to its limited solubility, careful preparation is required, especially for higher concentrations.[7]

  • Vehicle Preparation: Prepare the vehicle solution (e.g., 20% DMSO in 0.1 N HCl or sterile saline) under sterile conditions.

  • Dissolving this compound:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle to achieve the target concentration. The final concentration should be calculated based on the desired dose and the injection volume (typically 1-5 µL for mice).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be necessary but should be done with caution to avoid degradation of the compound.

  • Storage: The prepared this compound solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. On the day of the experiment, thaw an aliquot and keep it on ice.

Intracerebroventricular (ICV) Injection Protocol (Rodent Model)

This protocol provides a general guideline for ICV injection in rodents using a stereotaxic apparatus. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)

  • Stereotaxic apparatus

  • Heating pad

  • Hair remover or small animal clippers

  • Antiseptic solution (e.g., Betadine, 70% ethanol)

  • Eye ointment

  • Surgical drill with a small burr bit

  • Hamilton syringe (10 µL) with a 32-gauge needle

  • Suturing material or wound clips

  • Analgesics for post-operative care

Procedure:

  • Animal Preparation and Anesthesia:

    • Anesthetize the animal using an appropriate anesthetic protocol.[8] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the animal on a heating pad to maintain body temperature throughout the surgical procedure.

    • Apply eye ointment to prevent corneal drying.

    • Shave the fur from the scalp and clean the area with an antiseptic solution.

  • Stereotaxic Surgery:

    • Secure the animal's head in the stereotaxic frame.[9] Ensure the head is level by checking the dorsoventral positions of bregma and lambda.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma landmark on the skull.

  • Craniotomy:

    • Determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for a mouse are approximately -0.2 mm posterior to bregma, ±1.0 mm lateral to the midline, and -2.5 mm ventral from the skull surface. For a rat, typical coordinates are approximately -0.8 mm posterior to bregma, ±1.5 mm lateral to the midline, and -3.5 mm ventral from the skull surface. These coordinates may need to be optimized for the specific strain and age of the animal.

    • Using the surgical drill, create a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.

  • Injection:

    • Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.

    • Mount the syringe on the stereotaxic manipulator and slowly lower the needle through the burr hole to the target ventral coordinate.

    • Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1.0 µL/min) to prevent a rapid increase in intracranial pressure.

    • After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon retraction.

    • Slowly withdraw the needle.

  • Post-Operative Care:

    • Suture the scalp incision or close it with wound clips.

    • Apply a topical antibiotic to the wound.

    • Administer post-operative analgesics as per your institutional protocol.

    • Place the animal in a clean cage on a heating pad and monitor it until it has fully recovered from anesthesia.[8]

Mandatory Visualization

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway activated by this compound upon binding to the delta-opioid receptor.

SNC80_Signaling_Pathway SNC80 This compound DOR Delta-Opioid Receptor (GPCR) SNC80->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates CaCC Ca²⁺-activated Cl⁻ Channels DOR->CaCC Activates NO_pathway l-arginine-NO-cGMP Pathway DOR->NO_pathway Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Antinociception Antinociception cAMP->Antinociception Cl_influx ↑ Cl⁻ Influx (Hyperpolarization) CaCC->Cl_influx Cl_influx->Antinociception NO_pathway->Antinociception

Caption: Proposed signaling pathway of this compound via the delta-opioid receptor.

Experimental Workflow for Intracerebroventricular Injection of this compound

The following diagram outlines the experimental workflow for the ICV injection of this compound.

ICV_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Procedure prep_snc80 Prepare this compound Solution injection Inject this compound Solution prep_snc80->injection prep_animal Animal Preparation & Anesthesia stereotaxic Mount Animal in Stereotaxic Frame prep_animal->stereotaxic craniotomy Perform Craniotomy stereotaxic->craniotomy craniotomy->injection post_op Post-Operative Care & Recovery injection->post_op behavioral Behavioral/Neurochemical Assessment post_op->behavioral

Caption: Experimental workflow for ICV injection of this compound.

References

Application Notes and Protocols for Utilizing SNC-80 in the Hot Plate Test for Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC-80 is a potent and highly selective non-peptide agonist for the delta-opioid receptor (DOR).[1][2] It is a valuable pharmacological tool for investigating the role of the delta-opioid system in various physiological processes, most notably in analgesia. The hot plate test is a classic and widely used method for assessing the central antinociceptive effects of pharmacological agents.[3] This test measures the latency of a thermal pain reflex in response to a heated surface, providing a reliable measure of a compound's analgesic efficacy.[3][4]

Recent studies suggest that the analgesic effects of SNC-80 may be mediated not only through DOR homomers but also through the activation of heteromeric µ-opioid/δ-opioid (MOR-DOR) receptor complexes.[5] This finding adds a layer of complexity and interest to its mechanism of action. These application notes provide a comprehensive overview, detailed experimental protocols, and relevant data for employing SNC-80 in the hot plate test to evaluate its analgesic properties.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of SNC-80 in thermal nociception assays.

CompoundTestAdministration RouteA50 Value (nmol) [95% C.I.]Species
SNC-80 Hot Plate TestIntracerebroventricular (i.c.v.)91.9 [60.3-140.0]Mouse

Table 1: Antinociceptive Potency of SNC-80 in the Hot Plate Test. The A50 value represents the dose required to produce a 50% maximal antinociceptive effect.

CompoundTestAdministration RouteED50 Value (nmol) [95% C.I.]Mouse Strain
SNC-80 Tail-Flick TestIntrathecal (i.t.)49 [43-56]Wild-Type (C57/129)
SNC-80 Tail-Flick TestIntrathecal (i.t.)53.6 [47.0-61.1]Wild-Type (C57BL/6)
SNC-80 Tail-Flick TestIntrathecal (i.t.)131 [111-153]µ-Opioid Receptor Knockout
SNC-80 Tail-Flick TestIntrathecal (i.t.)327 [216-494]δ-Opioid Receptor Knockout

Table 2: Antinociceptive Potency of SNC-80 in the Tail-Flick Test. The ED50 value is the dose that produces a therapeutic effect in 50% of the population. Note that the tail-flick test is another measure of thermal nociception and provides valuable comparative data. The increased ED50 in knockout mice highlights the involvement of both mu and delta receptors in SNC-80's effects.[5]

Experimental Protocols

Preparation of SNC-80 for Administration

Materials:

  • SNC-80 powder

  • Tartaric acid

  • Sterile water for injection

  • Sterile saline solution (0.9% NaCl)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure for Intrathecal (i.t.) or Intracerebroventricular (i.c.v.) Injection:

  • Weigh the desired amount of SNC-80 powder.

  • Add 1 equivalent of tartaric acid to the SNC-80 powder.

  • Dissolve the mixture in a small volume of sterile water to create a stock solution.[5]

  • Vortex thoroughly to ensure complete dissolution.

  • On the day of the experiment, dilute the stock solution to the final desired concentration using sterile saline.[5]

  • The final injection volume for intrathecal administration in mice is typically 5 µL.[5]

Procedure for Intraperitoneal (i.p.) Injection:

  • For intraperitoneal administration, SNC-80 can be dissolved in a vehicle such as sterile saline.[6] The use of a small amount of a solubilizing agent like Tween 80 or DMSO may be necessary, followed by dilution in saline.[7] It is crucial to establish the appropriate vehicle and ensure it does not produce any effect on its own.[8]

  • Typical injection volumes for intraperitoneal administration in mice are around 10 mL/kg.

Hot Plate Analgesia Assay

Apparatus:

  • Hot Plate Analgesia Meter (e.g., Columbus Instruments, Ugo Basile)

  • Transparent glass cylinder to confine the animal to the hot plate surface.[3]

  • Timer

Animal Model:

  • Male or female mice (e.g., C57BL/6, ICR) weighing 20-30g. No significant differences have been observed between male and female mice in some studies.[5]

Experimental Workflow Diagram

G cluster_pre_test Pre-Testing Phase cluster_treatment Treatment Phase cluster_post_test Post-Treatment Testing cluster_data Data Analysis acclimatize Acclimatize mice to testing room (30-60 min) baseline Determine baseline latency on hot plate (Pre-drug measurement) acclimatize->baseline administer Administer SNC-80 or vehicle (i.c.v., i.t., or i.p.) baseline->administer wait Wait for appropriate time interval (e.g., 15-30 min) administer->wait measure Place mouse on hot plate (52-55°C) and start timer wait->measure observe Observe for nocifensive behavior (Paw Licking or Jumping) measure->observe record Record latency to response. Stop timer and remove mouse. observe->record cutoff If no response, remove at cut-off time (e.g., 30-60s) observe->cutoff analyze Calculate % Maximum Possible Effect (%MPE) or compare latencies record->analyze cutoff->analyze

Caption: Workflow for the hot plate test with SNC-80.

Procedure:

  • Acclimatization: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins to reduce stress.[4]

  • Set Temperature: Set the temperature of the hot plate to a constant temperature, typically between 52°C and 55°C.[4][9] A temperature of 52°C is commonly used.[4][9]

  • Baseline Measurement: Gently place each mouse individually onto the hot plate within the glass cylinder and start the timer immediately.

  • Observe the mouse for nocifensive behaviors, which are typically defined as hind paw licking, paw shaking/flinching, or jumping.[3]

  • The time (in seconds) from placement on the plate to the first sign of a nocifensive response is recorded as the baseline latency.

  • To prevent tissue damage, a cut-off time must be established (e.g., 30 or 60 seconds). If the mouse does not respond by the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[9]

  • Drug Administration: Administer the prepared SNC-80 solution or vehicle to the mice via the desired route (e.g., i.c.v., i.t., or i.p.).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 15-30 minutes, depending on the route of administration and expected peak effect), place the mouse back on the hot plate and record the response latency as described in steps 3-6.[4]

  • Data Analysis: The analgesic effect is determined by the increase in latency time after drug administration compared to the baseline latency. The data can be expressed as the raw latency time or calculated as the percentage of the Maximum Possible Effect (%MPE) using the following formula:

    %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Mechanism of Action & Signaling Pathway

SNC-80 exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs).[10] Specifically, DORs couple to inhibitory G-proteins (Gi/o).[11][12] The activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit pain transmission.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SNC80 SNC-80 DOR δ-Opioid Receptor (DOR) (or MOR-DOR Heteromer) SNC80->DOR Binds & Activates Gi_protein Gi/o Protein (αβγ) DOR->Gi_protein Activates G_alpha Gαi/o-GTP Gi_protein->G_alpha G_beta_gamma Gβγ Gi_protein->G_beta_gamma MAPK MAPK Pathway (e.g., ERK) Gi_protein->MAPK Modulates AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK K⁺ Channels G_beta_gamma->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia ↓ Neuronal Excitability ↓ Neurotransmitter Release ANALGESIA cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia MAPK->Analgesia

Caption: SNC-80 signaling pathway leading to analgesia.

The key downstream effects of DOR activation by SNC-80 include:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals. It also activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuron, and a decrease in neuronal excitability.[10][11]

  • Activation of MAPK Pathways: DOR activation can also lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) like ERK, which can contribute to the long-term effects of opioid receptor activation.[10]

Collectively, these signaling events reduce the transmission of nociceptive signals in the central nervous system, resulting in the analgesic effect observed in the hot plate test.

References

Application of SNC 80 in the Forced Swim Test for Depression Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC 80 is a potent and selective non-peptidic agonist for the delta-opioid receptor (DOR). It has been instrumental in preclinical research for investigating the role of the delta-opioid system in various physiological and pathological processes, including pain, anxiety, and depression. The forced swim test (FST), a widely used behavioral paradigm, is a primary screening tool for assessing the antidepressant potential of novel compounds. This document provides detailed application notes and protocols for utilizing this compound in the FST to evaluate its antidepressant-like effects.

Principle of the Forced Swim Test

The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will initially exhibit vigorous escape-oriented behaviors (swimming and climbing). Over time, they adopt an immobile posture, making only the minimal movements necessary to keep their head above water. This immobility is interpreted as a state of behavioral despair or learned helplessness, which can be reversed by treatment with antidepressant drugs. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Data Presentation

The antidepressant-like effects of this compound in the forced swim test are typically dose-dependent. The following tables summarize the quantitative data on the effects of this compound on immobility, swimming, and climbing behaviors in rodents.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in Mice

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)
Vehicle-165.4 ± 10.2
This compound1142.1 ± 12.5
This compound3110.7 ± 9.8*
This compound1085.3 ± 8.1
This compound3070.6 ± 7.5

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Active Behaviors in the Forced Swim Test in Rats

Treatment GroupDose (mg/kg, i.p.)Swimming Time (seconds)Climbing Time (seconds)
Vehicle-75.2 ± 8.540.1 ± 5.3
This compound10120.6 ± 10.1*55.4 ± 6.2
This compound + Naltrindole10 + 180.3 ± 7.9#42.8 ± 4.9#

*p < 0.05 compared to vehicle. #p < 0.05 compared to this compound alone. Data are presented as mean ± SEM. Naltrindole is a selective delta-opioid receptor antagonist.

Experimental Protocols

Protocol 1: Forced Swim Test in Mice

Materials:

  • Male ICR mice (25-30 g)

  • This compound

  • Vehicle (e.g., 0.9% saline or 10% DMSO in saline)

  • Cylindrical transparent glass beakers (20 cm height, 10 cm in diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording system

  • Timers

  • Dry towels

Procedure:

  • Animal Acclimation: House mice in a temperature-controlled room with a 12-h light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Forced Swim Test:

    • Fill the glass beakers with water (23-25°C) to a depth of 15 cm, ensuring the mice cannot touch the bottom with their tails or paws.

    • Gently place each mouse into a beaker.

    • The test duration is typically 6 minutes.

    • Record the entire session using a video camera positioned to have a clear view of the animal.

  • Behavioral Scoring:

    • The last 4 minutes of the 6-minute test are typically analyzed.

    • Score the duration of immobility, which is defined as the absence of active, escape-oriented movements. The mouse is considered immobile when it remains floating with only minor movements necessary to keep its head above water.

    • Swimming is defined as active movements of the limbs and tail, resulting in horizontal displacement in the cylinder.

    • Climbing is defined as upward-directed movements of the forepaws along the side of the beaker.

  • Post-Test Care: After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.

Protocol 2: Forced Swim Test in Rats

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., physiological saline)

  • Cylindrical transparent Plexiglas tanks (40 cm height, 20 cm in diameter)

  • Water bath to maintain water temperature at 25 ± 1°C

  • Video recording and analysis software

  • Timers

  • Dry towels

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the experiment, with free access to food and water.

  • Pre-test Session (Day 1):

    • Place each rat individually into the swim cylinder filled with 30 cm of water (25 ± 1°C) for a 15-minute session.

    • After 15 minutes, remove the rats, dry them, and return them to their home cages. This session is for habituation and to induce a stable baseline of immobility.

  • Test Session (Day 2):

    • 24 hours after the pre-test session, administer this compound or vehicle (i.p.) 30 minutes before the test.

    • Place the rats back into the swim cylinders for a 5-minute test session.

    • Record the session for later analysis.

  • Behavioral Scoring:

    • Score the entire 5-minute session.

    • Quantify the time spent in immobility, swimming, and climbing as defined in the mouse protocol.

  • Post-Test Care: Remove, dry, and return the rats to their home cages.

Mandatory Visualizations

Signaling Pathway of this compound's Antidepressant-Like Effects

SNC80_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds to PI3K PI3K DOR->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Antidepressant_Effects Antidepressant-like Effects (Reduced Immobility) mTORC1->Antidepressant_Effects Leads to

Caption: this compound signaling pathway leading to antidepressant-like effects.

Experimental Workflow for this compound in the Forced Swim Test

FST_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Rats/Mice) Pre_Test Pre-Test Session (Rats Only, Day 1) Animal_Acclimation->Pre_Test Drug_Preparation This compound & Vehicle Preparation Drug_Administration Drug Administration (this compound or Vehicle) Drug_Preparation->Drug_Administration Pre_Test->Drug_Administration Test_Session Forced Swim Test (Rats: 5 min, Day 2) (Mice: 6 min) Drug_Administration->Test_Session Behavioral_Scoring Scoring of Immobility, Swimming, & Climbing Test_Session->Behavioral_Scoring Statistical_Analysis Statistical Analysis (e.g., ANOVA) Behavioral_Scoring->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for the forced swim test with this compound.

Mechanism of Action

This compound exerts its antidepressant-like effects by acting as a selective agonist at delta-opioid receptors. Recent studies have elucidated a key downstream signaling pathway involved in these effects.[1] Activation of DORs by this compound in the infralimbic prefrontal cortex initiates a signaling cascade involving phosphatidylinositol-3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1] This PI3K-Akt-mTORC1 pathway is increasingly recognized as a crucial mediator of the rapid antidepressant effects of various compounds. The activation of this pathway by this compound ultimately leads to a reduction in immobility in the forced swim test, suggesting a novel mechanism for antidepressant action. The effects of this compound can be blocked by the selective delta-opioid receptor antagonist naltrindole, confirming the critical role of DOR activation.[2]

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the therapeutic potential of targeting the delta-opioid system for the treatment of depression. The forced swim test provides a robust and predictive model to assess the antidepressant-like properties of this compound and other DOR agonists. The detailed protocols and understanding of the underlying signaling mechanisms provided in this document are intended to facilitate further research in this promising area of neuropharmacology and drug development.

References

Application Notes and Protocols for Studying SNC 80 Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the cellular effects of SNC 80, a selective non-peptide delta-opioid receptor (DOR) agonist. Emerging evidence suggests that this compound may also exert its effects through mu-delta opioid receptor (MOR-DOR) heteromers. This document outlines detailed protocols for cell culture, functional assays, and data analysis to characterize the pharmacological profile of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's activity in various in vitro assays.

Table 1: In Vitro Efficacy of this compound

AssayCell LineReceptor(s) ExpressedThis compound EC₅₀ (nM)Reference
Intracellular Calcium ReleaseHEK293µ-δ heteromer52.8 ± 27.8[1]
Intracellular Calcium ReleaseHEK293δ-opioid receptor>5000[1]
cAMP InhibitionCHO-K1-hDORδ-opioid receptor0.4[2]

Table 2: Binding Affinity of this compound

RadioligandReceptorKi (nM)Reference
[³H]naltrindoleδ-opioid receptor1.78[3]
[³H]DAMGOµ-opioid receptor>5000[4]

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the general procedure for culturing Human Embryonic Kidney 293 (HEK293) cells, a common cell line for studying opioid receptor signaling.

  • Materials:

    • HEK293 cells (or other suitable cell line, e.g., CHO-K1)

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks/plates

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Maintain HEK293 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator.

    • For passaging, aspirate the culture medium and wash the cells with PBS.

    • Add Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

    • For experiments, seed cells into appropriate plates (e.g., 96-well plates) and allow them to adhere overnight.

Intracellular Calcium Release Assay

This assay measures the ability of this compound to induce intracellular calcium mobilization, a hallmark of Gq-coupled GPCR activation or chimeric G-protein signaling.[1]

  • Materials:

    • HEK293 cells co-expressing the receptor of interest (e.g., MOR-DOR heteromer) and a chimeric G-protein (e.g., Gαqi).

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS)

    • This compound

    • Fluorescence plate reader with automated injection capabilities

  • Protocol:

    • Seed cells into a 96-well black, clear-bottom plate and culture overnight.

    • Prepare the Fluo-4 AM loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 and then diluting in HBSS to a final concentration of 2-5 µM.

    • Remove the culture medium and add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the cells twice with HBSS.

    • Prepare serial dilutions of this compound in HBSS.

    • Measure baseline fluorescence using a plate reader (Excitation: 488 nm, Emission: 525 nm).

    • Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

cAMP Inhibition Assay

This assay determines the effect of this compound on adenylyl cyclase activity, a key downstream effector of Gi/o-coupled receptors.[5][6]

  • Materials:

    • Cells expressing the delta-opioid receptor (e.g., CHO-K1-hDOR).

    • Forskolin (B1673556)

    • 3-isobutyl-1-methylxanthine (IBMX)

    • This compound

    • cAMP assay kit (e.g., HTRF, ELISA)

  • Protocol:

    • Seed cells into a 96-well plate and culture overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (e.g., 100 µM) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells and incubate for 10-15 minutes.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 15-30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit according to the manufacturer's instructions.

    • A decrease in forskolin-stimulated cAMP levels indicates Gi/o-coupled receptor activation by this compound.

ERK Phosphorylation Assay (In-Cell Western)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of many GPCR signaling pathways.[7]

  • Materials:

    • Cells expressing the delta-opioid receptor (e.g., CHO-K1-hDOR).

    • Serum-free medium

    • This compound

    • Fixing solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

    • Infrared dye-labeled secondary antibodies

    • Infrared imaging system

  • Protocol:

    • Seed 25,000 cells per well into a 96-well plate and culture overnight.

    • Serum-starve the cells for 2-4 hours before the experiment.

    • Stimulate the cells with varying concentrations of this compound for 5-10 minutes at 37°C.

    • Fix the cells with fixing solution for 20 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 20 minutes.

    • Block non-specific binding with blocking buffer for 1.5 hours.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the cells and incubate with infrared dye-labeled secondary antibodies for 1 hour at room temperature.

    • Wash the cells and scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal.

Visualizations

Signaling Pathways

SNC80_Signaling cluster_receptor Opioid Receptors cluster_gprotein G-Protein Signaling cluster_mapk MAPK Pathway SNC80 This compound DOR δ-Opioid Receptor (DOR) SNC80->DOR Agonist MOR_DOR µ-δ Heteromer (MOR-DOR) SNC80->MOR_DOR Agonist Gi_o Gi/o DOR->Gi_o Activation MOR_DOR->Gi_o Activation Gq Gq (chimeric) MOR_DOR->Gq Activation AC Adenylyl Cyclase Gi_o->AC Inhibition ERK ERK Phosphorylation ↑ Gi_o->ERK Activation PLC Phospholipase C Gq->PLC Activation Gq->ERK Activation cAMP cAMP ↓ AC->cAMP IP3_DAG IP₃ & DAG ↑ PLC->IP3_DAG Ca_release Ca²⁺ Release ↑ IP3_DAG->Ca_release

Caption: this compound signaling pathways.

Experimental Workflows

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis seed Seed cells in 96-well plate culture Culture overnight seed->culture load Load with Fluo-4 AM culture->load wash1 Wash cells load->wash1 add_snc80 Add this compound wash1->add_snc80 prepare_snc80 Prepare this compound dilutions prepare_snc80->add_snc80 read_fluorescence Measure fluorescence (Ex: 488nm, Em: 525nm) add_snc80->read_fluorescence analyze Analyze data (EC₅₀ calculation) read_fluorescence->analyze

Caption: Intracellular calcium release assay workflow.

ERK_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_imaging Imaging & Analysis seed_cells Seed cells in 96-well plate serum_starve Serum starve seed_cells->serum_starve stimulate Stimulate with this compound serum_starve->stimulate fix Fix cells stimulate->fix permeabilize Permeabilize fix->permeabilize block Block permeabilize->block primary_ab Incubate with primary antibodies block->primary_ab secondary_ab Incubate with secondary antibodies primary_ab->secondary_ab scan Scan with infrared imaging system secondary_ab->scan quantify Quantify fluorescence scan->quantify normalize Normalize p-ERK to total ERK quantify->normalize

Caption: ERK phosphorylation In-Cell Western workflow.

References

Appropriate Vehicle for SNC80 In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and in vivo administration of SNC80, a selective delta-opioid receptor agonist. The information is compiled to assist researchers in achieving consistent and reliable experimental outcomes.

Data Presentation: Vehicle Composition and Administration Parameters

The selection of an appropriate vehicle is critical for the solubility, stability, and bioavailability of SNC80 in in vivo studies. Below is a summary of commonly used vehicles and administration parameters cited in peer-reviewed literature.

Vehicle CompositionRoute of AdministrationTypical Dosage RangeSpeciesReference
Sterile Water with 1 equivalent of Tartaric Acid, then diluted in sterile salineIntrathecal (i.t.)43-153 nmolMouse[1]
8% 1M Hydrochloric Acid (HCl) in sterile waterSubcutaneous (s.c.)1, 10, 32 mg/kgRat
0.33% 1N HCl in 0.9% SalineIntraperitoneal (i.p.)10 mg/kgMouse
10% DMSO, 90% (20% SBE-β-CD in Saline)Not specifiedNot specifiedNot specified
10% DMSO, 90% Corn OilNot specifiedNot specifiedNot specified
DMSOIntraperitoneal (i.p.)Not specifiedNot specified

SNC80 Solubility Data

SolventMaximum ConcentrationReference
1 eq. HCl100 mM (with gentle warming)
DMSO20 mM
DMSO and Dimethyl formamide~0.1 mg/mL[2]

Experimental Protocols

Below are detailed, step-by-step protocols for preparing SNC80 solutions for in vivo administration. All procedures should be performed under sterile conditions.

Protocol 1: Tartaric Acid and Saline Vehicle for Intrathecal Administration

This protocol is suitable for studies requiring direct administration to the central nervous system. The use of tartaric acid aids in the initial dissolution of SNC80.

Materials:

  • SNC80 powder

  • Tartaric acid

  • Sterile water for injection

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate Molar Equivalents: Weigh the desired amount of SNC80 powder. Calculate the molar amount of SNC80. Weigh out an equimolar amount of tartaric acid.

  • Initial Dissolution: In a sterile microcentrifuge tube, add the weighed SNC80 powder and the equimolar amount of tartaric acid.

  • Add Sterile Water: Add a small volume of sterile water to the tube to create a concentrated stock solution. The exact volume will depend on the desired final concentration, but it should be sufficient to fully dissolve the SNC80 and tartaric acid mixture.

  • Vortex: Vortex the tube until the SNC80 and tartaric acid are completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Dilution in Saline: Dilute the concentrated stock solution to the final desired concentration using sterile 0.9% saline solution.

  • Final Mixing and Use: Gently mix the final solution. The solution is now ready for intrathecal administration.

Protocol 2: Hydrochloric Acid and Saline Vehicle for Systemic Administration

This protocol is often used for subcutaneous or intraperitoneal injections. The acidic nature of the vehicle helps to solubilize the SNC80.

Materials:

  • SNC80 powder

  • 1N Hydrochloric Acid (HCl), sterile

  • 0.9% Saline solution, sterile

  • Sterile conical tubes

  • Vortex mixer

  • pH meter or pH strips (optional, for verification)

Procedure:

  • Prepare Acidified Saline: In a sterile conical tube, prepare the vehicle by adding 1N HCl to the 0.9% saline solution to achieve the desired final HCl concentration (e.g., for a 0.33% 1N HCl solution, add 0.33 mL of 1N HCl to 99.67 mL of 0.9% saline).

  • Dissolve SNC80: Weigh the required amount of SNC80 powder and add it to the acidified saline vehicle.

  • Vortex to Dissolve: Vortex the solution until the SNC80 is completely dissolved. Sonication may be used sparingly if dissolution is difficult.

  • Verification (Optional): Check the pH of the final solution to ensure it is within a physiologically tolerable range for the chosen route of administration. Adjustments with sterile NaOH may be necessary, but this should be done cautiously to avoid precipitation of SNC80.

  • Administration: The solution is now ready for subcutaneous or intraperitoneal injection.

Protocol 3: DMSO and Co-Solvent Vehicle for Enhanced Solubility

This protocol is beneficial when higher concentrations of SNC80 are required or for compounds with poor aqueous solubility.

Materials:

  • SNC80 powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Co-solvent:

    • Option A: 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

    • Option B: Corn oil, sterile

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare SNC80 Stock in DMSO: Weigh the desired amount of SNC80 powder and dissolve it in a minimal amount of sterile DMSO to create a concentrated stock solution (e.g., 33.3 mg/mL).

  • Prepare Co-solvent:

    • Option A (SBE-β-CD): Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

    • Option B (Corn Oil): Use sterile corn oil.

  • Final Formulation:

    • For SBE-β-CD:

      • In a sterile tube, add the required volume of the 20% SBE-β-CD in saline.

      • While vortexing, slowly add the SNC80 DMSO stock solution to the SBE-β-CD solution to achieve the desired final concentration. A typical final DMSO concentration is 10%.

    • For Corn Oil:

      • In a sterile tube, add the required volume of sterile corn oil.

      • While vortexing, slowly add the SNC80 DMSO stock solution to the corn oil to achieve the desired final concentration. A typical final DMSO concentration is 10%.

  • Final Mixing: Vortex the final solution thoroughly to ensure homogeneity. The solution is now ready for administration.

Mandatory Visualizations

Signaling Pathway of SNC80

SNC80_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling SNC80 SNC80 MOR_DOR μ-δ Opioid Receptor Heteromer SNC80->MOR_DOR Binds to δ-subunit G_alpha_o Gαo MOR_DOR->G_alpha_o Activates G_beta_gamma Gβγ MOR_DOR->G_beta_gamma Dissociates Beta_Arrestin β-Arrestin MOR_DOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_alpha_o->AC Inhibits Kir3 ↑ K+ Efflux (Kir3 Channels) G_beta_gamma->Kir3 Ca_channel ↓ Ca2+ Influx (VGCC) G_beta_gamma->Ca_channel cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates ERK ERK Activation Beta_Arrestin->ERK Scaffolds

SNC80 Signaling Pathway
Experimental Workflow for In Vivo Administration of SNC80

SNC80_In_Vivo_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase calc 1. Calculate Dosage and Vehicle Volume prep_veh 2. Prepare Appropriate Vehicle calc->prep_veh dissolve 3. Dissolve SNC80 in Vehicle prep_veh->dissolve sterilize 4. Sterile Filter (if necessary) dissolve->sterilize animal_prep 5. Prepare Animal (e.g., weigh, restrain) sterilize->animal_prep injection 6. Administer SNC80 Solution (i.p., s.c., i.t., etc.) animal_prep->injection monitor 7. Monitor Animal for Adverse Effects injection->monitor behavior 8. Conduct Behavioral/ Physiological Assays monitor->behavior data 9. Collect and Analyze Data behavior->data

Experimental Workflow

References

Application Notes and Protocols for SNC 80 in Electrophysiology Slice Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC 80 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR) involved in a variety of physiological processes, including the modulation of pain and emotional responses. In the central nervous system, this compound has been utilized as a pharmacological tool to investigate the role of DORs in neuronal excitability and synaptic transmission. Notably, emerging evidence suggests that this compound also exhibits high affinity and efficacy at mu-delta (μ-δ) opioid receptor heteromers, adding a layer of complexity to its pharmacological profile. These application notes provide a comprehensive guide for the use of this compound in acute brain slice electrophysiology, a powerful technique to study its effects on individual neurons and neural circuits.

Mechanism of Action

This compound primarily acts as an agonist at delta-opioid receptors. DORs are coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the G-protein dissociates, and its subunits (Gα and Gβγ) initiate downstream signaling cascades that ultimately modulate neuronal function. The primary mechanisms include:

  • Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels:

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces neurotransmitter release from presynaptic terminals.

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to hyperpolarization of the postsynaptic membrane, decreasing neuronal excitability.

  • Activation of other signaling pathways: Research also points to the involvement of Protein Kinase C (PKC) and the L-arginine/nitric oxide/cyclic GMP (NO/cGMP) pathway in mediating some of the effects of DOR activation.

Recent studies have also highlighted that this compound can potently activate μ-δ opioid receptor heteromers, which may contribute to its overall pharmacological effects.[1] This dual activity should be considered when interpreting experimental results.

Data Presentation

The following tables summarize quantitative data for this compound from various in vitro and in vivo studies to guide experimental design.

Table 1: In Vitro Concentrations and Pre-incubation Times for this compound in Slice Preparations

ParameterConcentration RangePre-incubation TimeBrain Region StudiedReference
Dopamine (B1211576) Efflux Modulation1 µM - 100 µM15 - 60 minutesStriatum[2]
Synaptic Transmission1 µMNot specifiedHippocampus[3]

Table 2: Electrophysiological Effects of this compound in Brain Slices

Parameter MeasuredEffectConcentrationBrain RegionReference
Optically evoked IPSCStrong reduction1 µMHippocampal CA1[3]
Amphetamine-mediated Dopamine EffluxPotentiation10 µM, 100 µMStriatum[2]

Experimental Protocols

Protocol 1: Acute Brain Slice Preparation

This protocol describes a standard method for preparing acute brain slices suitable for patch-clamp electrophysiology.

Materials:

  • Animal model (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Ice-cold slicing solution (e.g., NMDG-based or sucrose-based artificial cerebrospinal fluid - aCSF)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Vibrating microtome (vibratome)

  • Recovery chamber

  • Holding chamber

  • Recording aCSF

Procedure:

  • Anesthesia and Perfusion:

    • Anesthetize the animal in accordance with approved institutional animal care and use committee (IACUC) protocols.

    • Once deeply anesthetized, perform transcardial perfusion with ice-cold, carbogenated slicing solution.

  • Brain Extraction and Slicing:

    • Rapidly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.

    • Mount the brain onto the vibratome stage. For coronal slices, a blocking cut may be made to create a flat surface.

    • Cut slices to the desired thickness (typically 250-350 µm) in the ice-cold, carbogenated slicing solution.

  • Slice Recovery:

    • Carefully transfer the slices to a recovery chamber containing slicing solution or a modified aCSF, heated to 32-34°C, and continuously bubbled with carbogen. Allow slices to recover for 10-15 minutes.

    • Transfer the slices to a holding chamber containing carbogenated recording aCSF at room temperature. Allow them to equilibrate for at least 1 hour before commencing recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application

This protocol outlines the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.

Materials:

  • Patch-clamp setup (microscope, micromanipulators, amplifier, data acquisition system)

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller

  • Recording chamber with a perfusion system

  • Recording aCSF

  • Intracellular (pipette) solution

  • This compound stock solution (e.g., in DMSO or water) and final dilutions in recording aCSF

Procedure:

  • Preparation:

    • Place a brain slice in the recording chamber and continuously perfuse with carbogenated recording aCSF at a rate of 1.5-2 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

    • Prepare fresh dilutions of this compound in recording aCSF from a stock solution.

  • Obtaining a Whole-Cell Recording:

    • Under visual guidance (e.g., DIC microscopy), approach a target neuron with the patch pipette while applying positive pressure.

    • Once the pipette tip makes contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (Giga-ohm) seal.

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes to ensure a stable recording.

  • This compound Application and Data Acquisition:

    • Record baseline neuronal activity (e.g., resting membrane potential, spontaneous or evoked postsynaptic currents/potentials, or action potential firing) for a stable period (e.g., 5-10 minutes).

    • Switch the perfusion to the aCSF containing the desired concentration of this compound.

    • Continuously record the electrophysiological parameters of interest during and after the application of this compound to observe its effects.

    • To determine the reversibility of the effects, switch the perfusion back to the control recording aCSF (washout).

    • Data can be acquired in either voltage-clamp (to measure synaptic currents) or current-clamp (to measure membrane potential and firing properties) mode, depending on the experimental question.

Visualizations

SNC80_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SNC80 This compound DOR Delta-Opioid Receptor (DOR) / μ-δ Heteromer SNC80->DOR Binds Gi_o Gi/o Protein DOR->Gi_o Activates PKC Protein Kinase C DOR->PKC Activates NO_Synthase Nitric Oxide Synthase DOR->NO_Synthase Activates G_alpha Gαi/o Gi_o->G_alpha G_betagamma Gβγ Gi_o->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates cAMP cAMP AC->cAMP Produces Ca_influx Ca²⁺ Influx VGCC->Ca_influx K_efflux K⁺ Efflux GIRK->K_efflux Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Triggers Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization NO Nitric Oxide NO_Synthase->NO Produces sGC Soluble Guanylyl Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Produces

Caption: Signaling pathway of this compound via the delta-opioid receptor.

Electrophysiology_Workflow cluster_preparation Slice Preparation cluster_recording Patch-Clamp Recording Anesthesia 1. Anesthesia & Perfusion Dissection 2. Brain Dissection Anesthesia->Dissection Slicing 3. Vibratome Slicing (250-350 µm) Dissection->Slicing Recovery 4. Slice Recovery (32-34°C) Slicing->Recovery Equilibration 5. Equilibration (Room Temp, >1 hr) Recovery->Equilibration WholeCell 6. Obtain Whole-Cell Configuration Equilibration->WholeCell Baseline 7. Record Baseline Activity WholeCell->Baseline SNC80_App 8. Perfuse with this compound Baseline->SNC80_App Record_Effect 9. Record Drug Effect SNC80_App->Record_Effect Washout 10. Washout with aCSF Record_Effect->Washout

Caption: Experimental workflow for electrophysiology with this compound.

References

Application Notes and Protocols for Long-Term SNC80 Treatment in Preclinical Models of Chronic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the long-term administration of SNC80, a selective delta-opioid receptor (DOR) agonist, in preclinical rodent models of chronic pain. The information compiled is based on findings from multiple studies investigating the analgesic effects, tolerance development, and underlying mechanisms of SNC80 in chronic inflammatory and neuropathic pain conditions.

Introduction

The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for the management of chronic pain. Unlike mu-opioid receptor (MOR) agonists, which are the current standard of care but are associated with significant side effects like respiratory depression, constipation, and high abuse liability, DOR agonists have shown potent analgesic effects in chronic pain states with a potentially more favorable side-effect profile. SNC80 is a widely studied selective, non-peptidic DOR agonist that has demonstrated significant antihyperalgesic effects in various preclinical models of persistent pain. However, the development of tolerance with repeated administration remains a key consideration for its long-term therapeutic use. These notes provide detailed protocols for inducing chronic pain in animal models and for administering SNC80 over extended periods to evaluate its sustained efficacy and the development of tolerance.

Data Presentation

Table 1: Summary of SNC80 Administration and Analgesic Effects in Chronic Pain Models
Animal ModelPain TypeRoute of AdministrationSNC80 Dose RangeTreatment ScheduleKey Analgesic OutcomesTolerance ObservedReference
Rat (Sprague-Dawley) InflammatoryIntracerebroventricular (i.c.v.)10-100 nmolSingle doseDose-dependent reversal of thermal hyperalgesia.Not assessed (acute)
Rat (Sprague-Dawley) InflammatoryIntraperitoneal (i.p.)1.0-10 mg/kgOnce daily for up to 7 daysInitial blockade of acid-stimulated stretching.Tolerance developed to effects on pain-stimulated behavior with repeated daily injections.
Mouse (Wild-type, μ-KO, δ-KO) Acute NociceptiveIntrathecal (i.t.)Cumulative dosing up to 300 nmolSingle session, cumulative dosingDose-dependent antinociception in wild-type mice; reduced activity in knockout mice, suggesting involvement of μ-δ heteromers.Not assessed (acute)
Rat (Sprague-Dawley) Inflammatory (CFA)Intracerebroventricular (i.c.v.)Not specifiedNot specifiedAntihyperalgesic effects are enhanced in rats with inflammatory pain.Not specified
Rat VisceralIntraperitoneal (i.p.)1.0-10 mg/kgSingle dose vs. 24-hour pretreatmentSingle dose blocked acid-stimulated stretching. 24-hour pretreatment led to tolerance.Yes

Experimental Protocols

Protocol 1: Induction of Chronic Inflammatory Pain (Complete Freund's Adjuvant Model)

This protocol describes the induction of a persistent inflammatory state in the hind paw of rats, leading to thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • 25-gauge sterile needles and 1 ml syringes

  • Isoflurane or other suitable anesthetic

  • Apparatus for assessing thermal hyperalgesia (e.g., plantar test)

Procedure:

  • Anesthetize the rat using isoflurane.

  • Inject 50 μl of CFA subcutaneously into the plantar surface of the left hind paw.

  • Allow the animal to recover from anesthesia in its home cage.

  • Thermal hyperalgesia will develop within 24 hours and persist for several weeks.

  • Assess baseline paw withdrawal latency to a thermal stimulus before CFA injection.

  • Measure paw withdrawal latency at 24 hours post-CFA injection to confirm the development of hyperalgesia (a significant decrease in latency is expected).

Protocol 2: Long-Term Intraperitoneal (i.p.) Administration of SNC80

This protocol is designed to assess the development of tolerance to the analgesic effects of SNC80 in a chronic pain model.

Materials:

  • SNC80

  • Vehicle (e.g., sterile saline or 20% dimethyl sulfoxide (B87167) in 0.1 N HCl)

  • Sterile needles and syringes for i.p. injection

  • Rats with induced chronic pain (from Protocol 1)

  • Apparatus for behavioral pain assessment (e.g., plantar test, von Frey filaments for mechanical allodynia)

Procedure:

  • Drug Preparation: Dissolve SNC80 in the chosen vehicle to the desired concentration. For example, to achieve a dose of 10 mg/kg in a 250g rat with an injection volume of 1 ml/kg, the concentration would be 10 mg/ml.

  • Treatment Schedule: Administer SNC80 or vehicle via i.p. injection once daily for a period of 7 to 14 days.

  • Behavioral Testing:

    • On Day 1, assess baseline pain sensitivity before the first injection.

    • Administer the first dose of SNC80 or vehicle.

    • Measure the analgesic effect at the time of peak effect (e.g., 20-40 minutes post-injection).

    • Repeat the daily injections at the same time each day.

    • On subsequent days (e.g., Day 3, 5, 7, etc.), repeat the behavioral testing before and after the SNC80/vehicle injection to monitor the analgesic effect and the development of tolerance (a decrease in the analgesic effect over time).

  • Side Effect Monitoring: Observe animals daily for any adverse effects, such as seizures (which have been reported at higher doses), changes in locomotor activity, or alterations in feeding and drinking behavior.

Protocol 3: Intracerebroventricular (i.c.v.) Cannulation and Microinjection

This protocol allows for the direct administration of SNC80 into the brain to study the central mechanisms of its analgesic action.

Materials:

  • Stereotaxic apparatus

  • Guide cannulae and dummy cannulae

  • Dental cement

  • Microinjection pump and syringes

  • SNC80 dissolved in artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

  • Anesthetic and analgesics for surgery

Procedure:

  • Surgical Implantation of Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula into the lateral ventricle using appropriate stereotaxic coordinates.

    • Secure the cannula to the skull with dental cement and insert a dummy cannula to maintain patency.

    • Allow the animal to recover for at least one week post-surgery.

  • Microinjection:

    • Gently restrain the conscious animal and remove the dummy cannula.

    • Insert the injection cannula (which extends slightly beyond the guide cannula) connected to the microinjection pump.

    • Infuse a small volume (e.g., 5 μl) of the SNC80 solution or vehicle (aCSF) over a period of one minute.

    • Leave the injection cannula in place for an additional minute to allow for diffusion.

    • Replace the dummy cannula.

  • Behavioral Assessment: Conduct behavioral testing at the predetermined time of peak drug effect following the microinjection.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SNC80 SNC80 DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds to Gi Gi/o Protein DOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi->Ca_channel Inhibits K_channel K+ Channel Gi->K_channel Activates Vesicle Neurotransmitter Vesicle (e.g., Substance P) AC->Vesicle Modulates Ca_channel->Vesicle Triggers release Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to

Caption: SNC80 signaling pathway leading to analgesia.

Experimental_Workflow cluster_pain_induction Phase 1: Chronic Pain Induction cluster_treatment Phase 2: Long-Term SNC80 Treatment cluster_analysis Phase 3: Data Analysis Baseline_Test Baseline Behavioral Testing (e.g., Plantar Test) CFA_Injection Complete Freund's Adjuvant (CFA) Injection into Hind Paw Baseline_Test->CFA_Injection Pain_Development Allow 24h for Inflammatory Pain to Develop CFA_Injection->Pain_Development Daily_Injection Daily SNC80/Vehicle Injection (e.g., i.p.) for 7-14 days Pain_Development->Daily_Injection Daily_Test Daily Behavioral Testing (Pre- and Post-Injection) Daily_Injection->Daily_Test Side_Effect_Monitoring Daily Observation for Adverse Effects Daily_Injection->Side_Effect_Monitoring Daily_Test->Daily_Injection Repeat daily Analgesic_Effect Calculate % Maximum Possible Effect (%MPE) or Change in Withdrawal Latency Daily_Test->Analgesic_Effect Tolerance_Assessment Compare Analgesic Effect Across Treatment Days Analgesic_Effect->Tolerance_Assessment

Caption: Experimental workflow for long-term SNC80 treatment.

Measuring the Brain Penetration of SNC80: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNC80 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR), which is expressed in various regions of the brain. The ability of SNC80 to cross the blood-brain barrier (BBB) is a critical determinant of its central nervous system effects, which include potential analgesic and antidepressant properties.[1] However, systemic administration of SNC80 has also been associated with adverse effects such as convulsions, making it crucial to understand its brain distribution.[1]

These application notes provide a comprehensive overview of established methods to measure the brain penetration of SNC80. Detailed protocols for key experimental techniques are provided to guide researchers in quantifying the brain concentration and distribution of this compound.

Data Presentation: Quantitative Analysis of SNC80 Brain Penetration

The following table summarizes quantitative data on SNC80 brain concentrations in rats following intravenous administration. This data is essential for understanding the pharmacokinetic profile of SNC80 within the central nervous system.

Route of AdministrationDose (mg/kg)Infusion DurationTime Post-Infusion (min)Average Brain Concentration (ng/g)SpeciesReference
Intravenous1.020 s30~300Rat[2]
Intravenous3.220 s30~1000Rat[2]
Intravenous1020 s30~3000Rat[2]
Intravenous3.220 min30~1000Rat[2]
Intravenous1020 min30~3000Rat[2]
Intravenous1060 min30~3000Rat[2]

Key Experimental Protocols

Several techniques can be employed to measure the brain penetration of SNC80. The choice of method will depend on the specific research question, available resources, and the desired level of detail (e.g., regional distribution vs. whole-brain concentration).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) of Brain Tissue Homogenates

This is a widely used and highly sensitive method for quantifying the absolute concentration of SNC80 in brain tissue.

Protocol:

  • Animal Dosing and Tissue Collection:

    • Administer SNC80 to the animal model (e.g., rat, mouse) via the desired route (e.g., intravenous, intraperitoneal, oral).[1]

    • At predetermined time points, euthanize the animal and immediately perfuse transcardially with ice-cold saline to remove blood from the brain vasculature.

    • Rapidly dissect the brain and specific regions of interest (e.g., striatum, cortex, hippocampus).

    • Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.[3]

  • Brain Tissue Homogenization:

    • Weigh the frozen brain tissue.

    • Add a specific volume of homogenization buffer (e.g., 4 volumes of ice-cold 50 mM Tris-HCl, pH 7.4) to the tissue.[2][4]

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.[5][6]

  • Protein Precipitation and Extraction:

    • To an aliquot of the brain homogenate, add a protein precipitating agent such as ice-cold acetonitrile (B52724) or acetone (B3395972) (typically 3 volumes).

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm for 30 minutes at 4°C) to pellet the precipitated proteins.[6]

    • Collect the supernatant containing SNC80.

  • LC-MS/MS Analysis:

    • Dry the supernatant under a stream of nitrogen and reconstitute it in the mobile phase.

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phase typically consists of a gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive electrospray ionization (ESI). Optimize the precursor and product ion transitions for SNC80 and an appropriate internal standard.

    • Quantify the concentration of SNC80 by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a blank brain homogenate matrix.[7][8]

In Vivo Microdialysis

This technique allows for the measurement of unbound, extracellular concentrations of SNC80 in specific brain regions of freely moving animals, providing valuable pharmacodynamic information.[9][10]

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 24-48 hours.[10]

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[11]

    • Allow a stabilization period of 1-2 hours to achieve a steady baseline.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20-30 minutes).

    • Administer SNC80 systemically.

    • Continue to collect dialysate samples to measure the time course of SNC80 concentration in the brain extracellular fluid.

  • Sample Analysis:

    • Analyze the collected dialysate samples for SNC80 concentration using LC-MS/MS as described in the previous protocol. Due to the low concentrations expected in the dialysate, a highly sensitive assay is required.

  • Probe Recovery Calibration:

    • At the end of the experiment, determine the in vitro recovery of the microdialysis probe to estimate the absolute extracellular concentration of SNC80 from the measured dialysate concentration. This can be done by perfusing a known concentration of SNC80 through the probe and measuring the amount lost to the surrounding solution.

Ex Vivo Autoradiography

This method provides a visual representation of the regional distribution of SNC80 binding to delta-opioid receptors in the brain.

Protocol:

  • Animal Dosing and Brain Sectioning:

    • Administer SNC80 to the animal.

    • At the time of peak brain concentration, euthanize the animal and rapidly remove the brain.

    • Freeze the brain in isopentane (B150273) cooled with dry ice.

    • Section the frozen brain into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.[12]

    • Store the slides at -80°C.

  • Radioligand Binding:

    • On the day of the experiment, bring the slides to room temperature.

    • To determine total binding, incubate the sections with a radiolabeled delta-opioid receptor antagonist, such as [³H]-naltrindole, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-radiolabeled delta-opioid receptor ligand to saturate the receptors.

    • The displacement of the radioligand by the administered SNC80 will indicate its binding to the delta-opioid receptors.

  • Washing and Drying:

    • After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

    • Perform a final quick rinse in distilled water to remove buffer salts.

    • Dry the slides rapidly, for example, under a stream of cool, dry air.[12]

  • Imaging and Analysis:

    • Expose the dried slides to a tritium-sensitive phosphor imaging screen or autoradiographic film.[12]

    • After an appropriate exposure time, scan the screen or develop the film.

    • Quantify the density of binding in different brain regions using image analysis software. The difference between total and non-specific binding represents the specific binding of SNC80.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that can be used to quantify the in vivo distribution and receptor occupancy of SNC80 in the brain. This requires a positron-emitting radiolabeled tracer that specifically binds to the delta-opioid receptor.[13][14]

Protocol:

  • Radioligand Selection and Synthesis:

    • A suitable PET radioligand for the delta-opioid receptor is [¹¹C]methyl-naltrindole ([¹¹C]MeNTI), a DOR antagonist.[13][15]

    • The radioligand is synthesized in a radiochemistry laboratory shortly before the imaging session due to the short half-life of carbon-11 (B1219553) (approximately 20 minutes).

  • Animal Preparation and Imaging:

    • Anesthetize the animal and place it in the PET scanner.

    • A transmission scan may be performed for attenuation correction.

    • Inject a bolus of the radioligand (e.g., [¹¹C]MeNTI) intravenously.

    • Acquire dynamic PET data over a period of time (e.g., 60-90 minutes).

  • Receptor Occupancy Study:

    • To determine the receptor occupancy of SNC80, a baseline scan is first performed with the radioligand alone.

    • On a separate day, the animal is pre-treated with a dose of SNC80 before the administration of the radioligand, and a second PET scan is acquired.

    • The reduction in the binding of the radioligand in the presence of SNC80 is used to calculate the percentage of delta-opioid receptors occupied by SNC80 at that particular dose.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with an anatomical image (e.g., MRI or CT) for anatomical localization.

    • Define regions of interest (ROIs) in the brain.

    • Generate time-activity curves for each ROI.

    • Use appropriate kinetic modeling to quantify the binding potential or distribution volume of the radioligand, which is proportional to the density of available receptors.

Visualizations

Delta-Opioid Receptor Signaling Pathway

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SNC80 SNC80 DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds to Gi Gi/o Protein DOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., analgesia, mood regulation) CREB->Gene_Expression Regulates

Caption: SNC80 activates the delta-opioid receptor, leading to downstream signaling.

Experimental Workflow for LC-MS/MS Analysis of SNC80 in Brain Tissue

LCMSMS_Workflow cluster_animal In Vivo cluster_lab Ex Vivo / In Vitro A 1. Animal Dosing (SNC80 administration) B 2. Brain Tissue Collection A->B C 3. Brain Tissue Homogenization B->C D 4. Protein Precipitation & Extraction C->D E 5. Sample Preparation (Drying & Reconstitution) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Quantification F->G

Caption: Workflow for quantifying SNC80 in brain tissue using LC-MS/MS.

Logical Flow for a PET Receptor Occupancy Study

PET_Occupancy_Workflow cluster_baseline Baseline Scan cluster_treatment Treatment Scan A1 1a. Administer PET Radioligand ([11C]MeNTI) B1 2a. Acquire Baseline PET Scan A1->B1 C1 3a. Quantify Receptor Binding (BP_ND) B1->C1 Result Calculate Receptor Occupancy: ((BP_ND_baseline - BP_ND_treatment) / BP_ND_baseline) * 100% C1->Result A2 1b. Administer SNC80 B2 2b. Administer PET Radioligand ([11C]MeNTI) A2->B2 C2 3b. Acquire Treatment PET Scan B2->C2 D2 4b. Quantify Receptor Binding (BP_ND) C2->D2 D2->Result

Caption: Logical steps for a PET study to determine SNC80 receptor occupancy.

References

Troubleshooting & Optimization

Technical Support Center: Preventing SNC-80-Induced Seizures in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-opioid receptor agonist SNC-80 and its associated convulsive effects in mice.

Frequently Asked Questions (FAQs)

Q1: Why does SNC-80 induce seizures in mice?

A1: SNC-80 is a non-peptidic delta-opioid receptor (DOR) agonist.[1] Its pro-convulsant effects are mediated through the activation of these receptors.[2] Research indicates that SNC-80-induced seizures are primarily due to the activation of DORs expressed on GABAergic neurons in the forebrain, leading to a direct inhibition of these inhibitory neurons.[1] This reduction in GABAergic transmission can facilitate the development of epileptic seizures.[1] The hippocampus is a key brain region implicated in the generation of these seizures.[2][3]

Q2: Are all delta-opioid receptor agonists pro-convulsant?

A2: No. While the prototypical DOR agonist SNC-80 is known for its convulsive properties, several second-generation DOR agonists have been developed with little to no such adverse effects.[1] Examples of DOR agonists that do not appear to induce seizures include ARM-390, ADL-5859, and KNT-127.[1][4] This suggests a differential activity between first and second-generation DOR agonists.[1]

Q3: At what doses does SNC-80 typically induce seizures?

A3: The convulsive effects of SNC-80 are dose-dependent.[1][5] In mice, doses ranging from 3.2 mg/kg to 32 mg/kg, administered through various routes, have been shown to produce convulsions and seizure-like behaviors.[2] Lower doses, such as 4.5 mg/kg, may not produce detectable changes, while doses of 13.5 mg/kg and 32 mg/kg reliably produce seizures.[1][5] The route and speed of administration also influence the likelihood of seizures.[2][6]

Q4: What are the observable signs of SNC-80-induced seizures in mice?

A4: SNC-80 induces behaviors that can range from "wet-dog shakes" and head rotations to more severe manifestations like myoclonic and clonic jerking, and full-body convulsions.[2] Electroencephalogram (EEG) recordings during these events show epileptic-like spike and wave patterns.[2] However, the seizures are generally described as mild and brief compared to those induced by agents like pentylenetetrazol.[1]

Q5: How can SNC-80-induced seizures be prevented?

A5: SNC-80-induced seizures can be prevented by pretreating the animals with a delta-opioid receptor antagonist. Naltrindole (B39905) is a commonly used and effective antagonist that can fully inhibit SNC-80-induced convulsions.[2] Additionally, the use of second-generation DOR agonists that lack convulsive properties is an alternative strategy.[1]

Troubleshooting Guides

Issue: My control mice (vehicle-injected) are exhibiting seizure-like behavior.

  • Possible Cause: Contamination of the vehicle solution or injection equipment with SNC-80.

  • Troubleshooting Steps:

    • Prepare a fresh batch of the vehicle solution.

    • Use new, sterile syringes and needles for vehicle injections.

    • Ensure separate sets of equipment are used for SNC-80 and vehicle administration to prevent cross-contamination.

Issue: The delta-opioid receptor antagonist (e.g., naltrindole) is not preventing SNC-80-induced seizures.

  • Possible Cause 1: Incorrect timing of antagonist administration.

  • Troubleshooting Steps:

    • Administer the antagonist at an appropriate time before the SNC-80 injection. For example, naltrindole is often administered subcutaneously 30 minutes prior to SNC-80.[6]

  • Possible Cause 2: Inadequate dose of the antagonist.

  • Troubleshooting Steps:

    • Consult the literature for effective dose ranges of the specific antagonist. For instance, 10 mg/kg of naltrindole has been shown to fully inhibit convulsions induced by 3.2 mg/kg of SNC-80.[2]

  • Possible Cause 3: The seizure-like behavior may not be mediated by delta-opioid receptors.

  • Troubleshooting Steps:

    • Carefully observe the characteristics of the seizures.

    • Consider the possibility of other underlying health issues in the mice.

    • Ensure the genetic background of the mice is appropriate for the study.

Issue: There is high variability in the seizure response to SNC-80 across mice.

  • Possible Cause 1: Inconsistent administration of SNC-80.

  • Troubleshooting Steps:

    • Ensure the route and speed of injection are consistent for all animals. Intravenous infusions, for example, can produce different results depending on the infusion rate.[2][6]

    • Ensure accurate calculation of the dose based on the most recent body weight of each mouse.

  • Possible Cause 2: Differences in the genetic background of the mice.

  • Troubleshooting Steps:

    • Use a genetically homogenous population of mice.

    • Be aware that different mouse strains can have varying susceptibility to seizures.

Quantitative Data

Table 1: Dose-Dependent Effects of SNC-80 on Seizure Latency and Duration in Control Mice

SNC-80 Dose (mg/kg)Latency to First Seizure (minutes)Total Duration of Seizures (seconds)Percentage of Mice with Clonic Seizures
4.5No detectable changeNo detectable change0%
9Not significantly different from controlNot significantly different from controlIncreased percentage
13.5Significantly decreasedSignificantly increasedSignificantly increased
32Strongly significantly decreasedStrongly significantly increasedSignificantly increased

Data summarized from Chu Sin Chung et al., 2015.[1][5]

Table 2: Effect of Naltrindole on SNC-80-Induced Convulsions

PretreatmentSNC-80 Dose (mg/kg, i.v.)Percentage of Mice Convulsing
Vehicle3.2100%
Naltrindole (10 mg/kg, s.c.)3.20%

Data summarized from Jutkiewicz et al., 2005.[2]

Experimental Protocols

Protocol 1: Induction of Seizures with SNC-80 and EEG Monitoring

  • Animal Preparation:

    • Use adult male C57BL/6 mice.

    • Surgically implant EEG electrodes over the skull for recording cortical electrical activity. Allow for a recovery period of at least one week.

  • SNC-80 Administration:

    • Dissolve SNC-80 in a suitable vehicle (e.g., saline).

    • Administer SNC-80 via intraperitoneal (i.p.) or intravenous (i.v.) injection at the desired dose (e.g., 13.5 mg/kg or 32 mg/kg).[1]

  • EEG Recording and Behavioral Observation:

    • Place the mouse in a recording chamber and connect the EEG electrodes to a recording system.

    • Simultaneously record EEG and video of the mouse's behavior for a set period (e.g., 60 minutes) post-injection.

    • Score seizure activity based on behavioral manifestations (e.g., myoclonic jerks, clonic seizures) and corresponding EEG patterns (e.g., spike-and-wave discharges).[1]

Protocol 2: Prevention of SNC-80-Induced Seizures with an Antagonist

  • Animal Preparation:

    • Follow the same procedure as in Protocol 1.

  • Antagonist Administration:

    • Dissolve the antagonist (e.g., naltrindole) in a suitable vehicle.

    • Administer the antagonist at the desired dose and route (e.g., 10 mg/kg naltrindole, s.c.) 30 minutes before SNC-80 administration.[2][6]

  • SNC-80 Administration and Monitoring:

    • Administer SNC-80 as described in Protocol 1.

    • Record EEG and behavior as described in Protocol 1 to determine if the antagonist blocked the pro-convulsant effects of SNC-80.

Visualizations

SNC80_Seizure_Pathway SNC80 SNC-80 DOR Delta-Opioid Receptor (on GABAergic Neuron) SNC80->DOR Agonist Binding GABA_Neuron Forebrain GABAergic Neuron DOR->GABA_Neuron Activation GABA_Release GABA Release GABA_Neuron->GABA_Release Inhibition of Postsynaptic_Neuron Postsynaptic Neuron GABA_Release->Postsynaptic_Neuron Reduced Inhibition Seizure Seizure Activity Postsynaptic_Neuron->Seizure Increased Excitability Leads to

Caption: Proposed signaling pathway of SNC-80-induced seizures.

Experimental_Workflow cluster_groups Experimental Groups cluster_procedure Procedure cluster_outcome Expected Outcome Group1 Group 1: Vehicle Injection Administer Treatment Group1->Injection Group2 Group 2: SNC-80 Group2->Injection Group3 Group 3: Antagonist + SNC-80 Group3->Injection Observation Behavioral & EEG Monitoring (e.g., 60 mins) Injection->Observation Analysis Data Analysis: - Seizure Score - Latency - Duration Observation->Analysis Outcome1 No Seizures Analysis->Outcome1 From Group 1 Outcome2 Seizures Observed Analysis->Outcome2 From Group 2 Outcome3 Seizures Prevented Analysis->Outcome3 From Group 3

Caption: Experimental workflow for testing seizure prevention.

References

Technical Support Center: SNC-80 Analgesic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected analgesic effects with the δ-opioid receptor agonist, SNC-80.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is SNC-80 not showing an analgesic effect in my experiment?

A: A lack of analgesic effect with SNC-80 can stem from several factors. The most common issues include:

  • Suboptimal Dosing: The dose may be too low to elicit an antinociceptive response or so high that it causes adverse effects (like convulsions) that interfere with the behavioral assay.[1][2]

  • Choice of Pain Model: SNC-80's efficacy can vary significantly depending on the type of noxious stimulus. It is often more effective in models of chemical or inflammatory pain than in assays of acute thermal or mechanical pain.[3]

  • Route of Administration: Bioavailability and central nervous system (CNS) penetration differ between intraperitoneal (i.p.), intracerebroventricular (i.c.v.), and intrathecal (i.t.) administration. The chosen route must be appropriate for the experimental question.[4]

  • Acute Tolerance: SNC-80 is known to cause rapid desensitization and internalization of the δ-opioid receptor, which can lead to acute behavioral tolerance, sometimes after a single administration.[3][5]

  • Complex Receptor Pharmacology: Emerging evidence strongly suggests that the maximal analgesic effect of SNC-80 is not mediated by δ-opioid receptor homomers alone, but rather through the activation of μ-δ (mu-delta) opioid receptor heteromers.[6][7] The absence or low expression of these heteromers in the specific neuronal circuits being tested could lead to a diminished effect.[6]

Q2: What is the appropriate dosage and route of administration for SNC-80?

A: The effective dose of SNC-80 is highly dependent on the administration route, animal model, and the specific pain assay. Doses should be determined empirically through a dose-response study. Below are some reported effective doses from preclinical studies.

SpeciesRoute of AdministrationPain ModelEffective Dose (A50 / ED50)Reference
MouseIntracerebroventricular (i.c.v.)Warm-Water Tail-Flick104.9 nmol[4]
MouseIntracerebroventricular (i.c.v.)Hot-Plate91.9 nmol[4]
MouseIntrathecal (i.t.)Warm-Water Tail-Flick69.0 nmol[4]
MouseIntraperitoneal (i.p.)Warm-Water Tail-Flick57.0 mg/kg[4]
MouseIntrathecal (i.t.)Tail-Flick (Wild-Type)53.6 nmol[6]
RatIntraperitoneal (i.p.)Acid-Stimulated Stretching1-10 mg/kg[3]
RatSystemicFlexor Reflex (Inflamed)1-10 µmol/kg[8]

Q3: In which pain models is SNC-80 most effective?

A: SNC-80 generally shows greater and more reliable efficacy in models of persistent or inflammatory pain compared to models of acute nociception.[3] For example, it effectively reverses hyperalgesia in models of inflammation and alleviates pain in response to chemical stimuli like formalin or intraperitoneal acid injection.[3][5][9] Its effects in acute thermal pain models, such as the hot-plate and tail-flick tests, can be less robust or require higher doses.[3]

Q4: How quickly does tolerance to SNC-80 develop?

A: Acute tolerance to the analgesic effects of SNC-80 can develop very rapidly.[3] This is linked to its ability to induce robust receptor phosphorylation, G-protein uncoupling, and subsequent receptor internalization and degradation.[5] In some experimental paradigms, a single treatment can produce desensitization that attenuates the effect of a subsequent dose administered 24 hours later.[3] This is in contrast to other δ-opioid agonists, like ARM390, which do not promote significant receptor internalization and produce a different tolerance profile.[5]

Q5: My results are still negative. Could there be another pharmacological explanation?

A: Yes. A critical and often overlooked factor is the role of μ-δ opioid receptor heteromers. Studies using knockout mice have demonstrated that the antinociceptive activity of SNC-80 is significantly reduced in animals lacking either μ- or δ-opioid receptors.[6][7] In vitro experiments show a much more robust response to SNC-80 in cells co-expressing both receptor types compared to cells expressing only the δ-opioid receptor.[6][7] This suggests that SNC-80 selectively activates the μ-δ heteromer to produce its maximal analgesic effect.[6][7] Therefore, if the targeted tissue or neuronal pathway has low expression of these heteromers, the observed effect of SNC-80 may be minimal.

Key Signaling & Troubleshooting Visualizations

The following diagrams illustrate the proposed signaling pathway for SNC-80 and a workflow for troubleshooting unexpected experimental results.

SNC80_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway SNC80 SNC-80 Receptor δ-OR μ-OR Heterodimer SNC80->Receptor:f0 Binds Gi Gi/o Receptor->Gi Activates GRK GRK Receptor->GRK Activates AC Adenylyl Cyclase Gi->AC Inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) Gi->K_Channel Activates Ca_Channel ↓ Ca2+ Influx Gi->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia_G Analgesia K_Channel->Analgesia_G Ca_Channel->Analgesia_G P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylates Arrestin β-Arrestin P_Receptor->Arrestin Recruits Internalization Receptor Internalization Arrestin->Internalization Tolerance Tolerance/ Desensitization Internalization->Tolerance

Caption: Proposed signaling pathways for SNC-80 at the μ-δ opioid receptor heteromer.

Troubleshooting_Workflow cluster_dose Dose & Route cluster_protocol Protocol cluster_model Pain Model cluster_tolerance Tolerance cluster_heteromer Receptor Complex start No/Low Analgesic Effect Observed check_dose 1. Verify Dose & Administration start->check_dose check_protocol 2. Review Experimental Protocol check_dose->check_protocol Dose/Route OK outcome_success Analgesic Effect Observed check_dose->outcome_success Issue Resolved dose_range Is dose within effective range? (See Table 1) check_dose->dose_range route Is route of administration (i.p., i.t., i.c.v.) appropriate? check_dose->route check_model 3. Evaluate Pain Model check_protocol->check_model Protocol OK check_protocol->outcome_success Issue Resolved solubility Was SNC-80 fully dissolved? Check vehicle. check_protocol->solubility timing Was behavioral test timed with peak drug effect? check_protocol->timing check_tolerance 4. Consider Acute Tolerance check_model->check_tolerance Model OK check_model->outcome_success Issue Resolved model_type Is model acute thermal/mechanical vs. inflammatory/chemical? check_model->model_type consider_heteromer 5. Investigate Heteromer Hypothesis check_tolerance->consider_heteromer Tolerance Unlikely check_tolerance->outcome_success Issue Resolved repeat_dosing Was there prior exposure to SNC-80? check_tolerance->repeat_dosing consider_heteromer->outcome_success Issue Resolved mu_ko Consider using μ- or δ-knockout mice as controls. consider_heteromer->mu_ko

Caption: A logical workflow for troubleshooting the lack of an analgesic effect with SNC-80.

Detailed Experimental Protocols

Accurate assessment of analgesia is critical. Below are standardized protocols for two common thermal nociception assays.

Protocol 1: Hot-Plate Test

Objective: To measure the response latency to a thermal stimulus, assessing supraspinally organized pain responses.[10]

Materials:

  • Hot-plate apparatus with adjustable, stable temperature control (e.g., 52-55°C).[10]

  • Transparent cylinder (to keep the animal on the plate).

  • Stopwatch.

  • Test animals (mice or rats).

  • SNC-80 solution and vehicle control.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Habituation: On the day before the test, place each animal on the unheated plate for 1-2 minutes to familiarize them with the apparatus.

  • Baseline Latency: Set the hot-plate to the desired temperature (e.g., 55 ± 0.5°C). Place an animal on the plate and immediately start the stopwatch. Observe for nociceptive responses, typically paw licking, paw shaking, or jumping.[11] Stop the timer as soon as a response is observed. This is the baseline latency.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established. If an animal does not respond by the cut-off time, remove it from the plate and assign it the cut-off latency.

  • Drug Administration: Administer SNC-80 or vehicle via the desired route (e.g., i.p.).

  • Post-Treatment Latency: At a predetermined time post-injection (e.g., 30 minutes for i.p. administration), place the animal back on the hot plate and measure the response latency as described in step 3.

Data Analysis:

  • Calculate the Percent Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Compare the %MPE between the SNC-80 treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Tail-Flick Test

Objective: To measure a spinally mediated reflex in response to a thermal stimulus applied to the tail.[10]

Materials:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer (e.g., plastic tube).

  • Test animals (mice or rats).

  • SNC-80 solution and vehicle control.

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 30-60 minutes.

  • Restraint: Gently place the animal in the restrainer, allowing the tail to be free. Allow the animal to habituate to the restrainer for a few minutes.

  • Baseline Latency: Position the tail over the radiant heat source, typically 2-3 cm from the tip. Activate the heat source and timer. The apparatus will automatically detect the tail flick and record the latency.

  • Cut-off Time: Set a cut-off time (typically 10-12 seconds) to prevent tissue damage.

  • Drug Administration: Administer SNC-80 or vehicle.

  • Post-Treatment Latency: At predetermined intervals post-injection (e.g., 30, 60, 90 minutes), measure the tail-flick latency again.

Data Analysis:

  • Calculate the Percent Maximum Possible Effect (%MPE) as described for the Hot-Plate Test.

  • Analyze the data using appropriate statistical methods to compare drug vs. vehicle groups over time.

References

variability in behavioral response to Snc 80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the delta-opioid receptor agonist, SNC 80.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptidic small molecule that was initially characterized as a highly selective delta-opioid receptor (DOR) agonist. However, subsequent research has revealed a more complex pharmacological profile. Evidence strongly suggests that this compound's maximal efficacy, particularly in producing antinociception, is achieved through the selective activation of μ-δ opioid receptor (MOR-DOR) heteromers.[1][2][3] While it exhibits high affinity for the DOR, its behavioral effects in vivo appear to be dependent on the presence of both MOR and DOR.[4][3]

Q2: What are the expected behavioral effects of this compound in preclinical models?

This compound has been shown to produce a range of behavioral effects in animal studies, including:

  • Analgesia: It has demonstrated antinociceptive effects in various pain models.[5][6]

  • Antidepressant-like effects: It reduces immobility time in the forced swim test, a common assay for screening antidepressant potential.[7][8]

  • Anxiolytic effects: Some studies suggest it may have anxiety-reducing properties.[5]

  • Locomotor stimulation: It can increase locomotor activity.[9][10]

Q3: What are the known adverse effects of this compound?

The primary and most concerning adverse effect of this compound is the induction of convulsions or seizure-like activity at higher doses.[5][8][11] This has been a significant limiting factor in its clinical development. Additionally, some studies have reported that this compound can induce conditioned taste aversion in rodents.[12]

Troubleshooting Guide

Issue 1: Inconsistent or lack of analgesic effect with this compound.

  • Possible Cause 1: Suboptimal Dose. The analgesic effects of this compound are dose-dependent. Very low doses may be insufficient to elicit a response, while excessively high doses can lead to adverse effects that may mask analgesia.

    • Troubleshooting Step: Conduct a dose-response study to determine the optimal analgesic dose for your specific animal model and pain assay. Refer to the data table below for reported effective dose ranges.

  • Possible Cause 2: Animal Strain or Species Differences. The expression levels and ratio of MOR and DOR, as well as the prevalence of MOR-DOR heteromers, can vary between different rodent strains and species, leading to variability in the response to this compound.

    • Troubleshooting Step: Be consistent with the animal strain used in your experiments. If you are switching strains, a new dose-response curve may be necessary. Note that some studies have shown diminished effects in knockout mice lacking either MOR or DOR.[4][3]

  • Possible Cause 3: Development of Tolerance. Repeated administration of this compound can lead to the rapid development of tolerance to its analgesic effects.[13]

    • Troubleshooting Step: If your experimental design involves repeated dosing, consider increasing the interval between administrations or be aware that the analgesic effect may diminish over time.

Issue 2: Observation of convulsions or seizure-like behavior in experimental animals.

  • Possible Cause 1: High Dose Administration. Convulsions are a well-documented side effect of this compound at higher doses.[8][11]

    • Troubleshooting Step: Reduce the dose of this compound. The therapeutic window for analgesia without convulsions can be narrow. A careful dose-response study is critical to identify a dose that provides analgesia with minimal to no convulsive activity. Systemic administration of 30 mg/kg or higher in rats has been shown to elicit seizures.[11]

  • Possible Cause 2: Interaction with other substances. The pro-convulsant effects of this compound could potentially be exacerbated by other co-administered compounds.

    • Troubleshooting Step: Review your experimental protocol to identify any other administered substances that might lower the seizure threshold.

  • Possible Cause 3: Brain Region-Specific Effects. The convulsive effects of this compound may be mediated by its action in specific brain regions, such as the hippocampus, through the glutamatergic system.[14]

    • Troubleshooting Step: While systemic administration is common, be aware of the potential for localized effects if using intracerebral administration techniques.

Issue 3: Unexpected variability in locomotor activity.

  • Possible Cause 1: Biphasic Dose-Response. Like many centrally acting drugs, this compound may have a complex dose-response relationship for locomotor activity.

    • Troubleshooting Step: Characterize the full dose-response curve for locomotor activity in your specific experimental setup.

  • Possible Cause 2: Interaction with the Dopaminergic System. this compound does not directly stimulate dopamine (B1211576) release but can enhance amphetamine-mediated dopamine efflux.[2][10] This suggests an interaction with the dopamine system that could contribute to variability in locomotor behavior.

    • Troubleshooting Step: Be mindful of the baseline level of dopaminergic tone in your animals, as this could influence the locomotor response to this compound.

  • Possible Cause 3: Tolerance. Similar to its analgesic effects, tolerance can develop to the locomotor-stimulating effects of this compound with repeated administration.[7]

    • Troubleshooting Step: Space out drug administrations if consistent locomotor stimulation is desired across multiple test sessions.

Quantitative Data Summary

Table 1: In Vitro Binding and Functional Activity of this compound

ParameterReceptor/AssayValueSpeciesReference
Ki Delta Opioid Receptor9.4 nMHuman (cloned)
EC50 Adenylyl Cyclase Inhibition9.2 nMHuman (cloned)[1][9]
EC50 [35S]GTPγS Binding32 nMHuman (SH-SY5Y cells)[7][15]
EC50 MOR-DOR Heteromer Activation (Calcium Fluorescence)52.8 ± 27.8 nMHEK293 cells[4]

Table 2: In Vivo Behavioral Effects of this compound in Rodents

Behavioral EffectSpecies/StrainRoute of AdministrationEffective Dose RangeReference
Antinociception (Tail-flick) Mousei.c.v.104.9 nmol (A50)[16]
Antinociception (Tail-flick) Mousei.th.69 nmol (A50)[16]
Antinociception (Tail-flick) Mousei.p.57 mg/kg (A50)[16]
Antinociception (Inflammatory Pain) Rati.c.v.>90% reversal of hyperalgesia[6]
Antidepressant-like (Forced Swim) Rat (Sprague-Dawley)i.p.3.2 - 32 mg/kg[7]
Antidepressant-like (Forced Swim) Mousei.p.0.1 - 32 mg/kg[17]
Locomotor Stimulation Rat (Sprague-Dawley)s.c.3.2 - 32 mg/kg[7]
Convulsions Rat (Sprague-Dawley)i.p.30 - 60 mg/kg[11]
Conditioned Taste Aversion Rat (Long-Evans)i.p.0.32 - 10.0 mg/kg[12]

Experimental Protocols

1. Forced Swim Test (FST) for Antidepressant-Like Activity

This protocol is adapted from standard procedures and is used to assess behavioral despair in rodents.[17][18][19][20]

  • Apparatus: A transparent cylindrical tank (e.g., 4 L beaker for mice, larger for rats) filled with water (25 ± 1°C) to a depth where the animal cannot touch the bottom with its tail or feet (e.g., 15 cm for mice).

  • Procedure:

    • Administer this compound or vehicle to the animal (e.g., 60 minutes prior to the test).

    • Gently place the animal into the water-filled cylinder.

    • Record the animal's behavior for a total of 6 minutes.

    • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of active, escape-oriented movements, with the animal making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

2. Intracranial Self-Stimulation (ICSS) for Reward and Motivation

ICSS is an operant conditioning paradigm used to assess the rewarding properties of stimuli, including drugs.[13][21][22]

  • Apparatus: An operant chamber equipped with a lever or wheel that, when manipulated, delivers a brief electrical stimulation to a rewarding brain region (e.g., medial forebrain bundle) via a chronically implanted electrode.

  • Procedure:

    • Animals are surgically implanted with an electrode in a brain reward region and are trained to press a lever to receive electrical stimulation.

    • Once stable responding is established, the effects of this compound can be assessed.

    • Administer this compound or vehicle at various doses prior to the ICSS session.

    • Record the rate of lever pressing for brain stimulation.

  • Data Analysis: An increase in the rate of responding is typically interpreted as an enhancement of the rewarding properties of the stimulation. However, studies have shown that this compound, at doses that do not produce convulsions, generally fails to facilitate ICSS, suggesting a low abuse potential.[12][13]

Signaling Pathways and Experimental Workflows

SNC80_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effects SNC80 This compound MOR_DOR μ-δ Opioid Receptor Heteromer SNC80->MOR_DOR Binds G_protein Gi/o Protein MOR_DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Ion_Channel Ion Channel Modulation cAMP->Ion_Channel Modulates MAPK MAPK Pathway Activation cAMP->MAPK Influences Behavioral_Response Behavioral Response (Analgesia, Antidepressant-like, etc.) Ion_Channel->Behavioral_Response MAPK->Behavioral_Response

Caption: this compound signaling through the MOR-DOR heteromer.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Select this compound Dose Range Animal_Model->Dose_Selection Drug_Admin Administer this compound or Vehicle Dose_Selection->Drug_Admin Behavioral_Assay Perform Behavioral Assay (e.g., FST, Analgesia Test) Drug_Admin->Behavioral_Assay Data_Collection Collect Behavioral Data Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpret Results Stats->Interpretation

Caption: General experimental workflow for studying this compound.

References

Snc 80 degradation in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SNC-80 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid SNC-80?

A1: Solid SNC-80 should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, temperatures of -20°C are commonly recommended, with some suppliers stating stability for ≥ 4 years at this temperature.[1][2] Other suppliers suggest storage at 4°C.[3] Always refer to the manufacturer's specific recommendations provided with your product.

Q2: How should I prepare stock solutions of SNC-80?

A2: To prepare a stock solution, dissolve solid SNC-80 in an appropriate organic solvent such as DMSO or dimethylformamide.[1] It is also soluble in 1 M HCl.[4] The solubility is approximately 20 mM in DMSO and 100 mM in 1 M HCl.[4][5] It is good practice to purge the solvent with an inert gas before dissolving the compound.[1]

Q3: What are the recommended storage conditions for SNC-80 stock solutions?

A3: After reconstitution, it is recommended to aliquot the stock solution into single-use volumes and freeze them at -20°C.[4] Stock solutions are reported to be stable for up to 3 months when stored at -20°C.[4] For in vivo experiments, it is advisable to prepare fresh working solutions on the day of use.[6] To prevent degradation from repeated freeze-thaw cycles, avoid frequent temperature changes.[6]

Q4: Is SNC-80 stable in aqueous solutions?

A4: While SNC-80 can be dissolved in aqueous solutions, particularly acidic ones, its long-term stability in aqueous buffers has not been extensively reported in publicly available literature. For aqueous-based assays, it is best to prepare fresh dilutions from a frozen organic stock solution immediately before use. One study mentions dissolving SNC-80 with tartaric acid in sterile water for in vivo administration.[7]

Q5: What is the known stability of SNC-80 under acidic or basic conditions?

A5: There is limited publicly available data detailing the degradation kinetics of SNC-80 under specific acidic or basic pH conditions. While it is soluble in 1 M HCl, this does not guarantee long-term stability. Researchers should perform their own stability studies if the compound needs to be in acidic or basic solutions for extended periods.

Q6: What are the known degradation products of SNC-80?

A6: Specific degradation products of SNC-80 have not been detailed in the reviewed literature. General hazardous decomposition products under extreme conditions (like high heat) may include carbon oxides and nitrogen oxides.[3]

Q7: Are there any known incompatibilities for SNC-80?

A7: SNC-80 should be kept away from strong oxidizing agents.[3] It is also advisable to avoid extremes of temperature and direct sunlight.[3]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Degradation of SNC-80 stock solution.- Prepare a fresh stock solution from solid compound. - Ensure stock solutions are properly aliquoted and stored at -20°C to avoid freeze-thaw cycles. - Verify the age of the stock solution; do not use if older than the recommended stability period (e.g., 3 months at -20°C).[4]
Precipitation observed in the stock solution upon thawing. Poor solubility or solution instability.- Gently warm the solution and vortex to redissolve. - If precipitation persists, consider preparing a fresh, less concentrated stock solution. - Ensure the correct solvent is being used as per solubility data (e.g., DMSO, 1 M HCl).[4][5]
Loss of compound activity over the course of a long experiment. Degradation in aqueous experimental buffer.- Minimize the time SNC-80 is in the aqueous buffer before use. - Prepare fresh dilutions from the stock solution for each experiment. - If possible, conduct a pilot stability study of SNC-80 in your specific experimental buffer.

Storage and Stability Summary

Form Solvent Storage Temperature Reported Stability Reference
SolidN/A-20°C≥ 4 years[1][2]
SolidN/A4°CStable under recommended conditions[3]
Stock SolutionDMSO, 1 M HCl-20°CUp to 3 months[4]
Stock SolutionDMSO-80°CUp to 6 months[6]

Experimental Protocols

General Protocol for Assessing SNC-80 Solution Stability

This protocol provides a general framework for determining the stability of SNC-80 in a specific solution.

  • Preparation of SNC-80 Solution:

    • Prepare a stock solution of SNC-80 in a suitable solvent (e.g., DMSO) at a known concentration.

    • Dilute the stock solution to the desired final concentration in the experimental buffer to be tested.

  • Time-Point Sampling:

    • Divide the solution into multiple aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Store the aliquots under the intended experimental conditions (e.g., temperature, light exposure).

  • Analysis:

    • At each time point, analyze an aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The HPLC method should be capable of separating the parent SNC-80 peak from any potential degradants.

    • Monitor the peak area of the SNC-80 peak over time.

  • Data Interpretation:

    • Calculate the percentage of remaining SNC-80 at each time point relative to the initial (time 0) concentration.

    • A significant decrease in the peak area of SNC-80 over time indicates degradation. The appearance of new peaks may signify degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis solid Solid SNC-80 stock Prepare Stock Solution (e.g., DMSO) solid->stock working Prepare Working Solution (Experimental Buffer) stock->working aliquot Aliquot for Time Points working->aliquot incubate Incubate under Test Conditions aliquot->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for assessing SNC-80 stability in solution.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes Temp Temperature Degradation Chemical Degradation Temp->Degradation Solvent Solvent/Buffer Solvent->Degradation Light Light Exposure Light->Degradation pH pH pH->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Loss Loss of Potency Degradation->Loss

Caption: Factors influencing the degradation of SNC-80 in solution.

References

Optimizing SNC-80 Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SNC-80, a selective delta-opioid receptor (δOR) agonist, in cell-based assays. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is SNC-80 and what is its primary mechanism of action?

A1: SNC-80 is a potent and selective non-peptide agonist for the delta-opioid receptor (δOR). While it is highly selective for δOR, emerging evidence suggests that its analgesic and other effects may be mediated through the formation and activation of heteromers between mu-opioid receptors (µOR) and delta-opioid receptors (δOR).[1][2]

Q2: In which cell lines can I use SNC-80?

A2: SNC-80 can be used in any cell line that endogenously or recombinantly expresses delta-opioid receptors or co-expresses mu- and delta-opioid receptors. Commonly used cell lines include HEK293 and CHO cells stably or transiently expressing these receptors.

Q3: What is a typical effective concentration range for SNC-80 in cell-based assays?

A3: The effective concentration of SNC-80 can vary significantly depending on the cell line, the specific assay, and whether it is acting on δOR homomers or µ-δ heteromers. Generally, concentrations ranging from low nanomolar (nM) to low micromolar (µM) are used. For instance, in HEK293 cells expressing µ-δ heteromers, an EC50 of 52.8 ± 27.8 nM has been reported for calcium mobilization assays.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store SNC-80 stock solutions?

A4: SNC-80 is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in the appropriate assay buffer, ensuring the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Q1: I am not observing any response after applying SNC-80 to my cells. What could be the issue?

A1: There are several potential reasons for a lack of response:

  • Receptor Expression: Confirm that your cell line expresses functional delta-opioid receptors or both mu- and delta-opioid receptors at the cell surface. You can verify this through techniques like immunofluorescence, Western blotting, or radioligand binding assays.

  • SNC-80 Potency: Ensure the integrity of your SNC-80 compound. If possible, test a fresh batch or a compound from a different supplier. Improper storage can lead to degradation.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect a response. Consider optimizing assay parameters such as incubation time, cell density, or the detection method.

  • Signaling Pathway: SNC-80 primarily signals through Gαi/o proteins. Ensure your assay is designed to measure downstream effects of this pathway, such as inhibition of adenylyl cyclase (cAMP reduction), activation of ERK, or G-protein-coupled inwardly rectifying potassium (GIRK) channels. For calcium mobilization assays, co-expression of a promiscuous G-protein like Gαqi5 may be necessary to redirect the signal to a calcium readout.[1]

Q2: I am observing a high background signal in my assay, even in the absence of SNC-80. What can I do?

A2: High background can be caused by several factors:

  • Cell Health: Poor cell health can lead to leaky membranes and non-specific signals. Ensure your cells are healthy and not overgrown.

  • Constitutive Activity: Some receptor systems exhibit constitutive (agonist-independent) activity. This can be addressed by using inverse agonists or ensuring your baseline is properly established.

  • Assay Reagents: The assay reagents themselves might be contributing to the background. Test for autofluorescence of your compounds and buffer components.

  • Serum in Media: If your assay is sensitive to growth factors, serum in the cell culture media can elevate the basal signaling. Serum starvation for a few hours before the assay can help reduce the background.

Q3: The dose-response curve for SNC-80 in my experiment is not sigmoidal or shows a very narrow dynamic range. How can I improve it?

A3: A poor dose-response curve can be due to:

  • Suboptimal Concentration Range: You may be using a concentration range that is too narrow or not centered around the EC50. Perform a wider range of dilutions (e.g., from 1 pM to 10 µM) to capture the full curve.

  • Cytotoxicity at High Concentrations: At high concentrations, SNC-80 may induce cytotoxicity, leading to a drop in signal and a distorted curve. It is advisable to perform a cell viability assay in parallel to your functional assay to identify the cytotoxic concentration range. A study on L5178Y-R murine lymphoma cells showed a marginal inhibition of in vitro growth (up to 14%).[3]

  • Receptor Desensitization: Prolonged exposure to high concentrations of SNC-80 can lead to receptor desensitization and internalization, which can affect the shape of the dose-response curve. Optimize the incubation time to capture the peak response before significant desensitization occurs.

  • Assay Window: The dynamic range of your assay might be too small. Optimize factors like cell number, reagent concentrations, and incubation times to maximize the signal-to-background ratio.

Quantitative Data Summary

The following tables summarize key quantitative data for SNC-80 from various in vitro studies.

Table 1: Potency of SNC-80 in Cell-Based Assays

ParameterValueCell SystemAssayReference
EC50 52.8 ± 27.8 nMHEK293 cells co-expressing µ-δ heteromersCalcium Mobilization[2]
Ki 9.4 nMCells expressing δ-opioid receptorRadioligand Binding[4]

Table 2: Cytotoxicity of SNC-80

Cell LineEffectConcentrationReference
L5178Y-R (murine lymphoma) Up to 14% inhibition of in vitro growthNot specified[3]

Note: Data on SNC-80 cytotoxicity is limited. It is highly recommended to perform cell viability assays (e.g., MTT, MTS, or CellTiter-Glo) for your specific cell line to determine the appropriate concentration range.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring intracellular calcium mobilization upon SNC-80 stimulation in cells co-expressing the target receptor(s) and a promiscuous G-protein like Gαqi5.

Materials:

  • Cells expressing δOR or µ-δOR and Gαqi5

  • Black, clear-bottom 96-well or 384-well plates

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • SNC-80 stock solution (in DMSO)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, often including the calcium-sensitive dye and probenecid in the assay buffer.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature in the dark.

  • Compound Preparation: Prepare a serial dilution of SNC-80 in the assay buffer at a concentration that is 2X to 5X the final desired concentration.

  • Signal Detection:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record the baseline fluorescence for a short period.

    • Automatedly inject the SNC-80 dilutions into the wells.

    • Continue recording the fluorescence signal for a few minutes to capture the peak response.

  • Data Analysis: The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔRFU against the log of the SNC-80 concentration to generate a dose-response curve and determine the EC50.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by SNC-80.

Materials:

  • Cell membranes expressing the receptor of interest

  • [³⁵S]GTPγS

  • Unlabeled GTPγS (for non-specific binding)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • SNC-80 stock solution (in DMSO)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude cell membranes from cells overexpressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer or unlabeled GTPγS (for non-specific binding).

    • Serial dilutions of SNC-80 or vehicle control.

    • Cell membrane suspension.

    • GDP.

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the log of the SNC-80 concentration to determine the EC50 and Emax values.

ERK Phosphorylation Assay

This protocol outlines the detection of ERK1/2 phosphorylation, a downstream event of δOR activation, using an in-cell Western assay.

Materials:

  • Cells expressing the receptor of interest

  • 96-well or 384-well microplates

  • Serum-free medium

  • SNC-80 stock solution (in DMSO)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Fluorescently labeled secondary antibodies

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Plating and Serum Starvation: Seed cells into microplates and allow them to adhere. Before the experiment, serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

  • SNC-80 Stimulation: Treat the cells with a serial dilution of SNC-80 for a short period (typically 5-15 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Aspirate the treatment medium and fix the cells with the fixation solution for 20 minutes at room temperature.

    • Wash the cells with PBS and then permeabilize with the permeabilization buffer.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

    • Incubate with primary antibodies (both anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

    • Wash the cells and incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.

  • Imaging and Analysis:

    • Wash the cells and allow them to dry.

    • Scan the plate using an imaging system to detect the fluorescence from both channels (phospho-ERK and total-ERK).

    • Normalize the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized signal against the log of the SNC-80 concentration to generate a dose-response curve.

Visualizations

SNC80_Signaling_Pathways cluster_dOR δOR Homomer Signaling cluster_udOR µ-δOR Heteromer Signaling SNC80_d SNC-80 dOR δOR SNC80_d->dOR activates Gai Gαi/o dOR->Gai couples to AC_d Adenylyl Cyclase Gai->AC_d inhibits ERK_d ERK1/2 Gai->ERK_d activates cAMP_d cAMP AC_d->cAMP_d produces SNC80_ud SNC-80 udOR µ-δ Heteromer SNC80_ud->udOR activates Gai_ud Gαi/o udOR->Gai_ud couples to beta_arrestin β-Arrestin udOR->beta_arrestin recruits PLC_ud PLC Gai_ud->PLC_ud activates IP3_ud IP3 PLC_ud->IP3_ud produces Ca_ud Ca²⁺ Release IP3_ud->Ca_ud induces ERK_ud ERK1/2 beta_arrestin->ERK_ud activates

Caption: Signaling pathways activated by SNC-80.

experimental_workflow start Start cell_prep Cell Preparation (Seeding & Culture) start->cell_prep treatment SNC-80 Treatment (Dose-Response) cell_prep->treatment assay Cell-Based Assay (e.g., Ca²⁺, GTPγS, pERK) treatment->assay detection Signal Detection assay->detection analysis Data Analysis (EC50/IC50 Determination) detection->analysis end End analysis->end

Caption: General experimental workflow for SNC-80.

troubleshooting_tree start Issue with SNC-80 Assay no_response No Response? start->no_response high_background High Background? bad_curve Poor Dose-Response? no_response->high_background No check_receptor Check Receptor Expression no_response->check_receptor Yes high_background->bad_curve No check_cells Assess Cell Health high_background->check_cells Yes check_concentration Widen Concentration Range bad_curve->check_concentration Yes check_compound Verify SNC-80 Integrity check_receptor->check_compound optimize_assay Optimize Assay Sensitivity check_compound->optimize_assay serum_starve Serum Starve Cells check_cells->serum_starve check_reagents Test Reagent Autofluorescence serum_starve->check_reagents check_viability Perform Viability Assay check_concentration->check_viability optimize_time Optimize Incubation Time check_viability->optimize_time

Caption: Troubleshooting decision tree for SNC-80 assays.

References

Technical Support Center: Troubleshooting SNC-80 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling the selective δ-opioid receptor agonist, SNC-80. The following information addresses common solubility challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of SNC-80?

A1: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of SNC-80.

Q2: I'm observing precipitation when I dilute my SNC-80 DMSO stock solution in an aqueous buffer. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue due to the poor water solubility of SNC-80. To mitigate this, it is recommended to perform a stepwise dilution. First, create intermediate dilutions of your stock solution in 100% DMSO. Then, add the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing. Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your specific cell type, typically ≤ 0.1%.[1][2] It is also advisable to use the final aqueous solution immediately to minimize the risk of precipitation over time.

Q3: My SNC-80 powder is not fully dissolving in DMSO. What troubleshooting steps can I take?

A3: If you encounter difficulty dissolving SNC-80 in DMSO, you can employ the following techniques:

  • Vortexing: After adding DMSO to the powdered SNC-80, cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication: If the compound remains undissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Heating: If sonication is not sufficient, you can warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1]

Always visually inspect the solution against a light source to ensure it is clear and free of any particulate matter before use.

Q4: How should I store my SNC-80 stock solution?

A4: SNC-80 stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2]

Q5: I am conducting in vivo studies. What is a suitable vehicle formulation for SNC-80?

A5: A commonly used vehicle for in vivo administration of poorly soluble compounds like SNC-80 is a mixed solvent system. A reported formulation that can achieve a clear solution of at least 3.33 mg/mL consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is crucial to prepare this formulation fresh on the day of use.

Q6: What are some potential sources of variability in my experiments with SNC-80?

A6: Inconsistent results in experiments involving opioid receptor agonists can arise from several factors, including:

  • Drug Dosage and Dosing Frequency: Variations in these parameters can lead to different physiological responses.

  • Physiological Condition of Animals: The health and stress levels of experimental animals can influence outcomes.

  • Laboratory Settings: Differences in environmental conditions between labs can contribute to variability.

  • Agonist-Specific Signaling: Different agonists can induce distinct downstream signaling cascades, even when acting on the same receptor.[4]

  • Receptor Trafficking and Regulation: Agonist-induced receptor internalization and desensitization can vary depending on the cell line, receptor species, and experimental model.[5]

Quantitative Data Summary

The following tables provide a summary of the solubility and stability of SNC-80 in various solvents.

Solvent/VehicleMaximum ConcentrationNotes
DMSO20 mMSome sources suggest solubility up to 50 mM.
1 eq. HCl100 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.33 mg/mLSuitable for in vivo administration.
Storage ConditionSolventDuration
-80°CDMSOUp to 6 months
-20°CDMSOUp to 1 month

Experimental Protocols

Protocol 1: Preparation of SNC-80 Stock Solution in DMSO (in vitro use)

Materials:

  • SNC-80 powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Methodology:

  • Weigh the desired amount of SNC-80 powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • Troubleshooting: If the solution is not clear:

    • Sonicate the tube in a water bath sonicator for 10-15 minutes.

    • If sonication is ineffective, incubate the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently.[1]

  • Once the solution is clear, aliquot it into single-use, light-protected tubes.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of SNC-80 Working Solution for in vivo Administration

Materials:

  • SNC-80 stock solution in DMSO (e.g., 33.3 mg/mL)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Methodology (for a 1 mL working solution):

  • Start with 100 µL of a 33.3 mg/mL SNC-80 stock solution in DMSO in a sterile conical tube.

  • Add 400 µL of PEG300 to the tube.

  • Vortex the mixture thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the solution.

  • Vortex again to ensure complete mixing.

  • Slowly add 450 µL of sterile saline to the mixture while vortexing. The final solution should be clear.

  • Important: Prepare this formulation fresh on the day of the experiment. Do not store.

Visualizations

SNC-80 Dissolution Workflow

G start Start: SNC-80 Powder add_dmso Add DMSO start->add_dmso vortex Vortex vigorously (1-2 min) add_dmso->vortex check1 Is solution clear? vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate No aliquot Aliquot and Store (-80°C) check1->aliquot Yes check2 Is solution clear? sonicate->check2 heat Gentle heat (37°C) (5-10 min) check2->heat No check2->aliquot Yes check3 Is solution clear? heat->check3 check3->aliquot Yes troubleshoot Consult further troubleshooting check3->troubleshoot No

Caption: Troubleshooting workflow for dissolving SNC-80 in DMSO.

SNC-80 Signaling Pathway

G snc80 SNC-80 receptor δ-Opioid Receptor (DOR) / µ-δ Heteromer snc80->receptor g_protein Gi/o Protein Activation receptor->g_protein beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase mapk Activation of MAPK Pathway (e.g., ERK1/2) g_protein->mapk pkc Activation of PKC Pathway g_protein->pkc camp ↓ cAMP adenylyl_cyclase->camp cellular_response Cellular Responses (e.g., Antinociception) camp->cellular_response mapk->cellular_response pkc->cellular_response internalization Receptor Internalization beta_arrestin->internalization

Caption: Simplified signaling pathway of SNC-80.

References

minimizing off-target effects of Snc 80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SNC80, a selective delta-opioid receptor (DOR) agonist. This guide focuses on minimizing its known off-target effects to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My experimental results suggest activation of the mu-opioid receptor (MOR), even though I'm using SNC80, a DOR-selective agonist. What could be the cause?

A1: While SNC80 is highly selective for the delta-opioid receptor (DOR), it has been shown to potently activate mu-opioid receptor-delta-opioid receptor (MOR-DOR) heteromers.[1][2][3][4][5] This means that in systems where MOR and DOR are co-expressed, SNC80 can elicit a response through these heteromeric complexes. In fact, some studies suggest that the primary mechanism for SNC80's antinociceptive effects may be through the activation of these MOR-DOR heteromers.[2][4][6]

Q2: I observed convulsions in my animal subjects at higher doses of SNC80. Is this a known off-target effect, and how can I avoid it?

A2: Yes, dose-dependent convulsant activity is a well-documented off-target effect of SNC80.[7][8][9][10][11] The dose at which these effects are observed can vary depending on the animal model and route of administration.[8][9][10] To minimize this effect, it is crucial to perform a dose-response study to determine the therapeutic window for your specific experimental paradigm. If the convulsant effects overlap with the desired therapeutic dose, consider using a different DOR agonist with a lower propensity for inducing seizures.

Q3: How can I confirm that the observed effects in my experiment are specifically mediated by the delta-opioid receptor?

A3: To ensure DOR-specific effects, it is recommended to use a selective DOR antagonist, such as naltrindole (B39905).[1][12] Pre-treatment with naltrindole should block the effects of SNC80 if they are indeed DOR-mediated.[1][12] Additionally, using a selective MOR antagonist, like CTOP, can help rule out the involvement of the mu-opioid receptor.[1] In vivo studies can also benefit from the use of DOR and MOR knockout mice to dissect the specific receptor contributions to the observed phenotype.[2][4][6]

Q4: I'm seeing a diminished response to SNC80 over time in my cell-based assays. What could be the reason for this?

A4: The diminished response to SNC80 could be due to receptor desensitization and internalization.[13][14] SNC80 has been shown to recruit β-arrestin 2, which can lead to receptor desensitization and internalization, thereby reducing the number of receptors available on the cell surface for activation.[13][14][15][16] The rate and extent of internalization can be agonist-specific.[17] Consider running shorter-term assays or using techniques to measure receptor internalization to characterize this phenomenon in your system.

Troubleshooting Guides

Issue 1: Distinguishing Between DOR Homomer and MOR-DOR Heteromer Activation

Potential Cause: Your experimental system (cell line or tissue) expresses both MOR and DOR, leading to the formation of functional MOR-DOR heteromers that are activated by SNC80.

Solutions:

  • Cell Line Selection: If possible, use a cell line that only expresses DOR to ensure the observed effects are not due to heteromer activation.

  • Knockout Models: In vivo, utilize DOR and MOR knockout animals to differentiate the pharmacological effects. A diminished response in either knockout model would suggest the involvement of the MOR-DOR heteromer.[2][4][6]

  • Selective Antagonists: Employ a combination of selective antagonists. Pre-treatment with the DOR-selective antagonist naltrindole should block both DOR homomer and MOR-DOR heteromer-mediated effects of SNC80.[1] The MOR-selective antagonist CTOP can be used to investigate the specific contribution of the mu-opioid receptor.[1]

Issue 2: Managing Convulsant Effects in Animal Studies

Potential Cause: The administered dose of SNC80 is exceeding the convulsive threshold in your animal model.

Solutions:

  • Dose-Response Study: Conduct a thorough dose-response study to identify the minimal effective dose for your desired analgesic or other therapeutic effect and the maximum dose before the onset of convulsions.[7][8][9][10][11]

  • Route of Administration: The route of administration can influence the pharmacokinetic profile and the propensity for convulsions.[10] Consider alternative routes that may provide a more sustained and lower peak concentration.

  • Alternative Agonists: If a suitable therapeutic window cannot be established, consider using a newer generation DOR agonist that has been designed to have a reduced convulsive liability.[18]

Quantitative Data Summary

Table 1: SNC80 Binding Affinity and Potency

Receptor/ComplexParameterValueSpeciesReference
Delta-Opioid Receptor (DOR)Ki0.625 nMHuman[19][20]
Mu-Opioid Receptor (MOR)Ki5500 nMHuman[19][20]
DOR Homomer (Adenylyl Cyclase Inhibition)EC509.2 nMHuman[19][20]
MOR-DOR Heteromer (Calcium Fluorescence)EC5052.8 nMN/A[6]

Table 2: SNC80 Dose-Dependent Convulsant Effects in Rodents

SpeciesRoute of AdministrationDose Range for ConvulsionsReference
RatIntravenous (fast infusion)1.0 - 10 mg/kg[8]
RatIntraperitoneal30 - 60 mg/kg[7]
MouseIntraperitoneal9 - 32 mg/kg[11]

Experimental Protocols

Protocol 1: [³⁵S]GTPγS Binding Assay to Determine G-protein Activation

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist, providing a direct measure of G-protein engagement.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • Non-labeled GTPγS

  • GDP

  • SNC80

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation fluid

  • Glass fiber filter plates

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the opioid receptor(s) of interest.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of GDP, and varying concentrations of SNC80.

  • Non-Specific Binding: To determine non-specific binding, add a high concentration of non-labeled GTPγS to a set of wells.

  • Incubation: Add the cell membrane preparation to each well and incubate at 30°C for 60-90 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filter plates.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding against the log of the SNC80 concentration to determine EC₅₀ and Eₘₐₓ.

Protocol 2: cAMP Accumulation Assay to Measure Adenylyl Cyclase Inhibition

Opioid receptors are typically Gi-coupled, and their activation leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Materials:

  • Cells expressing the opioid receptor of interest

  • SNC80

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of SNC80 for a specified period.

  • Stimulation: Add forskolin to all wells (except the negative control) to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: The decrease in cAMP levels in the presence of SNC80 is indicative of Gi-coupled receptor activation. Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log of the SNC80 concentration to determine the IC₅₀.[21][22]

Protocol 3: Receptor Internalization Assay by Immunofluorescence

This method allows for the visualization of agonist-induced receptor translocation from the cell surface to intracellular compartments.

Materials:

  • Cells expressing a tagged version of the opioid receptor (e.g., HA-tagged or GFP-tagged)

  • SNC80

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against the tag (if not a fluorescently tagged receptor)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Cell Culture: Grow cells on coverslips or in imaging plates.

  • Agonist Treatment: Treat the cells with SNC80 at the desired concentration and for various time points at 37°C.

  • Fixation: Fix the cells with 4% PFA.

  • Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding.

  • Antibody Staining: If necessary, incubate with primary and then fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope.

  • Analysis: Quantify receptor internalization by measuring the change in fluorescence intensity from the plasma membrane to the intracellular compartments.

Visualizations

SNC80_Signaling_Pathway SNC80 SNC80 DOR δ-Opioid Receptor (DOR Homomer) SNC80->DOR On-Target MOR_DOR μ-δ Opioid Receptor Heteromer SNC80->MOR_DOR Off-Target/ Primary Mechanism G_protein Gi/o Protein DOR->G_protein Beta_Arrestin β-Arrestin 2 DOR->Beta_Arrestin MOR_DOR->G_protein Convulsions Convulsions (High Doses) MOR_DOR->Convulsions AC Adenylyl Cyclase G_protein->AC ERK ERK Activation G_protein->ERK Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: SNC80 signaling pathways, highlighting on-target and off-target effects.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Causes Unexpected_Effect Unexpected Experimental Outcome with SNC80 Dose_Response 1. Perform Dose-Response Curve Unexpected_Effect->Dose_Response Antagonist_Block 2. Use Selective Antagonists (e.g., Naltrindole for DOR) Dose_Response->Antagonist_Block Convulsive_Dose Dose in Convulsive Range Dose_Response->Convulsive_Dose Knockout_Model 3. Utilize Knockout Animal Models (MOR/DOR) Antagonist_Block->Knockout_Model Heteromer_Activation MOR-DOR Heteromer Activation Antagonist_Block->Heteromer_Activation Receptor_Internalization 4. Assess Receptor Internalization Knockout_Model->Receptor_Internalization Knockout_Model->Heteromer_Activation Receptor_Desensitization Receptor Desensitization/ Internalization Receptor_Internalization->Receptor_Desensitization

Caption: Troubleshooting workflow for unexpected results in SNC80 experiments.

References

interpreting conflicting results with Snc 80

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and navigating the often-conflicting results observed with the δ-opioid receptor agonist, SNC-80.

Troubleshooting Guide

Issue 1: Unexpected Convulsant or Seizure-Like Activity

Question: My experiment with SNC-80 resulted in unexpected convulsions or seizure-like behavior in my animal model. Why is this happening and how can I mitigate it?

Answer: The observation of convulsant effects with SNC-80 is a well-documented yet complex phenomenon. The effects of SNC-80 on seizure activity are highly dose-dependent.[1]

  • Pro-convulsant Effects: At higher doses (e.g., 60 mg/kg), SNC-80 can exhibit pro-convulsant properties, increasing total seizure time.[1] This is thought to be mediated by the inhibition of GABAergic neurons in the forebrain, leading to enhanced excitation.[2] In rhesus monkeys, a high dose of 10 mg/kg has also been shown to produce convulsions and EEG seizures, though this effect was not consistently observed.[3]

  • Anticonvulsant Effects: Conversely, at lower doses (e.g., 30 mg/kg), SNC-80 can act as an anticonvulsant, decreasing the number and severity of seizures in models like the pilocarpine-induced seizure model in rats.[1]

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a thorough dose-response study to determine the threshold for pro-convulsant effects in your specific model and experimental conditions.

  • Rate of Administration: The rate of intravenous infusion can significantly impact the convulsive properties of SNC-80. Slower infusion rates have been shown to minimize convulsions without altering the antidepressant-like effects.[4]

  • Consider Alternative Agonists: Newer δ-opioid receptor agonists, such as ADL5859 or KNT-127, have been developed with a reduced or absent pro-convulsive profile.[2][5]

Issue 2: Discrepancy Between In Vitro and In Vivo Results

Question: I'm observing potent activity of SNC-80 in my in vitro assays (e.g., receptor binding, cell-based signaling), but the in vivo effects (e.g., analgesia) are weaker than expected or require much higher doses. What could be causing this discrepancy?

Answer: This is a common challenge with SNC-80 and may be explained by the emerging understanding of its complex pharmacology, particularly the role of receptor heteromerization.

  • μ-δ Opioid Receptor Heteromers: While SNC-80 is highly selective for the δ-opioid receptor, evidence suggests that its maximal efficacy in vivo may be mediated through the activation of μ-δ opioid receptor heteromers.[6][7][8][9] Studies in knockout mice have shown that the antinociceptive activity of SNC-80 is diminished in animals lacking either μ- or δ-opioid receptors.[6][7] In vitro studies using cells co-expressing both receptors show a more robust response to SNC-80 compared to cells expressing only the δ-opioid receptor.[6][7][8]

Troubleshooting Steps:

  • Investigate Receptor Co-expression: Determine if your in vivo model or target tissue co-expresses μ- and δ-opioid receptors.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Assess the brain penetration and local concentration of SNC-80 at the target site. The discrepancy could be due to suboptimal drug exposure in vivo.

  • Use of Antagonists: Employ selective μ- and δ-opioid receptor antagonists to pharmacologically dissect the contribution of each receptor to the observed in vivo effect.

Frequently Asked Questions (FAQs)

Q1: Is SNC-80 a pure δ-opioid receptor agonist?

A1: While SNC-80 was initially characterized as a highly selective δ-opioid receptor agonist, recent findings strongly suggest it can also act as a selective agonist at μ-δ opioid receptor heteromers.[6][7][8][9][10] Its activity at these heteromers appears to be crucial for some of its in vivo effects, such as antinociception.[6][7]

Q2: What are the typical effective doses of SNC-80 for different biological effects?

A2: The effective dose of SNC-80 varies significantly depending on the route of administration, the animal model, and the specific effect being measured. Below is a summary of reported effective doses.

EffectSpeciesRoute of AdministrationEffective Dose RangeReference(s)
Anticonvulsant RatSystemic30 mg/kg[1]
Pro-convulsant RatSystemic60 mg/kg[1]
Pro-convulsant MouseIntravenous (fast infusion)1.0 - 10 mg/kg[4]
Antidepressant-like RatIntravenous1.0 - 10 mg/kg[4]
Antinociception Mousei.c.v., i.th., i.p.104.9 nmol (i.c.v.), 69 nmol (i.th.), 57 mg/kg (i.p.)[11]
Inhibition of GI Transit Mousei.p.1 - 30 mg/kg[12]
Tumor Growth Inhibition MouseIntratumor2 - 4 mg/kg[13]

Q3: How can the concept of "biased agonism" explain some of the conflicting results with SNC-80?

A3: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor.[14][15] In the case of SNC-80, it is hypothesized that its therapeutic effects (e.g., analgesia, antidepressant) and adverse effects (e.g., convulsions) may be mediated by different downstream signaling cascades. For instance, some studies suggest that the convulsive activity of SNC-80 is linked to its potent recruitment of β-arrestin.[16] Therefore, different experimental systems or tissues might favor one signaling pathway over another, leading to divergent outcomes.

Experimental Protocols

Pilocarpine-Induced Seizure Model in Rats
  • Objective: To assess the pro- or anticonvulsant effects of SNC-80.

  • Animals: Adult male Sprague-Dawley rats.

  • Procedure:

    • Administer SNC-80 (e.g., 30 or 60 mg/kg, intraperitoneally) or vehicle.

    • 30 minutes after SNC-80 administration, induce seizures with pilocarpine (B147212) hydrochloride (e.g., 380 mg/kg, i.p.).

    • Observe and score seizure activity for a defined period (e.g., 90 minutes) based on a standardized scale (e.g., Racine scale).

    • Key parameters to measure include latency to the first seizure, seizure severity, and total seizure duration.[1]

In Vitro Calcium Fluorescence Assay for Receptor Activation
  • Objective: To determine the efficacy of SNC-80 at homomeric and heteromeric opioid receptors.

  • Cell Lines: HEK-293 cells expressing either δ-opioid receptors alone, μ-opioid receptors alone, or co-expressing both μ- and δ-opioid receptors.

  • Procedure:

    • Co-transfect cells with the desired opioid receptor(s) and a chimeric G-protein (e.g., Gqi5) that redirects signaling to the phospholipase C pathway, leading to intracellular calcium release.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with varying concentrations of SNC-80.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • A more robust response in cells co-expressing μ- and δ-receptors would suggest selective activation of the heteromer.[6][7]

Visualizations

SNC80_Dose_Dependent_Effects cluster_dose Dose cluster_effects Observed Effects SNC80 SNC-80 Administration Low_Dose Low Dose (e.g., 30 mg/kg) SNC80->Low_Dose Lower Concentration High_Dose High Dose (e.g., 60 mg/kg) SNC80->High_Dose Higher Concentration Anticonvulsant Anticonvulsant Effects Low_Dose->Anticonvulsant Proconvulsant Pro-convulsant Effects High_Dose->Proconvulsant

Caption: Dose-dependent effects of SNC-80 on seizure activity.

SNC80_Signaling_Pathways cluster_homomer Traditional View: δ-Opioid Receptor Homomer cluster_heteromer Emerging View: μ-δ Opioid Receptor Heteromer SNC80 SNC-80 DOR_Homomer δ-Opioid Receptor (Homomer) SNC80->DOR_Homomer Activates MOR_DOR_Heteromer μ-δ Opioid Receptor (Heteromer) SNC80->MOR_DOR_Heteromer Selectively Activates Signaling_A Downstream Signaling (e.g., moderate analgesia) DOR_Homomer->Signaling_A Signaling_B Potentiated Downstream Signaling (e.g., maximal analgesia) MOR_DOR_Heteromer->Signaling_B

Caption: Proposed signaling mechanisms of SNC-80.

References

Navigating the Challenges of SNC-80: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments involving the delta-opioid receptor agonist, SNC-80. SNC-80 holds promise for its analgesic and antidepressant-like effects, but its narrow therapeutic window, primarily due to proconvulsant activity, presents significant challenges. This guide offers practical solutions, detailed experimental protocols, and comparative data to help researchers improve the therapeutic window of SNC-80 and its analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during SNC-80 experimentation in a question-and-answer format.

Q1: My SNC-80 solution is precipitating. How can I improve its solubility?

A1: SNC-80 has limited aqueous solubility. For in vivo studies, it is often dissolved in a vehicle containing a small amount of acid. A common method involves initially mixing SNC-80 with one equivalent of tartaric acid before dissolution in sterile water or saline.[1] For in vitro assays, stock solutions are typically prepared in DMSO or 1 M HCl.[2] When preparing working solutions for in vivo experiments, it is recommended to prepare them fresh on the day of use. A typical vehicle for intraperitoneal injection might consist of DMSO, PEG300, Tween-80, and saline.[2] If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[2]

Q2: I am observing inconsistent results in my in vivo antinociception assays. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Drug Administration: The route and speed of administration can significantly impact the observed effects. Intravenous (i.v.) administration, especially rapid infusion, can lead to a higher incidence of convulsions compared to subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[3][4] Slower infusion rates have been shown to separate the antidepressant-like effects from the convulsive effects.[5]

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to SNC-80. Ensure you are using a consistent strain and sex for all experiments, as hormonal fluctuations can influence nociceptive thresholds.

  • Tolerance: Repeated administration of SNC-80 can lead to the rapid development of tolerance to its antinociceptive effects.[3] Be mindful of the dosing schedule and washout periods between experiments.

Q3: My functional assays (e.g., GTPγS binding, calcium mobilization) are showing low signal-to-noise or high variability.

A3: To troubleshoot your functional assays:

  • Membrane Preparation: Ensure the quality and consistency of your cell membrane preparations. Use fresh, properly stored membranes for each experiment.

  • Reagent Stability: GTPγS is susceptible to hydrolysis. Use fresh, high-quality GTPγS and other reagents.

  • Assay Buffer Composition: The presence of ions like sodium can influence agonist binding and G-protein coupling.[6] Ensure your assay buffer is consistent across all experiments.

  • Cell Line: The choice of cell line is critical. SNC-80 shows substantially greater activity in cells co-expressing μ- and δ-opioid receptors compared to cells expressing only δ-opioid receptors, suggesting a role for receptor heteromers.[1][2]

  • Controls: Include appropriate positive and negative controls in every assay plate to monitor for consistency and potential issues.

Q4: I am concerned about the convulsive effects of SNC-80 in my animal studies. How can I mitigate this?

A4: The proconvulsant effect is a major limitation of SNC-80.[7] Here are some strategies to manage this:

  • Dose Selection: Use the lowest effective dose for your desired therapeutic effect. The dose-response curves for antinociception and convulsions can be steep.

  • Route of Administration: As mentioned, slower administration routes (s.c. vs. i.v.) and slower infusion rates can reduce the incidence of seizures.[3][5]

  • Analog Selection: Consider using newer analogs of SNC-80 that have been developed to have a wider therapeutic window. For example, KNT-127 has been shown to produce antinociceptive and antidepressant-like effects without inducing tremor-like behaviors seen with SNC-80.[8]

  • Pharmacokinetic Considerations: The rate of drug entry into the brain appears to be a critical factor in producing convulsions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for SNC-80 to facilitate experimental design and comparison.

Table 1: In Vitro Binding Affinity and Functional Potency of SNC-80

ParameterValueReceptor/SystemReference
Ki 1.78 nMδ-opioid receptor[2]
IC50 2.73 nMδ-opioid receptor[2]
EC50 52.8 nMμ-δ heteromer in HEK293 cells[2]
EC50 (GTPγS) 32 nMδ-opioid receptor in SH-SY5Y cells[9]

Table 2: In Vivo Dose-Response of SNC-80 for Antinociception

Animal ModelRouteED50 / A5095% Confidence IntervalReference
Mouse (WT C57/129)Intrathecal49 nmol43–56 nmol[1]
Mouse (WT C57BL/6)Intrathecal53.6 nmol47.0–61.1 nmol[1]
Mousei.c.v.104.9 nmol63.7-172.7 nmol[10]
Mousei.th.69 nmol51.8-92.1 nmol[10]
Mousei.p.57 mg/kg44.5-73.1 mg/kg[10]

Table 3: Dose-Dependent Convulsive Effects of SNC-80 in Rats

Administration Route & SpeedDose (mg/kg)Percentage of Rats with ConvulsionsReference
Intravenous (20s infusion)1.066%[3]
Intravenous (20s infusion)3.2100%[3]
Intravenous (20s infusion)10100%[3]
Intravenous (20 min infusion)3.233%[3]
Intravenous (20 min infusion)1083%[3]
Intravenous (60 min infusion)1017%[3]
Subcutaneous30~50%[11]
Subcutaneous60~50%[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving SNC-80.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the δ-opioid receptor.

Materials:

  • Membrane preparation from cells expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-naltrindole (a selective δ-opioid antagonist).

  • Unlabeled Ligand: SNC-80 or other test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Scintillation cocktail.

  • 96-well microplates and glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled ligand (SNC-80).

  • In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand (e.g., [³H]-naltrindole), and varying concentrations of the unlabeled ligand.

  • To determine non-specific binding, add a high concentration of an unlabeled antagonist (e.g., 10 µM naloxone) to a separate set of wells.

  • Initiate the binding reaction by adding the membrane preparation (10-20 µg of protein per well).

  • Incubate the plate at 25°C for 90 minutes with gentle agitation.[12]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value from the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To measure the activation of G protein-coupled receptors (GPCRs) by SNC-80.

Materials:

  • Cell membranes expressing the δ-opioid receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • SNC-80 or other test agonists.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

Procedure:

  • Prepare cell membranes and determine protein concentration.

  • In a 96-well plate, incubate the membranes with varying concentrations of SNC-80 in the presence of GDP.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate to allow for agonist-stimulated [³⁵S]GTPγS binding to G proteins.

  • Terminate the reaction by rapid filtration.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data to determine the EC50 and maximal stimulation (Emax) for SNC-80.

Visualizing Key Pathways and Processes

The following diagrams illustrate important concepts related to SNC-80's mechanism of action and experimental workflows.

SNC80_Signaling_Pathway SNC80 SNC-80 DOR δ-Opioid Receptor (Homomer) SNC80->DOR Agonist Binding MuDOR μ-δ Opioid Receptor (Heteromer) SNC80->MuDOR Selective Activation G_protein Gi/o Protein DOR->G_protein Activation Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruitment MuDOR->G_protein Activation MuDOR->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Signaling Therapeutic Effects (e.g., Analgesia) cAMP->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Adverse_Effects Adverse Effects (e.g., Convulsions) Beta_Arrestin->Adverse_Effects Potential Link

SNC-80 Signaling Pathways

Experimental_Workflow_SNC80 cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_optimization Therapeutic Window Improvement binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assays (GTPγS, Ca²⁺ Mobilization) (Determine EC₅₀, Emax) binding_assay->functional_assay pk_studies Pharmacokinetic Studies (Determine Cmax, t₁/₂, Bioavailability) functional_assay->pk_studies Candidate Selection behavioral_assays Behavioral Assays (Analgesia, Antidepressant-like effects) pk_studies->behavioral_assays safety_assessment Safety Assessment (Convulsive Effects) behavioral_assays->safety_assessment analog_synthesis Analog Synthesis (e.g., KNT-127) safety_assessment->analog_synthesis Iterative Design formulation_dev Formulation Development (e.g., Nanoparticles, Liposomes) safety_assessment->formulation_dev dosing_regimen Dosing Regimen Optimization (e.g., Slow Infusion) safety_assessment->dosing_regimen

Experimental Workflow for SNC-80

Troubleshooting_Logic start Experiment Yields Unexpected Results check_reagents Check Reagent Preparation & Storage start->check_reagents check_protocol Review Experimental Protocol check_reagents->check_protocol Reagents OK reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Issue Found check_equipment Verify Equipment Calibration & Function check_protocol->check_equipment Protocol OK protocol_error Refine Protocol Steps check_protocol->protocol_error Error Identified equipment_fail Calibrate or Service Equipment check_equipment->equipment_fail Failure Detected rerun_experiment Re-run Experiment with Controls check_equipment->rerun_experiment Equipment OK reagent_issue->rerun_experiment protocol_error->rerun_experiment equipment_fail->rerun_experiment analyze_results Analyze New Results rerun_experiment->analyze_results

References

Technical Support Center: Addressing Tolerance Development to SNC-80 Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating tolerance to the delta-opioid receptor (DOR) agonist, SNC-80.

Frequently Asked Questions (FAQs)

Q1: What is SNC-80 and why is tolerance a concern?

A1: SNC-80 is a non-peptidic, selective agonist for the delta-opioid receptor (DOR). It has shown potential as an analgesic, antidepressant, and anxiolytic agent. However, a significant challenge with chronic SNC-80 administration is the development of tolerance, where the therapeutic effects diminish over time, requiring higher doses to achieve the same response. Understanding and mitigating this tolerance is crucial for its potential clinical applications.

Q2: What are the primary mechanisms underlying tolerance to SNC-80?

A2: Tolerance to SNC-80 is a multifactorial process primarily involving:

  • Receptor Desensitization and Downregulation: Chronic exposure to SNC-80 can lead to the uncoupling of the DOR from its intracellular signaling machinery (G-proteins) and a reduction in the number of receptors on the cell surface through internalization and subsequent degradation.[1]

  • G-Protein Uncoupling: The efficiency of the DOR to activate G-proteins can be diminished after prolonged SNC-80 treatment, leading to a reduced signaling cascade.

  • Role of β-arrestin 2: The recruitment of β-arrestin 2 to the activated DOR is a key step in receptor desensitization and internalization. Studies have shown that tolerance to some of SNC-80's effects is mediated by β-arrestin 2.

Q3: Does tolerance develop to all effects of SNC-80 uniformly?

A3: No, research indicates that tolerance to SNC-80 can be differential. For instance, tolerance may develop rapidly to its locomotor-stimulating and convulsive effects, while its antidepressant-like effects may be more resistant to tolerance development.[1][2] This suggests that different signaling pathways may underlie these distinct behavioral effects.

Q4: What are the key in vivo and in vitro assays to measure SNC-80 tolerance?

A4: A combination of behavioral and molecular assays is typically used:

  • In Vivo Behavioral Assays:

    • Analgesia: Hot plate test, tail-flick test, or models of inflammatory or neuropathic pain.

    • Antidepressant-like effects: Forced swim test or tail suspension test.

    • Locomotor activity: Open field test to measure changes in spontaneous movement.

  • In Vitro/Ex Vivo Molecular Assays:

    • Radioligand Binding Assays: To quantify the density of DORs (Bmax) and their affinity for ligands (Kd).

    • [³⁵S]GTPγS Binding Assays: To measure the functional coupling of DORs to G-proteins.

    • cAMP Accumulation Assays: To assess the inhibition of adenylyl cyclase, a downstream effect of DOR activation.

    • Receptor Internalization Assays: Using techniques like confocal microscopy with fluorescently tagged receptors.

    • β-arrestin 2 Recruitment Assays: To measure the interaction between DOR and β-arrestin 2.

Troubleshooting Guides

Behavioral Assays

Issue: Inconsistent results in the forced swim test when assessing antidepressant-like effects of chronic SNC-80.

  • Question: Why am I seeing high variability in immobility time between subjects in my chronic SNC-80 treatment group?

  • Answer:

    • Differential Tolerance Development: As mentioned, tolerance to the antidepressant-like effects of SNC-80 may develop more slowly than to its other effects. Ensure your chronic dosing paradigm is appropriate to induce tolerance to this specific behavior.

    • Handling and Stress: The forced swim test is sensitive to stress. Ensure all animals are handled consistently and habituated to the experimental room to minimize confounding stress responses.

    • Water Temperature: Maintain a consistent water temperature (typically 23-25°C) as temperature fluctuations can affect activity levels.

    • Scoring: Ensure that the scoring of immobility is performed by a blinded observer or using an automated tracking system to prevent bias.

Issue: Attenuation of locomotor stimulation with chronic SNC-80 is not observed.

  • Question: I am not seeing the expected decrease in locomotor activity after repeated SNC-80 administration. What could be wrong?

  • Answer:

    • Dosage: Tolerance to the locomotor effects of SNC-80 is dose-dependent. You may need to adjust the dose used for chronic treatment.

    • Habituation: Ensure that animals are properly habituated to the open field arena before the first drug administration to distinguish drug effects from novelty-induced activity.

    • Time of Day: Conduct experiments at the same time each day to control for circadian variations in activity.

    • Measurement Duration: Analyze the locomotor activity data in time bins to capture the initial stimulant effects and their potential attenuation over the session.

Molecular Assays

Issue: No significant change in DOR Bmax in radioligand binding assays after chronic SNC-80 treatment.

  • Question: My radioligand binding assay with [³H]naltrindole doesn't show a decrease in DOR density after chronic SNC-80 treatment. Why might this be?

  • Answer:

    • Insufficient Treatment Duration/Dose: The downregulation of DORs is dependent on the duration and dose of SNC-80 exposure. You may need to increase one or both of these parameters.

    • Tissue Preparation: Ensure that the brain region selected for analysis is one where SNC-80 is known to induce DOR downregulation. Proper and consistent membrane preparation is critical to obtaining reliable results.

    • Assay Conditions: Verify the concentrations of your radioligand and competing ligands. Ensure that the incubation time is sufficient to reach equilibrium.

    • Data Analysis: Use a non-linear regression analysis to accurately determine Bmax and Kd values.

Issue: Inconsistent results in the [³⁵S]GTPγS binding assay.

  • Question: I am getting a low signal-to-noise ratio and high variability in my [³⁵S]GTPγS binding assay when assessing G-protein coupling. What are some potential solutions?

  • Answer:

    • GDP Concentration: The concentration of GDP is critical for this assay. Titrate the GDP concentration to find the optimal level that minimizes basal binding while allowing for a robust agonist-stimulated signal.

    • Mg²⁺ Concentration: Magnesium ions are essential for G-protein activation. Ensure the correct concentration of Mg²⁺ is present in your assay buffer.

    • Membrane Quality: Use freshly prepared or properly stored (-80°C) membrane preparations. Repeated freeze-thaw cycles can degrade receptor and G-protein function.

    • Agonist Concentration: Use a range of SNC-80 concentrations to generate a full dose-response curve to accurately determine changes in potency (EC₅₀) and efficacy (Emax).

Quantitative Data Summary

Table 1: Effects of Acute and Chronic SNC-80 Administration on its ED₅₀ in Rhesus Monkeys

Pretreatment ConditionFold Increase in SNC-80 ED₅₀Reference
5-hour pretreatment14-fold[3][4]
24-hour pretreatment (10.0 mg/kg)25-fold[3][4]
3-day pretreatment11-fold[3][4]
Chronic (1.0-10.0 mg/kg/day)Dose-dependent rightward shift[3][4]

Table 2: Effect of Chronic SNC-80 on Agonist-Stimulated [³⁵S]GTPγS Binding

Treatment DurationBrain RegionChange in (+)BW373U86-induced [³⁵S]GTPγS bindingReference
6 daysCaudate Putamen~50% decrease[2]

Experimental Protocols

Protocol 1: Assessment of Tolerance to SNC-80's Antidepressant-Like Effects in the Forced Swim Test
  • Animals: Male Sprague-Dawley rats.

  • Chronic Treatment: Administer SNC-80 (e.g., 10 mg/kg, s.c.) or vehicle once daily for 7 consecutive days.

  • Forced Swim Test Apparatus: A transparent plastic cylinder (45 cm tall, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Test Procedure:

    • On day 7, inject the animals with the final dose of SNC-80 or vehicle.

    • 60 minutes post-injection, place each rat individually into the swim cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • A trained observer, blind to the treatment conditions, should score the last 4 minutes of the session for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis: Compare the mean immobility time between the vehicle-treated and SNC-80-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A lack of significant difference in immobility time compared to the vehicle group, in contrast to the acute effect of SNC-80, indicates tolerance.

Protocol 2: [³⁵S]GTPγS Binding Assay for DOR-G Protein Coupling
  • Membrane Preparation:

    • Homogenize brain tissue (e.g., striatum) from control and chronic SNC-80-treated animals in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA).

    • Centrifuge at 500 x g for 10 min at 4°C.

    • Centrifuge the supernatant at 48,000 x g for 20 min at 4°C.

    • Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • Assay Procedure:

    • In a 96-well plate, add membrane protein (10-20 µg), GDP (10 µM), and varying concentrations of a DOR agonist (e.g., (+)BW373U86).

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 min at 30°C with gentle agitation.

    • Terminate the reaction by rapid filtration through GF/B filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding in the presence of excess unlabeled GTPγS (10 µM).

    • Calculate specific binding and plot as a function of agonist concentration.

    • Fit the data using non-linear regression to determine EC₅₀ and Emax values. Compare these values between control and chronic SNC-80-treated groups to assess for G-protein uncoupling.

Mandatory Visualizations

SNC80_Tolerance_Signaling_Pathway cluster_intracellular Intracellular SNC80 SNC-80 DOR Delta-Opioid Receptor (DOR) SNC80->DOR G_protein Gαi/o-βγ DOR->G_protein Activation GRK GRK DOR->GRK Phosphorylation Arrestin β-arrestin 2 DOR->Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP GRK->DOR Internalization Receptor Internalization Arrestin->Internalization Downregulation Receptor Downregulation Internalization->Downregulation Experimental_Workflow_Tolerance_Assessment start Start: Hypothesis (Chronic SNC-80 induces tolerance) chronic_tx Chronic Treatment (e.g., 7 days SNC-80 vs. Vehicle) start->chronic_tx behavioral Behavioral Assays (Forced Swim, Locomotor Activity) chronic_tx->behavioral molecular Molecular Assays (Tissue Collection) chronic_tx->molecular analysis Data Analysis (Compare treated vs. control) behavioral->analysis binding Radioligand Binding (Bmax, Kd) molecular->binding gtpgs [³⁵S]GTPγS Binding (EC₅₀, Emax) molecular->gtpgs binding->analysis gtpgs->analysis conclusion Conclusion: Tolerance confirmed/refuted analysis->conclusion

References

Snc 80 stability in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the selective δ-opioid receptor agonist, SNC-80, in various experimental buffers. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store SNC-80 upon receipt?

A: SNC-80 should be stored as a crystalline solid at -20°C for long-term stability, where it can be viable for at least four years.[1] For shorter durations, storage at 4°C is also acceptable.[2]

Q2: What is the best solvent for preparing SNC-80 stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing stock solutions of SNC-80.[1][3] It is soluble in DMSO up to 20 mM.[4][5] For aqueous-based experiments, stock solutions can also be prepared in 1 equivalent of HCl to a concentration of 100 mM.[4][5]

Q3: What is the stability of SNC-80 in a DMSO stock solution?

A: Once prepared in DMSO, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[6] Stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C.[6][7]

Q4: How should I prepare aqueous working solutions of SNC-80 for my experiments?

A: Due to limited information on the long-term stability of SNC-80 in aqueous buffers, it is highly recommended to prepare fresh working solutions on the day of the experiment.[6] To prepare an aqueous solution from a DMSO stock, dilute the stock into your experimental buffer. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent effects on your experimental system. For in vivo studies, some protocols suggest dissolving SNC-80 in sterile water with 1 equivalent of tartaric acid or in 0.08 M HCl.[8][9]

Q5: Is there any information on the stability of SNC-80 in common buffers like PBS or TRIS?

A: There is limited publicly available quantitative data on the stability of SNC-80 in specific aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris-HCl. General chemical principles suggest that the stability of a compound in an aqueous buffer can be influenced by pH, temperature, and the presence of metal ions. It is best practice to prepare fresh solutions and, if necessary, perform a stability study for your specific experimental conditions and duration.

Q6: What are the known incompatibilities of SNC-80?

A: SNC-80 is known to be incompatible with strong oxidizing agents.[2] It is also advisable to avoid extremes of temperature and direct sunlight.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed when diluting DMSO stock into aqueous buffer. The solubility of SNC-80 in the aqueous buffer may be exceeded.- Increase the final volume of the aqueous buffer to lower the final concentration of SNC-80.- Consider using a co-solvent system if compatible with your experiment (e.g., for in vivo studies, formulations with PEG300 and Tween-80 have been used).[6]- Gentle warming and/or sonication may aid in dissolution, but be mindful of potential degradation at elevated temperatures.[6]
Inconsistent or lower-than-expected experimental results. Degradation of SNC-80 in the working solution.- Always prepare fresh working solutions immediately before use.[6]- Avoid repeated freeze-thaw cycles of your DMSO stock solution by preparing aliquots.[6]- If experiments are conducted over a long duration, consider the stability of SNC-80 under your specific experimental conditions (temperature, pH, light exposure). It may be necessary to refresh the experimental solution periodically.
Difficulty dissolving solid SNC-80 directly in aqueous buffer. SNC-80 has low aqueous solubility without pH adjustment.- Prepare a stock solution in DMSO or 1 eq. HCl first, and then dilute it into your aqueous buffer.[4][5]- For direct aqueous dissolution, consider using a slightly acidic buffer or adding an equivalent of a suitable acid like tartaric or hydrochloric acid.[8][9]

Stability of SNC-80 Stock Solutions

Solvent Storage Temperature Storage Duration Recommendations
DMSO-20°CUp to 1 month[6] (some sources suggest up to 3 months[7])Aliquot to avoid repeated freeze-thaw cycles.
DMSO-80°CUp to 6 months[6]Aliquot to avoid repeated freeze-thaw cycles.
Crystalline Solid-20°C≥ 4 years[1]Keep container tightly closed in a dry, well-ventilated place.[2]

Note: The stability of SNC-80 in aqueous working solutions is not well-documented. Therefore, it is strongly recommended to prepare these solutions fresh for each experiment.

Experimental Protocols

Protocol for Preparation of SNC-80 Working Solution for In Vitro Assays

  • Prepare a Stock Solution:

    • Dissolve SNC-80 in DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).[4][5]

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[6][7]

  • Prepare the Working Solution:

    • On the day of the experiment, thaw a single aliquot of the DMSO stock solution at room temperature.

    • Determine the final concentration of SNC-80 required for your experiment.

    • Serially dilute the stock solution in your chosen experimental buffer (e.g., Krebs-Ringer buffer, cell culture medium) to the final desired concentration.

    • Ensure the final concentration of DMSO in the working solution is minimal (e.g., <0.1%) to prevent solvent-induced artifacts in your assay.

    • Use the freshly prepared working solution immediately.

Protocol for Assessing the Stability of SNC-80 in a Specific Experimental Buffer

This protocol provides a general framework. Specific parameters such as time points and analytical methods should be adapted to your experimental needs.

  • Solution Preparation:

    • Prepare a solution of SNC-80 in your experimental buffer at the concentration you intend to use.

    • Prepare several identical samples for analysis at different time points.

  • Incubation:

    • Store the samples under the conditions of your experiment (e.g., 37°C for cell-based assays, room temperature for benchtop experiments).

    • Protect the samples from light if the experiment is light-sensitive.

  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample for analysis.

    • Analyze the concentration of SNC-80 remaining in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

  • Data Analysis:

    • Plot the concentration of SNC-80 as a function of time.

    • This will allow you to determine the rate of degradation and the stability of SNC-80 under your specific experimental conditions.

Visualizations

SNC80_Signaling_Pathway SNC-80 Signaling Pathway SNC80 SNC-80 DOR δ-Opioid Receptor (DOR) SNC80->DOR Binds and Activates Gi_Go Gi/Go Protein DOR->Gi_Go Couples to AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK MAPK Pathway Gi_Go->MAPK Activates IonChannels Ion Channels (e.g., K+, Ca2+) Gi_Go->IonChannels Modulates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Analgesia, Antidepressant Effects) cAMP->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse Experimental_Workflow_Troubleshooting Troubleshooting Workflow for SNC-80 Experiments cluster_prep Preparation cluster_exp Experiment cluster_troubleshoot Troubleshooting Prep_Stock Prepare DMSO Stock (e.g., 20 mM) Aliquot Aliquot and Store (-80°C) Prep_Stock->Aliquot Prep_Working Prepare Fresh Working Solution in Aqueous Buffer Aliquot->Prep_Working Experiment Perform Experiment Prep_Working->Experiment Precipitation Precipitation? Prep_Working->Precipitation Results Analyze Results Experiment->Results Inconsistent Inconsistent Results? Results->Inconsistent No Success Expected Results Results->Success Yes Check_Freshness Solution Freshness Issue Inconsistent->Check_Freshness Precipitation->Experiment No Check_Solubility Solubility Limit Exceeded Precipitation->Check_Solubility Yes

References

Validation & Comparative

A Comparative Guide to SNC-80 and DPDPE for Delta-Opioid Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 16, 2025

This guide provides an objective comparison of two key research ligands, the non-peptidic agonist SNC-80 and the peptidic agonist [D-Penicillamine2,5]-enkephalin (DPDPE), and their interactions with the delta-opioid receptor (DOR). The DOR, a G-protein coupled receptor (GPCR), is a significant target for developing novel analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists.[1][2] This document summarizes quantitative binding and functional data, details common experimental protocols, and visualizes the associated signaling pathways to assist researchers in pharmacology and drug development.

Quantitative Data Summary: SNC-80 vs. DPDPE

The binding affinity and functional potency of SNC-80 and DPDPE at the delta-opioid receptor have been characterized across various in vitro assays. The following table summarizes key quantitative parameters from radioligand binding, GTPγS binding, and cAMP inhibition assays. Binding affinity is expressed as the inhibition constant (Ki), while functional potency is represented by the half-maximal effective concentration (EC50).

LigandParameterValue (nM)Receptor/Cell SystemAssay TypeReference
SNC-80 Ki9.4δ-opioid receptor (mouse brain)Radioligand Binding[3][4]
EC506.3 ± 0.1human δ-opioid receptor (CHO cells)cAMP Inhibition[5]
EC5052.8 ± 27.8μ-δ heteromer (HEK293 cells)Calcium Mobilization[3][6]
DPDPE Ki~2.0human δ-opioid receptorRadioligand Binding[7]
Ki19.0human δ-opioid receptor (HEK293 cells)Radioligand Binding[8]
EC50Not specifiedhuman δ-opioid receptor (HEK293 cells)cAMP Inhibition[9][10]

Note: Values can vary between studies due to differences in experimental conditions, cell lines, and radioligands used.

Delta-Opioid Receptor Signaling Pathways

The delta-opioid receptor is a member of the GPCR superfamily that primarily couples to inhibitory G-proteins (Gαi/o).[11] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαi/o and Gβγ subunits, which then modulate various downstream effectors.

The primary signaling cascade involves the Gαi/o-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] The Gβγ subunits can also directly interact with and modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[12]

Beyond this canonical pathway, DOR activation can also lead to the recruitment of β-arrestin proteins.[12] This interaction is crucial for receptor desensitization, internalization, and can initiate G-protein-independent signaling cascades. The tendency of a ligand to preferentially activate one pathway over another is known as "biased agonism."[2] Studies suggest that SNC-80 and DPDPE differ in their signaling bias, with SNC-80 showing a greater tendency to recruit β-arrestin and promote receptor internalization compared to some peptide agonists.[14][15][16][17] Some evidence also suggests that the in vivo effects of SNC-80 may be mediated through the selective activation of μ-δ heteromeric receptors.[6][18]

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR Delta-Opioid Receptor (DOR) G_Protein Gαi/o-GDP Gβγ DOR->G_Protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits G_alpha_GTP Gαi/o-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts K_Channel K+ Channel (GIRK) Ca_Channel Ca2+ Channel Agonist SNC-80 or DPDPE Agonist->DOR Binds G_alpha_GTP->AC Inhibits G_beta_gamma->K_Channel Opens G_beta_gamma->Ca_Channel Inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB -> Gene Transcription Internalization Receptor Internalization Beta_Arrestin->Internalization Experimental_Workflow start Start prep_reagents Prepare Reagents: - DOR Membranes - [3H]Radioligand - Test Compound Dilutions start->prep_reagents plate_setup Plate Setup (96-well): - Add Radioligand - Add Test Compound - Add Membranes prep_reagents->plate_setup incubation Incubate (e.g., 90 min at 25°C) plate_setup->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration wash Wash Filters (3x with ice-cold buffer) filtration->wash scintillation Add Scintillation Cocktail & Measure Radioactivity wash->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End analysis->end

References

A Comparative Guide to the Antagonism of SNC-80-Mediated Effects by Naltrindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacological effects of the selective delta-opioid receptor (DOR) agonist, SNC-80, and their antagonism by the selective DOR antagonist, naltrindole (B39905). The information is intended for researchers, scientists, and drug development professionals working in the field of opioid pharmacology.

SNC-80 is a non-peptidic, systemically active agonist with high selectivity for the delta-opioid receptor.[1][2][3] It is widely used in preclinical research to investigate the physiological and behavioral roles of the DOR, which include modulation of pain, mood, and seizure thresholds.[4][5] However, its therapeutic potential is limited by side effects such as convulsions at higher doses.[4]

Naltrindole is a potent and highly selective non-peptide antagonist of the delta-opioid receptor.[6][7] It is an indispensable tool for confirming that the observed effects of agonists like SNC-80 are indeed mediated by the DOR.[1][6]

Mechanism of Action: A Tale of an Agonist and its Antagonist

SNC-80 exerts its effects by binding to and activating delta-opioid receptors, which are G-protein coupled receptors (GPCRs).[8] This activation initiates a cascade of intracellular signaling events.[9] More recent research also suggests that SNC-80 may selectively activate μ–δ opioid receptor heteromers, adding a layer of complexity to its pharmacological profile.[3][10][11]

Naltrindole functions as a competitive antagonist at the delta-opioid receptor.[1] This means it binds to the same site as SNC-80 but does not activate the receptor. By occupying the binding site, it prevents SNC-80 from binding and initiating its downstream effects.[6]

cluster_SNC80 SNC-80 (Agonist) Action cluster_Naltrindole Naltrindole (Antagonist) Action SNC80 SNC-80 DOR_active Delta-Opioid Receptor (Activated) SNC80->DOR_active Binds & Activates Signaling Downstream Signaling (e.g., G-protein activation) DOR_active->Signaling Effect_SNC80 Biological Effect (e.g., Analgesia) Signaling->Effect_SNC80 Naltrindole Naltrindole DOR_inactive Delta-Opioid Receptor (Inactive) Naltrindole->DOR_inactive Binds & Blocks NoEffect No Biological Effect DOR_inactive->NoEffect

Fig. 1: Agonist vs. Antagonist Action at the Delta-Opioid Receptor.

Comparative Efficacy in Preclinical Models

The antagonism of SNC-80's effects by naltrindole has been demonstrated across a variety of preclinical models, confirming the delta-opioid receptor-mediated nature of these effects.

Effect Animal Model SNC-80 Dose Naltrindole Dose Outcome Reference
Antinociception Rats (Carrageenan-induced tactile allodynia)200 µg (i.t.)3 mg/kg (i.p.)Naltrindole significantly reversed the antiallodynic effect of SNC-80.[1]
Antinociception Rats (Formalin-induced paw flinches)200 µg (i.t.)3 mg/kg (i.p.)Naltrindole significantly blocked the reduction in paw flinches caused by SNC-80.[1]
Gastrointestinal Propulsion Mice (Charcoal meal transit)1, 10, 30 mg/kg (i.p.)1 mg/kg (s.c.)Naltrindole significantly decreased the antitransit effect of SNC-80.[2]
Colonic Propulsion Mice (Glass bead expulsion)1, 5, 10 mg/kg (i.p.)1 mg/kg (s.c.)Naltrindole completely antagonized the colonic antipropulsive effect of SNC-80.[2]
Dopamine (B1211576) Efflux Rats (Striatal preparations)10 mg/kg (in vivo)1 mg/kg (in vivo)Naltrindole blocked the SNC-80-induced enhancement of amphetamine-mediated dopamine overflow.[12]
Conditioned Taste Aversion Rats0.32-10.0 mg/kg1.0-18.0 mg/kgBoth SNC-80 and naltrindole induced dose-dependent taste aversions.[13]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of common protocols used to assess the interaction between SNC-80 and naltrindole.

Antinociception: Formalin Test
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Drug Administration: Naltrindole (or vehicle) is administered intraperitoneally (i.p.). After a set time (e.g., 20 minutes), SNC-80 (or vehicle) is administered intrathecally (i.t.).

  • Nociceptive Stimulus: A dilute formalin solution is injected into the plantar surface of the hind paw.

  • Data Collection: The number of paw flinches is recorded automatically or by a trained observer during two distinct phases: Phase 1 (acute pain, first ~9 minutes) and Phase 2 (inflammatory pain, ~10-60 minutes).

  • Analysis: The cumulative number of flinches in each phase is compared between treatment groups to determine the effects of SNC-80 and its antagonism by naltrindole.[1]

Gastrointestinal Motility: Charcoal Meal Test
  • Animal Model: Mice are often used for this assay.

  • Fasting: Animals are fasted for a period (e.g., 24 hours) with free access to water to ensure an empty gastrointestinal tract.

  • Drug Administration: Naltrindole (or vehicle) is administered, typically subcutaneously (s.c.). This is followed by the i.p. administration of SNC-80 (or vehicle).

  • Charcoal Meal: After a specified time, a suspension of charcoal in a vehicle (e.g., gum acacia) is administered orally.

  • Data Collection: After another set period, animals are euthanized, and the small intestine is carefully removed. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

  • Analysis: This percentage is compared across treatment groups to assess the inhibitory effect of SNC-80 on gastrointestinal transit and its reversal by naltrindole.[2]

cluster_workflow Typical Antagonism Experimental Workflow start Select Animal Cohorts acclimation Acclimation Period start->acclimation baseline Baseline Measurement (Optional) acclimation->baseline antagonist Administer Antagonist (e.g., Naltrindole) or Vehicle baseline->antagonist agonist Administer Agonist (e.g., SNC-80) or Vehicle antagonist->agonist Pre-treatment Interval assay Perform Behavioral/ Physiological Assay agonist->assay Post-treatment Interval data Data Collection & Analysis assay->data end Conclusion data->end

Fig. 2: A generalized workflow for in vivo antagonism studies.

Signaling Pathways

Activation of the delta-opioid receptor by SNC-80 leads to the coupling of inhibitory G-proteins (Gαi/o). This has several downstream consequences, including:

  • Inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Agonist binding can also trigger G-protein-independent signaling, notably involving β-arrestin, which leads to receptor desensitization and internalization.[9] SNC-80 is known to cause robust receptor internalization.[9]

Naltrindole, by competitively blocking the receptor, prevents SNC-80 from initiating any of these G-protein-dependent or -independent signaling events.

cluster_pathway Delta-Opioid Receptor Signaling & Antagonism SNC80 SNC-80 DOR Delta-Opioid Receptor (DOR) SNC80->DOR Activates Naltrindole Naltrindole Naltrindole->DOR Blocks G_Protein Gαi/o Protein DOR->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response cAMP->Response Ion_Channels->Response

Fig. 3: Simplified DOR signaling pathway and the site of naltrindole's action.

Off-Target and Complex Interactions

While both SNC-80 and naltrindole are highly selective for the delta-opioid receptor, some studies suggest the potential for other mechanisms of action that should be considered during experimental design and data interpretation.

  • Ion Channel Modulation: One study found that both SNC-80 and naltrindole can modulate voltage-dependent sodium, potassium, and calcium channels in a cell line lacking DORs, suggesting a potential for DOR-independent effects on neuronal excitability.[14]

  • Receptor Heterodimerization: SNC-80 has been shown to be particularly effective at activating μ-δ opioid receptor heteromers.[3][10] This implies that some effects of SNC-80 observed in vivo might be mediated by these receptor complexes and not solely by DOR homomers.

Conclusion

The combination of the selective DOR agonist SNC-80 and the selective DOR antagonist naltrindole provides a powerful pharmacological paradigm for elucidating the diverse functions of the delta-opioid system. Experimental data consistently demonstrates that naltrindole effectively and dose-dependently blocks the primary effects of SNC-80, from antinociception to modulation of gastrointestinal function. This antagonistic relationship confirms that these actions are mediated through the delta-opioid receptor. Researchers should, however, remain aware of the potential for more complex interactions, including effects on receptor heteromers and possible off-target ion channel modulation, when designing and interpreting their studies.

References

Snc 80 compared to other non-peptide delta agonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of SNC-80 and Other Non-Peptide Delta-Opioid Agonists

Introduction

The δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a significant target for the development of novel analgesics and therapeutics for mood disorders. Unlike μ-opioid receptor agonists, which are the mainstay of pain management but carry risks of respiratory depression, dependence, and constipation, DOR agonists have shown promise for providing potent analgesia with a potentially wider therapeutic window. The development of non-peptide agonists, which can be administered systemically, marked a major advancement in the field.

SNC-80, discovered in 1994, was a pioneering non-peptide DOR agonist and has become a vital research tool. It is known for its high selectivity and potency, producing analgesic, antidepressant, and anxiolytic effects in preclinical models. However, its clinical utility has been hampered by dose-limiting convulsions. This has spurred the development of other non-peptide agonists with varied pharmacological profiles.

This guide provides a detailed comparison of SNC-80 with other key non-peptide DOR agonists, including (+)BW373U86 , TAN-67 , and ARM390 . The comparison focuses on receptor binding, functional activity, signaling pathways, and in vivo effects, supported by experimental data and protocols.

Comparative Pharmacology: Binding and Functional Activity

The interaction of non-peptide agonists with the δ-opioid receptor is characterized by their binding affinity (Kᵢ), a measure of how tightly the ligand binds to the receptor, and their efficacy (Eₘₐₓ) and potency (EC₅₀) in functional assays, which measure the biological response following receptor binding.

Receptor Binding Affinity and Selectivity

The following table summarizes the binding affinities (Kᵢ) of SNC-80 and its counterparts for the δ-opioid receptor (DOR) and μ-opioid receptor (MOR) to indicate selectivity. Lower Kᵢ values denote higher binding affinity.

Compoundδ-Opioid (DOR) Kᵢ (nM)μ-Opioid (MOR) Kᵢ (nM)Selectivity (MOR Kᵢ / DOR Kᵢ)Species / SystemReference
SNC-80 1.81400~778Cloned human receptors[1]
(+)BW373U86 1.111~10Cloned human receptors[1]
SNC-162 0.6255500~8700Cloned human receptors[1]
ARM390 Similar to SNC-80Higher than SNC-80Higher than SNC-80DOR-eGFP brain membranes[2][3]

Note: Data are compiled from different studies and should be compared with caution due to potential variations in experimental conditions.

Functional Activity ([³⁵S]GTPγS Binding)

The [³⁵S]GTPγS binding assay is a functional measure of G-protein activation following receptor agonism. Efficacy (Eₘₐₓ) is presented as the maximal stimulation of [³⁵S]GTPγS binding relative to a baseline.

CompoundEfficacy (Eₘₐₓ as % of Basal)Potency (EC₅₀)Species / SystemReference
SNC-80 ~177%9.2 nM (cAMP assay)Rat caudate putamen[1][4]
(+)BW373U86 ~205%Not ReportedRat caudate putamen[4]
TAN-67 ~133%Not ReportedRat caudate putamen[4]
ARM390 Similar to SNC-80Similar to SNC-80DOR-eGFP brain membranes[3]

Signaling Pathways

Activation of the δ-opioid receptor by an agonist initiates intracellular signaling cascades. The canonical pathway involves the coupling to and activation of inhibitory G-proteins (Gᵢ/G₀), which leads to the inhibition of adenylyl cyclase, modulation of ion channels, and downstream effects on kinases like MAPK/ERK.

However, a key differentiator among DOR agonists is their propensity to engage β-arrestin proteins. This interaction is critical for receptor desensitization, internalization (endocytosis), and can also initiate G-protein-independent signaling. Agonists like SNC-80 are considered "high-internalizing," meaning they strongly promote receptor phosphorylation and subsequent β-arrestin 2 recruitment, leading to robust receptor endocytosis.[5] In contrast, agonists like ARM390 are "low-internalizing," causing minimal receptor internalization despite activating G-protein signaling pathways to a similar extent as SNC-80.[6][7] This difference in β-arrestin engagement has profound implications for the development of tolerance to the drug's effects.

DOR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_agonists cluster_intracellular Intracellular Space DOR δ-Opioid Receptor (DOR) Gi Gαi/o DOR->Gi Activates GRK GRK DOR->GRK Phosphorylation Resensitization Receptor Resensitization DOR->Resensitization Promotes Gbg Gβγ AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Activation Gi->ERK IonChannel Ion Channel Modulation Gbg->IonChannel cAMP ↓ cAMP AC->cAMP BArr2 β-arrestin 2 GRK->BArr2 Recruitment Internalization Receptor Internalization & Degradation BArr2->Internalization SNC80 SNC-80 (High-Internalizing) SNC80->DOR Agonist Binding SNC80->DOR ARM390 ARM390 (Low-Internalizing) ARM390->DOR Agonist Binding ARM390->DOR Tolerance_Gen Generalized Tolerance Internalization->Tolerance_Gen Leads to (Chronic Use) Tolerance_Analgesic Analgesic-Specific Tolerance Resensitization->Tolerance_Analgesic Leads to (Chronic Use)

Caption: Divergent signaling of high- vs. low-internalizing DOR agonists.

Comparative In Vivo Effects

While in vitro data provide a measure of a compound's activity at the receptor, in vivo studies reveal its overall physiological and behavioral effects, which are critical for therapeutic potential.

EffectSNC-80Other AgonistsKey Findings & References
Analgesia EffectiveARM390: Produces comparable analgesia to SNC-80 initially.[2][6](+)BW373U86: Inactive in some models where SNC-80 is active, suggesting lower efficacy.[8]SNC-80 and ARM390 show similar initial pain-relieving effects.
Acute Tolerance Develops rapidlyARM390: Does not produce acute behavioral desensitization. A second dose remains effective.[6][9]SNC-80's high receptor internalization is linked to rapid desensitization of its analgesic effect.[2][6]
Chronic Tolerance Generalized toleranceARM390: Develops tolerance specific to analgesia, while other effects (e.g., locomotor) are preserved.[6]Chronic SNC-80 leads to widespread receptor downregulation. Chronic ARM390 leads to pain-specific adaptations without receptor loss.[6]
Convulsant Activity Pro-convulsant at high doses(+)BW373U86: Also pro-convulsant.[8]TAN-67: Does not induce convulsions.[10]The convulsive effect is a major liability for SNC-80 and related compounds, but not all non-peptide DOR agonists share this property.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human δ-opioid receptor.

  • Radioligand: [³H]Naltrindole or [³H]DPDPE (a peptide agonist).

  • Test Compounds: SNC-80, other non-peptide agonists.

  • Non-specific Binding: Naloxone or unlabeled naltrindole (B39905) at a high concentration (e.g., 10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters, filtration apparatus, scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of test compounds.

  • Incubation: In a 96-well plate, combine the binding buffer, a fixed concentration of radioligand (near its Kₑ value), and varying concentrations of the test compound.

  • Initiation: Add cell membranes (10-20 µg protein/well) to initiate the binding reaction. Total volume is typically 200 µL.

  • Equilibration: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Filtration & Analysis A1 Prepare Serial Dilutions of Test Compounds B1 Combine Buffer, Radioligand, & Test Compound in 96-well Plate A1->B1 A2 Prepare Receptor Membranes B2 Add Membranes to Initiate Reaction A2->B2 A3 Prepare Radioligand Solution A3->B1 B1->B2 B3 Incubate at 25°C for 60-90 min B2->B3 C1 Rapid Filtration through Glass Fiber Filters B3->C1 C2 Wash Filters with Ice-Cold Buffer C1->C2 C3 Measure Radioactivity (Scintillation Counting) C2->C3 C4 Calculate IC₅₀ and Kᵢ C3->C4

Caption: Workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation upon agonist binding to a GPCR.

Materials:

  • Membranes: As above, expressing the DOR.

  • Reagents: [³⁵S]GTPγS (non-hydrolyzable GTP analog), GDP (to enhance signal), unlabeled GTPγS (for non-specific binding).

  • Test Compounds: SNC-80 and other agonists.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Equipment: As above.

Procedure:

  • Preparation: Prepare serial dilutions of test compounds.

  • Pre-incubation: In a 96-well plate, combine the assay buffer, receptor membranes (10-20 µ g/well ), a fixed concentration of GDP (e.g., 10-30 µM), and the test compounds. Incubate at 30°C for 15 minutes.

  • Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination & Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate.

  • Washing: Wash filters with ice-cold wash buffer.

  • Quantification: Dry the filters and measure radioactivity using a scintillation counter.

  • Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[11][12][13]

GTPgS_Assay_Workflow cluster_prep Preparation & Pre-incubation cluster_reaction Reaction cluster_analysis Filtration & Analysis A1 Combine Membranes, GDP, & Test Compound in Plate A2 Pre-incubate at 30°C for 15 min A1->A2 B1 Add [³⁵S]GTPγS to Initiate Reaction A2->B1 B2 Incubate at 30°C for 60 min B1->B2 C1 Rapid Filtration through Glass Fiber Filters B2->C1 C2 Wash Filters C1->C2 C3 Measure Radioactivity C2->C3 C4 Calculate EC₅₀ and Eₘₐₓ C3->C4

Caption: Workflow for the [³⁵S]GTPγS functional binding assay.

Conclusion

SNC-80 remains a cornerstone tool for δ-opioid receptor research due to its high potency and selectivity. However, comparisons with other non-peptide agonists reveal critical differences that are highly relevant for drug development.

  • (+)BW373U86 shows higher efficacy in G-protein activation but significantly lower selectivity compared to SNC-80.[1][4]

  • TAN-67 appears to be a partial agonist relative to SNC-80 and importantly, lacks its convulsive properties, highlighting a potential path to safer therapeutics.[4][10]

  • ARM390 provides the most compelling contrast. Despite having similar binding and G-protein activation profiles to SNC-80, its inability to drive receptor internalization leads to a dramatically different in vivo profile, characterized by a lack of acute tolerance.[6] This distinction underscores the critical role of ligand-biased signaling, particularly via the β-arrestin pathway, in determining the long-term effects and therapeutic viability of DOR agonists.

Future research in this area will likely focus on developing agonists that are not only potent and selective but also biased away from the signaling pathways that lead to convulsions and rapid tolerance, such as those engaged by ARM390 and TAN-67. This comparative guide demonstrates that a nuanced understanding of each compound's unique pharmacological fingerprint is essential for advancing the therapeutic potential of targeting the δ-opioid receptor.

References

Validating SNC-80's Selectivity Over Mu and Kappa Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of SNC-80's binding affinity and functional activity at the delta (δ), mu (μ), and kappa (κ) opioid receptors, supported by experimental data and detailed methodologies.

SNC-80 is widely recognized as a selective non-peptidic agonist for the δ-opioid receptor.[1] However, a comprehensive evaluation of its selectivity profile reveals a nuanced interaction with other opioid receptors, particularly in the context of receptor heteromers.[2][3][4][5][6] This guide synthesizes data from multiple studies to offer a clear perspective on SNC-80's selectivity.

Quantitative Analysis of Receptor Binding and Functional Potency

To quantify the selectivity of SNC-80, data from radioligand binding assays and functional assays are presented below. Binding affinity is typically expressed as the inhibition constant (Ki), where a lower value indicates higher affinity. Functional potency is often measured by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in cellular assays.

Receptor SubtypeLigand/AssayKᵢ (nM)Selectivity Ratio (μ/δ)Selectivity Ratio (κ/δ)Reference
δ-Opioid[³H]Naltrindole Competition1.1--[1]
μ-Opioid[³H]DAMGO Competition545495-[1]
κ-Opioid[³H]U-69,593 Competition273-248[1]
Receptor/Cell LineFunctional AssayEC₅₀/IC₅₀ (nM)NotesReference
Human δ-Opioid (CHO cells)Adenylyl Cyclase Inhibition6.3 - 9.2Full agonist activity[7][8][9]
μ-δ Heteromer (HEK293 cells)Intracellular Calcium Release52.8Potent activation[5]
δ-Opioid only (HEK293 cells)Intracellular Calcium Release>5000Substantially less potent activation[5]
Mouse Vas DeferensInhibition of Contraction2.73High potency[1]
Guinea Pig Ileum (μ-receptors)Inhibition of Contraction5457Low potency[1]

The data clearly demonstrates that SNC-80 possesses a significantly higher binding affinity for the δ-opioid receptor compared to the μ- and κ-opioid receptors, with selectivity ratios of 495-fold and 248-fold, respectively.[1] Functional assays further corroborate this selectivity, showing potent agonism at the δ-receptor and significantly lower potency at μ-receptors.[1][7][8][9] Interestingly, recent research has highlighted that SNC-80 can potently activate μ-δ opioid receptor heteromers, suggesting a more complex pharmacological profile than initially understood.[2][3][4][5][6]

Experimental Methodologies

The following sections detail the experimental protocols commonly employed to assess the selectivity of compounds like SNC-80.

Radioligand Binding Assays

These assays determine the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human μ-, δ-, or κ-opioid receptor.[10]

  • Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[11]

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The final membrane pellet is resuspended in an appropriate assay buffer and the protein concentration is determined.[11]

2. Competitive Binding Assay:

  • A fixed concentration of a selective radioligand is incubated with the prepared cell membranes and varying concentrations of the unlabeled test compound (SNC-80).[11]

    • For δ-receptors: [³H]Naltrindole is commonly used.[1]

    • For μ-receptors: [³H]DAMGO is a standard choice.[1][10]

    • For κ-receptors: [³H]U-69,593 is often utilized.[1][10]

  • The incubation is carried out at room temperature for a specific duration (e.g., 60-90 minutes) to reach equilibrium.[11]

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[11]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cell_culture Cells Expressing Opioid Receptors homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_pellet Membrane Pellet centrifugation->membrane_pellet resuspension Resuspension & Protein Assay membrane_pellet->resuspension incubation Incubation: Membranes + Radioligand + SNC-80 (varying conc.) resuspension->incubation Membrane Prep filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Experimental Workflow for Radioligand Binding Assay
Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor.

1. Adenylyl Cyclase Inhibition Assay:

  • Opioid receptors are G-protein coupled receptors that, upon activation, typically inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • CHO cells stably expressing the human δ-opioid receptor are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.[7]

  • The cells are then incubated with varying concentrations of SNC-80.

  • The intracellular cAMP levels are measured using commercially available kits (e.g., ELISA-based).

  • The concentration of SNC-80 that produces a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is determined.

2. Intracellular Calcium Release Assay:

  • This assay is particularly useful for studying G-protein coupled receptors, including opioid receptors, that can be engineered to couple to the Gq pathway, leading to the release of intracellular calcium upon activation.[5]

  • HEK293 cells expressing the opioid receptor(s) of interest are co-transfected with a chimeric G-protein (e.g., Gqi/o) that redirects the signal to the phospholipase C pathway.[5]

  • Cells are loaded with a calcium-sensitive fluorescent dye.

  • Upon addition of SNC-80, receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence.[5]

  • The EC50 value (the concentration of SNC-80 that produces 50% of the maximal response) is calculated from the dose-response curve.

G SNC80 SNC-80 DOR δ-Opioid Receptor SNC80->DOR Gi Gαi/o DOR->Gi Activation AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Events

SNC-80 Signaling via δ-Opioid Receptor and Gαi/o Pathway

Conclusion

The available data robustly supports the classification of SNC-80 as a highly selective δ-opioid receptor agonist. Its binding affinity and functional potency at the δ-receptor far exceed its activity at μ- and κ-receptors. However, the finding that SNC-80 can also potently activate μ-δ heteromers adds an important layer of complexity to its pharmacological profile.[2][3][4][5][6] Researchers utilizing SNC-80 as a pharmacological tool should consider this dual activity, particularly in systems where both μ and δ receptors are co-expressed. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of the selectivity of novel opioid receptor ligands.

References

A Comparative Guide to the Cross-Tolerance Profile of SNC 80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-tolerance profile of SNC 80, a selective delta-opioid receptor (DOR) agonist, with other classes of opioids. The information presented is supported by experimental data to aid in the understanding of its pharmacological characteristics and potential therapeutic applications.

Summary of Cross-Tolerance Studies

Chronic or acute administration of this compound has been shown to induce tolerance to its own effects. Experimental evidence indicates that this tolerance is pharmacologically selective, primarily extending to other delta-opioid agonists. Notably, a lack of significant cross-tolerance has been observed with mu- and kappa-opioid receptor agonists.

Quantitative Data on Cross-Tolerance

The following table summarizes the effects of chronic this compound administration on the potency of various opioid agonists in rhesus monkeys, as measured by the dose required to produce a 50% effect (ED50) in a schedule-controlled responding assay. An increase in the ED50 value indicates the development of tolerance.

Opioid AgonistReceptor SelectivityPre-treatmentFold-Shift in ED50 (± S.E.M.)Cross-ToleranceReference
This compoundDelta (δ)Chronic this compound (10 mg/kg/day)25-fold increaseYes[Brandt et al., 2001][1]
SNC 162Delta (δ)Chronic this compound (10 mg/kg/day)Significant rightward shiftYes[Brandt et al., 2001][1]
SNC 243ADelta (δ)Chronic this compound (10 mg/kg/day)Significant rightward shiftYes[Brandt et al., 2001][1]
MorphineMu (μ)Chronic this compound (10 mg/kg/day)No significant shiftNo[Brandt et al., 2001][1]
U-50,488Kappa (κ)Chronic this compound (10 mg/kg/day)No significant shiftNo[Brandt et al., 2001][1]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Schedule-Controlled Responding in Rhesus Monkeys

This behavioral assay is used to assess the potency of drugs by measuring their effects on a learned response, in this case, lever pressing for a food reward.

  • Subjects: Adult rhesus monkeys are individually housed with free access to water. Their body weights are maintained at a stable level.

  • Apparatus: Monkeys are placed in operant conditioning chambers equipped with a response lever and a food pellet dispenser.

  • Training: Monkeys are trained to press the lever under a fixed-ratio schedule of food reinforcement (e.g., 30 lever presses to receive one food pellet). Sessions are typically conducted daily.

  • Drug Administration: this compound and other opioids are administered intramuscularly (i.m.) or via other appropriate routes.

  • Testing Procedure:

    • A control session is conducted to establish a baseline response rate.

    • On subsequent days, different doses of the test drug are administered before the session.

    • The rate of responding under the influence of the drug is compared to the baseline rate.

  • Data Analysis: The dose of the drug that produces a 50% reduction in the rate of responding (ED50) is calculated to determine its potency. To assess tolerance, the ED50 is determined before and after a period of chronic drug administration. A rightward shift in the dose-response curve and an increase in the ED50 value indicate the development of tolerance.[1][2][3][4][5]

This compound-Induced Convulsions in Mice

This assay is used to evaluate the convulsive effects of this compound and the development of tolerance to this effect.

  • Subjects: Adult male mice are used for these experiments.

  • Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) or intravenously (i.v.).

  • Observation: Following drug administration, mice are placed in individual observation chambers. They are observed for a set period (e.g., 60 minutes) for signs of convulsive activity, which may include tremors, myoclonic jerks, and clonic-tonic seizures. The severity of convulsions can be scored using a modified Racine scale.

  • Tolerance Assessment: To assess tolerance, mice are administered this compound daily for a specified number of days (e.g., 5 days). The incidence and severity of convulsions are recorded each day. A decrease in the convulsive response over successive days indicates the development of tolerance.[6][7][8][9][10]

[³⁵S]GTPγS Binding Assay

This in vitro assay measures the activation of G protein-coupled receptors (GPCRs), such as opioid receptors, by an agonist.

  • Membrane Preparation: Brain tissue (e.g., from the striatum or spinal cord) is homogenized in a buffer solution. The homogenate is then centrifuged to isolate the cell membranes, which contain the opioid receptors.

  • Assay Buffer: The membrane preparation is suspended in an assay buffer containing GDP, which keeps the G proteins in an inactive state.

  • Incubation: The membranes are incubated with the opioid agonist of interest (e.g., this compound, DAMGO) and [³⁵S]GTPγS, a radiolabeled, non-hydrolyzable analog of GTP.

  • Agonist Stimulation: Agonist binding to the opioid receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G protein, leading to its activation.

  • Measurement: The amount of [³⁵S]GTPγS bound to the G proteins is quantified using a scintillation counter.

  • Data Analysis: The level of [³⁵S]GTPγS binding is a measure of the efficacy of the agonist at the receptor. To assess tolerance, this assay can be performed on membranes from animals that have been chronically treated with an opioid. A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates receptor desensitization or downregulation.[11][12][13][14][15]

Signaling Pathways and Experimental Workflow

Delta-Opioid Receptor (DOR) Signaling Pathway

DOR_Signaling SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR binds G_protein Gi/o Protein DOR->G_protein activates beta_arrestin β-arrestin DOR->beta_arrestin recruits AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels modulates MAPK MAPK/ERK Pathway G_protein->MAPK activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Analgesia Analgesia & Other Cellular Effects PKA->Analgesia Ion_Channels->Analgesia MAPK->Analgesia Tolerance Tolerance (β-arrestin mediated) Internalization Receptor Internalization beta_arrestin->Internalization Internalization->Tolerance

Caption: this compound activates the delta-opioid receptor, leading to G protein-mediated signaling and cellular effects.

Mu-Opioid Receptor (MOR) Signaling Pathway

MOR_Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR binds G_protein Gi/o Protein MOR->G_protein activates beta_arrestin β-arrestin MOR->beta_arrestin recruits AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Analgesia Analgesia & Respiratory Depression PKA->Analgesia Ion_Channels->Analgesia Tolerance Tolerance (β-arrestin mediated) Internalization Receptor Internalization beta_arrestin->Internalization Internalization->Tolerance KOR_Signaling U50488 U-50,488 KOR Kappa-Opioid Receptor (KOR) U50488->KOR binds G_protein Gi/o Protein KOR->G_protein activates p38_MAPK p38 MAPK Pathway KOR->p38_MAPK activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ion_Channels Ion Channels (e.g., Ca2+) G_protein->Ion_Channels inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Analgesia_Dysphoria Analgesia, Sedation, Dysphoria PKA->Analgesia_Dysphoria Ion_Channels->Analgesia_Dysphoria p38_MAPK->Analgesia_Dysphoria Tolerance Tolerance Analgesia_Dysphoria->Tolerance Cross_Tolerance_Workflow start Start: Naive Animals baseline Baseline ED50 Determination (e.g., Morphine, this compound) start->baseline chronic_tx Chronic Treatment (e.g., this compound) baseline->chronic_tx post_tx_ed50 Post-Treatment ED50 Determination (e.g., Morphine, this compound) chronic_tx->post_tx_ed50 analysis Data Analysis: Compare Pre- and Post-Treatment ED50s post_tx_ed50->analysis conclusion Conclusion on Cross-Tolerance analysis->conclusion

References

Comparative Efficacy of SNC-80 in Wild-Type vs. Delta-Opioid Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the pivotal role of the delta-opioid receptor in mediating the pharmacological effects of SNC-80.

SNC-80 is a non-peptidic compound widely utilized in research as a selective delta-opioid receptor (DOR) agonist.[1][2][3] Its efficacy across various pharmacological domains, including analgesia, anxiolysis, and antidepressant-like effects, is well-documented.[2][4] However, the critical role of the delta-opioid receptor in mediating these effects is most definitively demonstrated through comparative studies involving wild-type (WT) animals and their delta-opioid receptor knockout (DOR-KO) counterparts. This guide synthesizes experimental data to provide a clear comparison of SNC-80's performance in these two models.

Signaling Pathway of SNC-80

SNC-80 exerts its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR). This activation primarily involves Gi/G0 proteins, leading to a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. Additionally, activation of DORs can modulate ion channels and activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[5] In wild-type mice, this signaling cascade is intact, allowing SNC-80 to produce its characteristic pharmacological effects. In DOR-KO mice, the absence of the primary molecular target for SNC-80 abrogates this entire signaling pathway, thus preventing the drug from exerting its receptor-mediated effects.

Recent studies also suggest a more complex mechanism where SNC-80 may selectively activate heteromers of mu-opioid receptors (MOR) and delta-opioid receptors (DOR).[2][6][7] Evidence from studies using both MOR-KO and DOR-KO mice shows that the antinociceptive activity of SNC-80 is diminished in both knockout strains, suggesting that a MOR-DOR heteromer could be a key target for its in vivo effects.[7]

SNC80_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ko In DOR-KO Mice SNC80 SNC-80 DOR δ-Opioid Receptor (DOR) SNC80->DOR Binds DOR_KO DOR Absent SNC80->DOR_KO No Target GiGo Gα(i/o) DOR->GiGo Activates Gbg Gβγ DOR->Gbg AC Adenylyl Cyclase GiGo->AC Inhibits MAPK MAPK Cascade Gbg->MAPK Modulates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Altered Neuronal Excitability) MAPK->Response cAMP->Response DOR_KO->Response No Effect

Caption: SNC-80 signaling pathway in wild-type vs. DOR-KO mice.

Comparative Efficacy Data

The following tables summarize the quantitative effects of SNC-80 in wild-type versus DOR-knockout mice across different behavioral paradigms.

Analgesic Effects
Behavioral AssaySNC-80 Dose/ConcentrationEffect in Wild-Type (WT) MiceEffect in Delta-Opioid Receptor Knockout (DOR-KO) MiceReference
Hot-Plate Test Intrathecal (i.t.)Produces antinociception. ED₅₀ = 53.6 nmolAntinociceptive activity is significantly reduced (right-shifted 6.1-fold). ED₅₀ = 327 nmol[7]
Inflammatory Pain 10 mg/kg (i.p.)Produces antihyperalgesia.The antihyperalgesic effect is abolished.[1]
Anxiolytic & Locomotor Effects
Behavioral AssaySNC-80 DoseEffect in Wild-Type (WT) MiceEffect in Knockout (KO) MiceReference
Elevated Plus Maze Not specifiedIncreases time spent in open arms (anxiolytic effect).Anxiolytic effect is diminished in mice with DOR deleted from Parvalbumin-expressing (PV) cells (PV-DOR-KO).[8]
Locomotor Activity Not specifiedInduces hyperlocomotion.Locomotor stimulant effects are abolished in mice with DOR deleted from forebrain GABAergic neurons (Dlx-DOR-KO).[9][10]

Experimental Methodologies

Detailed protocols are essential for the replication and interpretation of experimental findings. Below are methodologies for key experiments cited in this guide.

Hot-Plate Test for Analgesia

The hot-plate test is a standard method for assessing the response to a thermal pain stimulus, primarily evaluating supraspinally organized pain responses.[11][12]

Objective: To measure the latency of a mouse to react to a constant, noxious heat stimulus, indicating the efficacy of an analgesic compound.

Protocol:

  • Apparatus: A commercially available hot-plate apparatus consisting of a metal surface that can be maintained at a constant temperature, enclosed by a transparent cylinder to keep the mouse on the plate.[13][14][15]

  • Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.[13][14]

  • Baseline Latency: The hot-plate surface is heated to a constant temperature (e.g., 52-55°C).[13][14] Each mouse is individually placed on the surface, and a timer is started. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded.[13][15] A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.[13]

  • Drug Administration: Mice are administered SNC-80 or a vehicle control, typically via intraperitoneal (i.p.) or intrathecal (i.t.) injection.

  • Post-Treatment Testing: At a specified time after drug administration (e.g., 30-45 minutes), the mice are re-tested on the hot plate, and the response latency is recorded again.[1]

  • Data Analysis: The effect of the drug is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Hot_Plate_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment cluster_analysis Analysis Acclimation 1. Acclimate Mouse (30-60 min) Baseline 2. Measure Baseline Latency (Hot Plate @ 52-55°C) Acclimation->Baseline Admin 3. Administer SNC-80 or Vehicle Baseline->Admin Wait 4. Wait (e.g., 30 min) Admin->Wait Test 5. Measure Post-Drug Latency Wait->Test Analyze 6. Calculate %MPE and Compare WT vs. DOR-KO Test->Analyze

Caption: Experimental workflow for the hot-plate analgesia test.
Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To measure the anxiolytic effect of SNC-80 by quantifying the animal's willingness to explore the open, unprotected arms of the maze versus the enclosed, protected arms.

Protocol:

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two arms enclosed by high walls.

  • Acclimation: Animals are habituated to the testing room before the experiment.

  • Drug Administration: SNC-80 or vehicle is administered at a set time before the test.

  • Testing: Each mouse is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set duration (e.g., 5 minutes).

  • Data Collection: The session is typically recorded by a video camera. Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.[4]

  • Data Analysis: An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.[4][8]

Conclusion

The comparative data from studies on wild-type and delta-opioid receptor knockout mice unequivocally demonstrate that the pharmacological effects of SNC-80, including analgesia and modulation of anxiety and locomotion, are primarily mediated through the delta-opioid receptor. The significant reduction or complete abolishment of SNC-80's efficacy in DOR-KO mice confirms that DOR is its principal molecular target. These findings underscore the value of knockout models in validating drug mechanisms and highlight the delta-opioid system as a crucial target for the development of novel therapeutics. Furthermore, evidence points towards the involvement of MOR-DOR heteromers, suggesting a more intricate mechanism of action that warrants further investigation.[7]

References

A Comparative Analysis of SNC 80 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the delta-opioid receptor agonist SNC 80 and its key analogs. This document summarizes pharmacological data, details experimental methodologies, and visualizes relevant pathways to support informed decisions in drug discovery and development.

This compound, a non-peptidic diarylmethylpiperazine, was a pioneering selective agonist for the delta-opioid receptor (δOR).[1][2] Its discovery spurred extensive research into the structure-activity relationships (SAR) of this class of ligands, leading to the development of several analogs with varied pharmacological profiles.[1] This guide focuses on a comparative analysis of this compound and its prominent analogs, including SNC 162 and SNC 86, to elucidate the impact of structural modifications on receptor binding, functional activity, and selectivity.

Quantitative Comparison of Pharmacological Properties

The following table summarizes the in vitro binding affinities and functional potencies of this compound and its selected analogs at opioid receptors. This data, compiled from various studies, facilitates a direct comparison of their pharmacological characteristics.

CompoundδOR Binding Affinity (Ki, nM)µOR Binding Affinity (Ki, nM)κOR Binding Affinity (Ki, nM)δOR Functional Potency (IC50/EC50, nM)Selectivity (µ/δ)Selectivity (κ/δ)
This compound 0.18 - 9.4[3][4]~89.1 - 5457[4][5]~44.6 - >10000[5]2.73 - 9.2[5][6][7]~495[5]~248[5]
SNC 162 0.625[6][7]5500[6][7]-Reduced stimulation vs SNC 86[8]>8700[6][7]-
SNC 86 ---More potent & efficacious than this compound[8]--
(+/-)-BW373U86 ---~10-fold selective for δ over µ[6][7]~10[6][7]-

Note: Ki, IC50, and EC50 values can vary between studies due to different experimental conditions, such as radioligand used, tissue preparation, and assay buffer composition.

Structure-Activity Relationships

The structural modifications among this compound and its analogs significantly influence their pharmacological profiles.

  • SNC 162 , which lacks the 3-methoxy group on the benzyl (B1604629) ring present in this compound, exhibits remarkably high selectivity for the δOR over the µOR, with over 8700-fold selectivity.[6][7] This suggests that the 3-methoxy group may contribute to µOR affinity.

  • SNC 86 , the 3-hydroxy derivative of this compound, demonstrates greater potency and efficacy in behavioral measures compared to this compound.[8] It is suggested that the behavioral effects of this compound might be attributable to its 3-hydroxy metabolite.[8]

  • The parent racemic compound, (+/-)-BW373U86 , is only about 10-fold selective for the delta receptor over the mu receptor.[6][7] The separation of its enantiomers and subsequent modifications led to the development of more selective compounds like this compound.[6][7]

Interestingly, some research suggests that the antinociceptive effects of this compound may be mediated through the selective activation of µ-δ heteromeric receptors, adding another layer of complexity to its mechanism of action.[3][4][9][10]

Experimental Protocols

The characterization of this compound and its analogs relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., this compound or its analogs) to displace a specific radiolabeled ligand from the delta-opioid receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared. These can be from cell lines (e.g., CHO or HEK293) stably expressing the human δ-opioid receptor or from brain tissue homogenates.[3]

  • Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]naltrindole) and varying concentrations of the unlabeled test compound.[5]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs), like the delta-opioid receptor, by an agonist.

Objective: To quantify the extent to which an agonist promotes the binding of [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to G proteins upon receptor activation.

General Protocol:

  • Membrane Preparation: Similar to binding assays, membranes containing the delta-opioid receptor are prepared.

  • Assay Setup: In a multi-well plate, membranes are incubated with the test agonist (e.g., this compound) at various concentrations in the presence of GDP.[3]

  • Reaction Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.[3]

  • Incubation: The plate is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G proteins.

  • Filtration and Quantification: The reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum stimulation produced by the agonist).

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular SNC80 This compound / Analog DOR δ-Opioid Receptor SNC80->DOR Binds G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP -> GTP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_GTP->AC Inhibits Downstream Downstream Signaling G_beta_gamma->Downstream ATP ATP cAMP->Downstream Modulates experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional [³⁵S]GTPγS Binding Assay mem_prep1 Membrane Preparation incubation1 Incubation with Radioligand & Competitor mem_prep1->incubation1 filtration1 Filtration incubation1->filtration1 counting1 Scintillation Counting filtration1->counting1 analysis1 Data Analysis (IC50, Ki) counting1->analysis1 mem_prep2 Membrane Preparation incubation2 Incubation with Agonist & [³⁵S]GTPγS mem_prep2->incubation2 filtration2 Filtration incubation2->filtration2 counting2 Scintillation Counting filtration2->counting2 analysis2 Data Analysis (EC50, Emax) counting2->analysis2

References

Validating In Vitro SNC 80 Findings with In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SNC 80, a non-peptidic small molecule, has been a cornerstone in the exploration of the delta-opioid receptor (DOR) system. Its high selectivity for the DOR over mu- and kappa-opioid receptors has made it an invaluable tool for elucidating the physiological and pathological roles of this receptor. However, translating in vitro findings into predictable in vivo outcomes remains a critical challenge in drug development. This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological profiles of this compound, offering supporting experimental data, detailed methodologies, and visual representations of key processes to bridge the gap between benchtop discoveries and whole-animal studies. A significant aspect of this compound's pharmacology that has emerged from comparative studies is its functional activity at mu-delta opioid receptor (MOR-DOR) heteromers, which likely contributes to its complex in vivo effects.

Quantitative Data Comparison: In Vitro vs. In Vivo

The following tables summarize the key quantitative parameters of this compound activity from a range of in vitro and in vivo studies. These data highlight the compound's potency and efficacy in different experimental settings.

Table 1: In Vitro Quantitative Data for this compound

Assay TypeReceptor TargetCell/Tissue TypeParameterValue
Radioligand BindingDelta-Opioid ReceptorMouse whole brainKi0.18 nM[1]
Radioligand BindingMu-Opioid ReceptorMouse whole brainKi89.1 nM[1]
Radioligand BindingKappa-Opioid ReceptorMouse whole brainKi44.6 nM[1]
Adenylyl Cyclase InhibitionDelta-Opioid ReceptorCloned human delta receptorEC509.2 nM[2]
[³⁵S]GTPγS BindingDelta-Opioid ReceptorRat brain slicesEC50~10-25 nM
Ca²⁺ Fluorescence AssayMu-Delta HeteromerHEK293 cellsEC5052.8 nM[3]

Table 2: In Vivo Quantitative Data for this compound

Animal ModelBehavioral AssayRoute of AdministrationDose RangeKey Finding
MouseWarm-Water Tail-Flick (Analgesia)i.c.v.104.9 nmolA50 value[1]
MouseWarm-Water Tail-Flick (Analgesia)i.p.57 mg/kgA50 value[1]
RatForced Swim Test (Antidepressant-like)i.p.3.2 - 10 mg/kgSignificant decrease in immobility[4]
RatLocomotor Activityi.c.v.10 - 300 nmolDose-dependent increases in activity[5]
MouseSeizure Inductioni.p.32 mg/kgInduced seizures[6]
RatSeizure Inductioni.v. (fast infusion)1.0 - 10 mg/kg66-100% of rats exhibited convulsions[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.

SNC80_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SNC80 This compound DOR Delta-Opioid Receptor (DOR) SNC80->DOR Agonist Heteromer MOR-DOR Heteromer SNC80->Heteromer Agonist G_protein Gi/o Protein DOR->G_protein Activates MOR Mu-Opioid Receptor (MOR) Heteromer->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GTP GTPγS Binding G_protein->GTP cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathway of this compound at the delta-opioid receptor and MOR-DOR heteromer.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis node1 Cell Culture or Membrane Preparation (Expressing DOR) node2 Radioligand Binding Assay (e.g., [³H]Naltrindole) node1->node2 Incubate with This compound & Radioligand node3 Functional Assay (e.g., GTPγS or cAMP) node1->node3 Incubate with This compound node4 Determine Ki, EC50, IC50 node2->node4 node3->node4

Caption: Generalized workflow for in vitro characterization of this compound.

In_Vivo_Workflow cluster_animal Animal Model cluster_admin Drug Administration cluster_behavior Behavioral Testing cluster_analysis Data Analysis node1 Select Animal Model (e.g., Mouse, Rat) node2 Administer this compound (e.g., i.p., i.c.v.) node1->node2 node3 Analgesia Assay (e.g., Tail-Flick) node2->node3 node4 Antidepressant Assay (e.g., Forced Swim) node2->node4 node5 Locomotor Activity node2->node5 node6 Seizure Observation node2->node6 node7 Quantify Behavioral Response node3->node7 node4->node7 node5->node7 node6->node7

Caption: Standard workflow for in vivo evaluation of this compound's behavioral effects.

Experimental Protocols

Radioligand Binding Assay (Competition)
  • Membrane Preparation: Homogenize brain tissue or cells expressing the opioid receptor of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet to obtain a crude membrane preparation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled delta-opioid receptor antagonist (e.g., [³H]naltrindole), and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay
  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³⁵S]GTPγS, GDP (to enhance the signal-to-noise ratio), and varying concentrations of this compound in an assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Analgesia: Warm-Water Tail-Flick Test
  • Animal Acclimation: Acclimate mice or rats to the testing environment to minimize stress-induced analgesia.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or intracerebroventricular).

  • Nociceptive Testing: At predetermined time points after drug administration, immerse the distal portion of the animal's tail in a warm water bath (e.g., 52-55°C).

  • Measurement: Record the latency for the animal to flick its tail out of the water. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

  • Data Analysis: Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Determine the A50 (dose producing 50% of the maximum effect) from the dose-response curve.

In Vivo Antidepressant-like Effects: Forced Swim Test
  • Apparatus: Use a transparent cylinder filled with water (e.g., 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Drug Administration: Administer this compound or vehicle at a specified time before the test.

  • Test Session: Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).

  • Behavioral Scoring: During the final 4 minutes of the test, record the duration of immobility, defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using appropriate statistical tests. A significant reduction in immobility is indicative of an antidepressant-like effect.

References

A Comparative Analysis of SNC 80 and Endogenous Enkephalins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic δ-opioid receptor agonist, SNC 80, and the endogenous opioid peptides, enkephalins. This document synthesizes experimental data to objectively evaluate their pharmacological and functional profiles, offering insights for research and drug development.

At a Glance: Key Differences

FeatureThis compoundEndogenous Enkephalins (Leu- and Met-enkephalin)
Chemical Nature Non-peptidic small moleculePentapeptides
Receptor Selectivity Highly selective for δ-opioid receptors, with significant activity at μ-δ opioid receptor heteromers.Primarily act on δ- and μ-opioid receptors.
In Vivo Effects Potent analgesic, particularly in models of chronic pain, with antidepressant-like and anxiolytic effects. Limited by convulsive effects at higher doses.Natural analgesics involved in pain modulation and stress response.
Signal Transduction Shows biased agonism, with different downstream effects compared to enkephalins.Activate canonical G-protein signaling pathways.
Receptor Regulation Induces receptor internalization through mechanisms that may differ from those of enkephalins.Mediate receptor desensitization and internalization.

Quantitative Comparison: Binding and Functional Potency

The following tables summarize the quantitative data on the binding affinities and functional potencies of this compound and enkephalins at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Ligandδ-Opioid Receptor (DOR)μ-Opioid Receptor (MOR)
This compound 9.4>10,000
Leu-enkephalin 1.26[1]1.7[1]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Potency (EC50/IC50, nM)
AssayThis compoundLeu-enkephalin
GTPγS Binding (DOR) 32[2]~5-8 (Ki for displacement, indicating functional interaction)[3]
cAMP Inhibition (DOR) Not explicitly found8.9 (EC50 for β-arrestin 2 recruitment, a related downstream event)[1]
β-arrestin 2 Recruitment (DOR) More potent and efficacious than Leu-enkephalin[4]Reference agonist[4]
Analgesia (Tail-Flick Test, i.t.) ED50 = 49-53.6 nmol[5]Data not directly comparable

In-Depth Analysis of Key Differences

Receptor Selectivity and the Role of Heteromers

While both this compound and enkephalins target the δ-opioid receptor (DOR), a significant distinction lies in their interaction with receptor heteromers. Enkephalins, the endogenous ligands, are considered to act on DOR and μ-opioid receptor (MOR) homomers. In contrast, extensive research has revealed that this compound's potent antinociceptive effects are mediated through the selective activation of μ-δ opioid receptor heteromers.[5][6][7] This finding is crucial as it suggests that the pharmacological outcomes of this compound may not be solely attributable to its action on DOR homomers, a key consideration for interpreting experimental results.[5][7] In studies using knockout mice, the antinociceptive activity of this compound was diminished in animals lacking either μ- or δ-opioid receptors, further supporting the role of the μ-δ heteromer in its mechanism of action.[5]

Signal Transduction and Biased Agonism

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. While both this compound and enkephalins initiate this canonical pathway, there is growing evidence for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment).

This compound has been shown to be a potent recruiter of β-arrestin 2 to the DOR, more so than the endogenous agonist Leu-enkephalin.[4][8] This differential recruitment of β-arrestin isoforms may contribute to the distinct pharmacological profile of this compound, including the development of tolerance and its convulsive side effects.[4] Enkephalins, on the other hand, are considered more "balanced" agonists in this regard.

cluster_SNC80 This compound Signaling cluster_Enkephalin Enkephalin Signaling SNC80 This compound DOR_MOR μ-δ Heteromer SNC80->DOR_MOR Binds G_Protein_SNC Gαi/o DOR_MOR->G_Protein_SNC Activates Beta_Arrestin_SNC β-arrestin 2 (Strong Recruitment) DOR_MOR->Beta_Arrestin_SNC Recruits AC_SNC Adenylyl Cyclase G_Protein_SNC->AC_SNC Inhibits cAMP_SNC ↓ cAMP AC_SNC->cAMP_SNC Internalization_SNC Receptor Internalization Beta_Arrestin_SNC->Internalization_SNC Enkephalin Enkephalins DOR δ-Opioid Receptor Enkephalin->DOR Binds G_Protein_Enk Gαi/o DOR->G_Protein_Enk Activates Beta_Arrestin_Enk β-arrestin 2 (Basal Recruitment) DOR->Beta_Arrestin_Enk Recruits AC_Enk Adenylyl Cyclase G_Protein_Enk->AC_Enk Inhibits cAMP_Enk ↓ cAMP AC_Enk->cAMP_Enk

Caption: Comparative signaling pathways of this compound and enkephalins.

In Vivo Effects: Analgesia and Side Effect Profile

Both this compound and enkephalins produce analgesia. However, their efficacy can vary depending on the pain model. This compound has shown robust antinociceptive effects in various animal models, including tests of thermal pain like the hot-plate and tail-flick assays.[9][10] Notably, this compound appears to be particularly effective in models of chronic and inflammatory pain.[10]

A major limitation of this compound for clinical development is its propensity to induce convulsions at higher doses.[11] This adverse effect is not typically associated with endogenous enkephalins. The mechanisms underlying this compound-induced seizures are thought to be related to its specific interactions with the DOR and potentially its downstream signaling cascades.

Enkephalins are the body's natural pain relievers and are involved in modulating pain perception at both the spinal and supraspinal levels. Their analgesic effects are generally short-lived due to rapid degradation by peptidases.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Assays

1. Radioligand Binding Assay (for Ki determination)

  • Objective: To determine the binding affinity of this compound and enkephalins for opioid receptors.

  • Protocol:

    • Prepare cell membranes from tissues or cells expressing the opioid receptor of interest (e.g., CHO cells transfected with DOR or MOR).

    • Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [³H]-naltrindole for DOR) and varying concentrations of the unlabeled competitor ligand (this compound or enkephalin).

    • After incubation to allow binding to reach equilibrium, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.

    • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay (for functional activity)

  • Objective: To measure the activation of G-proteins by this compound and enkephalins.

  • Protocol:

    • Prepare cell membranes expressing the opioid receptor of interest.

    • Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the agonist (this compound or enkephalin).

    • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • After incubation, separate bound and free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • The EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) are determined from the concentration-response curve.[12]

3. cAMP Inhibition Assay

  • Objective: To measure the functional consequence of Gi/o protein activation (inhibition of adenylyl cyclase).

  • Protocol:

    • Culture cells expressing the opioid receptor of interest.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[13][14]

    • Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist (this compound or enkephalin).[13][14]

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).[13]

    • The IC50 (concentration for 50% inhibition of forskolin-stimulated cAMP production) is determined.

4. β-arrestin Recruitment Assay

  • Objective: To measure the recruitment of β-arrestin to the activated opioid receptor.

  • Protocol:

    • Use a cell-based assay system, such as PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific), where the receptor is tagged with one component of a reporter enzyme and β-arrestin is tagged with the other.

    • Treat the cells with varying concentrations of the agonist (this compound or enkephalin).

    • Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two parts of the reporter enzyme into proximity and generating a measurable signal (e.g., luminescence or fluorescence).

    • Measure the signal using a plate reader.

    • Determine the EC50 and Emax for β-arrestin recruitment from the concentration-response curve.

cluster_invitro In Vitro Assay Workflow start Start prep Prepare Cells/Membranes Expressing Opioid Receptor start->prep ligand Add Ligands: - Radiolabeled Ligand (Binding) - Agonist (Functional) - [35S]GTPγS (Functional) prep->ligand incubate Incubate to Reach Equilibrium/Steady State ligand->incubate separate Separate Bound from Free Ligand (e.g., Filtration) incubate->separate measure Measure Signal: - Radioactivity (Binding, GTPγS) - Luminescence/Fluorescence (cAMP, β-arrestin) separate->measure analyze Data Analysis: - Determine Ki, EC50/IC50, Emax measure->analyze end End analyze->end

Caption: General workflow for in vitro pharmacological assays.

In Vivo Analgesia Assays

1. Hot-Plate Test

  • Objective: To assess the analgesic effect of a compound against a thermal stimulus.

  • Protocol:

    • Place a mouse or rat on a metal plate maintained at a constant temperature (e.g., 52-55°C).[9][15]

    • Start a timer and observe the animal's behavior.

    • The latency to a nociceptive response (e.g., licking a hind paw, jumping) is recorded.[15][16]

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[9]

    • Administer the test compound (this compound or a stable enkephalin analog) and measure the latency at various time points after administration.[15]

    • An increase in the response latency compared to a vehicle-treated control group indicates an analgesic effect.

2. Tail-Flick Test

  • Objective: To measure the analgesic effect of a compound against a thermal stimulus applied to the tail.

  • Protocol:

    • Gently restrain the mouse or rat.

    • Apply a focused beam of radiant heat to a specific portion of the animal's tail.[17]

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.[17][18]

    • A cut-off time is employed to prevent tissue injury.

    • Administer the test compound and measure the latency at different time points.

    • An increase in latency indicates analgesia.

cluster_invivo In Vivo Analgesia Assay Workflow start Start acclimate Acclimate Animal to Test Environment start->acclimate baseline Measure Baseline Nociceptive Threshold acclimate->baseline administer Administer Test Compound (e.g., i.p., i.t.) baseline->administer test Apply Nociceptive Stimulus (Heat) at Timed Intervals administer->test record Record Latency to Response test->record analyze Analyze Data: - Compare to Vehicle Control - Determine %MPE record->analyze end End analyze->end

Caption: General workflow for in vivo analgesia assays.

Conclusion

This compound and endogenous enkephalins, while both acting on the δ-opioid receptor, exhibit distinct pharmacological profiles that are critical for researchers to consider. This compound is a potent, non-peptidic agonist with a unique reliance on μ-δ heteromers for its full analgesic effect and displays biased agonism towards β-arrestin recruitment. These properties contribute to its powerful in vivo effects but also to its limiting side effect profile. Endogenous enkephalins are the natural, balanced agonists for DOR and MOR, playing a fundamental role in physiological pain modulation. Understanding these differences is paramount for the rational design of novel analgesics that harness the therapeutic potential of the δ-opioid receptor while minimizing adverse effects.

References

SNC-80 Shows Promise as a Rapid-Acting Antidepressant in Preclinical Models, Outperforming Traditional Drugs in Certain Assays

Author: BenchChem Technical Support Team. Date: December 2025

New research in animal models suggests that SNC-80, a selective delta-opioid receptor agonist, exhibits potent antidepressant-like effects, often with a faster onset of action and greater efficacy in specific behavioral tests compared to conventional antidepressants such as selective serotonin (B10506) reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).

SNC-80 has demonstrated significant effects in a variety of established animal models of depression and anxiety, including the Forced Swim Test, Novelty-Suppressed Feeding Test, and models of chronic stress. These studies provide a compelling rationale for the further investigation of delta-opioid receptor agonists as a novel class of therapeutic agents for major depressive disorder.

Superior Performance in Key Behavioral Assays

In the widely used Forced Swim Test (FST), a measure of behavioral despair, SNC-80 has been shown to significantly reduce immobility time in rodents, an effect indicative of antidepressant activity.[1][2][3][4] Notably, some studies have reported that SNC-80 produces a more robust and rapid reduction in immobility compared to traditional antidepressants like desipramine (B1205290) and fluoxetine.[2] For instance, one study found that SNC-80 completely attenuated the conditioned suppression of locomotor activity in a conditioned fear stress test, whereas the tricyclic antidepressant desipramine showed no significant effect.[1]

Another key finding comes from the olfactory bulbectomized (OBX) rat model, which is considered to have high predictive validity for chronic antidepressant treatment. Subchronic treatment with SNC-80 was found to dose-dependently and time-dependently decrease hyperemotional responses in OBX rats, with effects significantly greater than those of desipramine.[2][5] Importantly, tolerance to the antidepressant-like effects of SNC-80 did not appear to develop with repeated administration.[2][3]

The table below summarizes the comparative efficacy of SNC-80 and traditional antidepressants in various animal models.

Animal ModelSpeciesSNC-80 EffectTraditional Antidepressant EffectReference
Forced Swim Test Rats, MiceSignificantly reduced immobilityImipramine (tricyclic) and Fluoxetine (SSRI) also reduced immobility, but SNC-80 showed potent effects.[2][6][1][2][3][6]
Elevated Plus-Maze RodentsDose-dependently increased time in open arms (anxiolytic effect)Not directly compared in the same study[1]
Conditioned Fear Stress RodentsCompletely attenuated conditioned suppression of locomotor activityDesipramine (tricyclic) had no significant effect.[1][1]
Olfactory Bulbectomized Rat RatsSignificantly greater reduction in hyperemotionality than desipramineDesipramine showed a lesser effect.[2][2][5]
Chronic Social Defeat Stress MiceRestored social interaction and reduced anxiety-related behaviors within two weeksParoxetine (SSRI) showed a slower onset of action.[7]
Inflammatory Pain Model RatsEnhanced antidepressant-like effectsAmitriptyline (tricyclic) effects were not enhanced.[8][9][8][9]

Mechanism of Action: A Departure from Monoamine Modulation

Traditional antidepressants primarily act by increasing the synaptic levels of monoamine neurotransmitters like serotonin and norepinephrine. In contrast, SNC-80 exerts its effects through the activation of delta-opioid receptors (DORs). The binding of SNC-80 to DORs, which are G-protein coupled receptors, initiates a downstream signaling cascade that is believed to underlie its antidepressant and anxiolytic properties. The effects of SNC-80 are consistently blocked by the selective delta-opioid receptor antagonist, naltrindole, confirming its mechanism of action.[1][2]

SNC80_Signaling_Pathway SNC80 SNC-80 DOR Delta-Opioid Receptor (DOR) SNC80->DOR Binds to G_protein G-protein (Gi/Go) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP CREB CREB Phosphorylation MAPK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuronal_Function Modulation of Neuronal Function Gene_Expression->Neuronal_Function Antidepressant_Effects Antidepressant-like Effects Neuronal_Function->Antidepressant_Effects FST_Workflow cluster_day1 Day 1 cluster_day2 Day 2 PreTest Pre-Test Session (15 min swim) DrugAdmin Drug Administration (SNC-80 or Traditional Antidepressant) TestSession Test Session (5 min swim) DrugAdmin->TestSession DataAnalysis Behavioral Scoring (Immobility, Swimming, Climbing) TestSession->DataAnalysis

References

SNC-80's Enhanced Activity at Mu-Delta Opioid Receptor Heteromers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of the delta-opioid receptor (DOR) agonist, SNC-80, at delta-opioid receptor homomers versus its activity at mu-opioid receptor (MOR)-DOR heteromers. The experimental data presented herein demonstrates that SNC-80 exhibits significantly enhanced potency and efficacy at the MOR-DOR heteromer, suggesting this complex as a key target for its pharmacological effects.

Data Presentation: Quantitative Comparison of SNC-80 Activity

The following table summarizes the quantitative data on the binding affinity and functional potency of SNC-80 at DOR homomers and MOR-DOR heteromers.

Receptor TargetParameterSNC-80 ValueReference
DOR Homomer Binding Affinity (Ki)0.18 nM[1]
Functional Potency (EC50)> 5,280 nM (>100-fold less potent than at heteromer)[2]
MOR-DOR Heteromer Functional Potency (EC50)52.8 nM[2]
MOR Homomer Binding Affinity> 2,000-fold less effective than at DOR[1]

Key Findings

  • Enhanced Potency at MOR-DOR Heteromers: SNC-80 is at least 100-fold more potent at activating MOR-DOR heteromers compared to DOR homomers.[2]

  • Selective Activation: While SNC-80 is known as a selective DOR agonist, its robust response in cells co-expressing MOR and DOR suggests that the heteromer is a primary target for its activity.[3][4][5]

  • Low Affinity for MOR Homomers: SNC-80 has a very low affinity for MOR homomers, indicating that its effects at the heteromer are not due to direct activation of the mu receptor.[5]

Experimental Protocols

Co-Immunoprecipitation of MOR-DOR Heteromers

This protocol is used to demonstrate the physical interaction between MOR and DOR in cells co-expressing both receptors.

Materials:

  • Cells co-expressing tagged MOR (e.g., HA-tagged) and DOR (e.g., FLAG-tagged)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-HA antibody (for immunoprecipitation)

  • Protein A/G agarose (B213101) beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Anti-FLAG antibody (for Western blotting)

  • Anti-HA antibody (for Western blotting)

Procedure:

  • Lyse the cells expressing the tagged receptors to solubilize membrane proteins.

  • Incubate the cell lysate with an anti-HA antibody to bind to the HA-tagged MOR.

  • Add Protein A/G agarose beads to the lysate to capture the antibody-receptor complexes.

  • Pellet the beads by centrifugation and wash several times to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.

  • Probe the membrane with an anti-FLAG antibody to detect the presence of the co-immunoprecipitated FLAG-tagged DOR.

  • As a control, probe a separate membrane with an anti-HA antibody to confirm the immunoprecipitation of the HA-tagged MOR.

Chimeric G-protein-Mediated Calcium Fluorescence Assay

This assay is used to measure the functional potency of SNC-80 at different receptor configurations by converting the typical Gi/o-coupled opioid receptor signal to a Gq-mediated calcium release, which can be easily measured.

Materials:

  • HEK293 cells expressing:

    • DOR only

    • MOR only

    • Both MOR and DOR

  • A chimeric G-protein (e.g., Gαqi5) that couples to Gi/o-linked receptors and activates the Gq pathway.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • SNC-80

  • Fluorescence plate reader

Procedure:

  • Co-transfect the cells with the respective opioid receptor(s) and the chimeric G-protein.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Stimulate the cells with varying concentrations of SNC-80.

  • Measure the resulting increase in intracellular calcium concentration using a fluorescence plate reader.

  • Plot the dose-response curve and calculate the EC50 value for SNC-80 at each receptor configuration.

Mandatory Visualizations

Signaling Pathway of SNC-80 at MOR-DOR Heteromers

SNC-80 Signaling at MOR-DOR Heteromer SNC80 SNC-80 Heteromer MOR-DOR Heteromer SNC80->Heteromer Binds to DOR protomer G_protein G-protein (Gi/o) Heteromer->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Downstream Downstream Cellular Effects cAMP->Downstream

Caption: SNC-80 activates the MOR-DOR heteromer, leading to G-protein activation and downstream signaling.

Experimental Workflow for Comparing SNC-80 Activity

Workflow for Comparing SNC-80 Activity cluster_0 Cell Line Preparation cluster_1 Functional Assay cluster_2 Data Analysis DOR_cells Cells with DOR only Calcium_Assay Chimeric G-protein Calcium Fluorescence Assay DOR_cells->Calcium_Assay MORDOR_cells Cells with MOR & DOR MORDOR_cells->Calcium_Assay EC50_DOR Calculate EC50 (DOR Homomer) Calcium_Assay->EC50_DOR EC50_MORDOR Calculate EC50 (MOR-DOR Heteromer) Calcium_Assay->EC50_MORDOR Comparison Compare Potency EC50_DOR->Comparison EC50_MORDOR->Comparison

Caption: Experimental workflow for comparing the functional potency of SNC-80 at DOR homomers versus MOR-DOR heteromers.

Logical Relationship of SNC-80 Activity

Logical Relationship of SNC-80 Activity SNC80 SNC-80 DOR_Homomer DOR Homomer SNC80->DOR_Homomer Activates MORDOR_Heteromer MOR-DOR Heteromer SNC80->MORDOR_Heteromer Preferentially Activates Low_Potency Low Potency DOR_Homomer->Low_Potency High_Potency High Potency MORDOR_Heteromer->High_Potency

Caption: SNC-80 shows preferential and more potent activation of MOR-DOR heteromers compared to DOR homomers.

References

Safety Operating Guide

Proper Disposal of SNC 80: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential procedural guidance for the safe handling and disposal of SNC 80, a selective non-peptide δ-opioid receptor agonist. Adherence to these protocols is vital to ensure personal safety, prevent environmental contamination, and comply with institutional and federal regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly in powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.

Procedural Overview: The Two-Step Disposal Process

The recommended disposal procedure for this compound involves a two-step process: chemical inactivation followed by compliant waste disposal . This dual approach ensures that the pharmacological activity of the compound is neutralized before it enters the waste stream, aligning with best practices for the disposal of potent biologically active molecules.

Step 1: Chemical Inactivation of this compound

This compound is susceptible to decomposition in the presence of strong acids and bases. This chemical property can be utilized for its inactivation. Researchers can choose between acid- or base-mediated hydrolysis.

Experimental Protocol: Acid-Mediated Hydrolysis

  • Preparation: In a designated chemical fume hood, prepare a 1M solution of hydrochloric acid (HCl).

  • Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable solvent, such as DMSO, before proceeding. For liquid waste in an organic solvent, the solvent should be evaporated in a fume hood if it is not miscible with the acidic solution.

  • Inactivation: Slowly add the this compound waste to the 1M HCl solution in a suitable container (e.g., a borosilicate glass beaker). The recommended ratio is at least 10 parts 1M HCl to 1 part this compound waste by volume.

  • Reaction: Stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the benzamide (B126) and piperazine (B1678402) moieties. The container should be loosely capped to prevent pressure buildup.

  • Neutralization: After the inactivation period, neutralize the acidic solution by slowly adding a base, such as sodium bicarbonate, until the pH is between 6.0 and 8.0. Monitor the pH using pH indicator strips. Be cautious as this will generate CO2 gas.

Experimental Protocol: Base-Mediated Hydrolysis

  • Preparation: In a chemical fume hood, prepare a 1M solution of sodium hydroxide (B78521) (NaOH).

  • Dissolution: As with the acid hydrolysis method, dissolve solid this compound waste or evaporate incompatible organic solvents from liquid waste.

  • Inactivation: Slowly add the this compound waste to the 1M NaOH solution. Use a ratio of at least 10 parts 1M NaOH to 1 part this compound waste.

  • Reaction: Stir the mixture at room temperature for at least 24 hours.

  • Neutralization: Neutralize the basic solution by slowly adding a 1M HCl solution until the pH is between 6.0 and 8.0.

Step 2: Compliant Waste Disposal

Following chemical inactivation, the resulting solution must be disposed of in accordance with institutional and local regulations.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department. Inform them of the chemical inactivation procedure used and the final composition of the neutralized waste.

  • Waste Collection: EHS will provide specific instructions for the collection of the treated waste. It will typically be handled as hazardous chemical waste.

  • Do Not Drain Dispose: Do not pour the inactivated or untreated this compound waste down the drain. While the active compound has been degraded, the resulting solution may still contain chemicals that are not permitted for sewer disposal.

Data Presentation: Inactivation Parameters

ParameterAcid-Mediated HydrolysisBase-Mediated Hydrolysis
Reagent 1M Hydrochloric Acid (HCl)1M Sodium Hydroxide (NaOH)
Reagent to Waste Ratio ≥ 10:1 by volume≥ 10:1 by volume
Reaction Time ≥ 24 hours≥ 24 hours
Temperature Room TemperatureRoom Temperature
Neutralizing Agent Sodium Bicarbonate or other suitable base1M Hydrochloric Acid (HCl)
Final pH 6.0 - 8.06.0 - 8.0

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_inactivation Step 1: Chemical Inactivation cluster_disposal Step 2: Compliant Waste Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Choose Inactivation Method (Acid or Base Hydrolysis) B->C D Dissolve/Prepare this compound Waste C->D E Add Inactivating Reagent (1M HCl or 1M NaOH) D->E F Stir for >= 24 hours E->F G Neutralize Solution to pH 6-8 F->G H Contact Environmental Health & Safety (EHS) G->H I Follow EHS Instructions for Waste Collection H->I J DO NOT Pour Down Drain I->J

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.

Essential Safety and Logistical Protocol for Handling SNC-80

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like SNC-80, a selective nonpeptide agonist of the δ-opioid receptor, is paramount. Adherence to strict safety and disposal protocols is crucial to minimize exposure risk and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, with procedural, step-by-step guidance.

Personal Protective Equipment (PPE)

Given that the toxicological properties of SNC-80 have not been thoroughly investigated, and it may be irritating to mucous membranes and the respiratory tract, a conservative approach to personal protection is essential. The following table summarizes the recommended PPE for handling SNC-80.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Respirator: Powered Air-Purifying Respirator (PAPR) with an Assigned Protection Factor (APF) of 1000, or a NIOSH-approved N95 respirator as a minimum.[1][2][3] - Gloves: Double-gloving with nitrile gloves (minimum 6-8 mil thickness).[4][5][6] - Eye Protection: Chemical splash goggles or a full-face shield. - Protective Clothing: Disposable solid-front lab coat with tight-fitting cuffs, disposable sleeves.High risk of aerosolization and inhalation of the potent powder. Full respiratory protection is critical. Double gloving provides an additional barrier against skin contact.
Solution Preparation and Handling - Engineering Control: Work within a certified chemical fume hood. - Gloves: Single pair of chemical-resistant nitrile gloves (minimum 6-8 mil thickness).[4][5][6] - Eye Protection: Safety glasses with side shields or chemical splash goggles. - Protective Clothing: Lab coat.Reduced risk of aerosolization compared to handling the powder, but potential for splashes and spills remains.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to ensure safety when working with SNC-80. The following diagram and steps outline the recommended procedure from receipt to disposal.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling & Decontamination cluster_3 Disposal A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Appropriate PPE (See PPE Table) A->B C Work in a Designated Area (e.g., Chemical Fume Hood) B->C D Weigh Solid SNC-80 (Use Ventilated Enclosure) C->D E Prepare Solutions (Minimize Aerosol Generation) D->E F Decontaminate Work Surfaces (e.g., with 10% bleach solution followed by water rinse) E->F G Doff PPE Carefully (Avoid Self-Contamination) F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Label Waste Containers ('Hazardous Chemical Waste') H->I J Dispose of Waste via Institutional EHS I->J

Caption: Workflow for Safe Handling and Disposal of SNC-80.

1. Preparation:

  • Review Documentation: Before handling SNC-80, thoroughly review the Safety Data Sheet (SDS) and any institution-specific Standard Operating Procedures (SOPs).
  • Don PPE: Put on the appropriate personal protective equipment as specified in the table above for the task you are performing.

2. Handling in a Controlled Environment:

  • Designated Area: All work with SNC-80, especially in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
  • Weighing: When weighing solid SNC-80, use a ventilated balance enclosure or conduct the weighing within a chemical fume hood.
  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing and aerosol generation.

3. Decontamination:

  • Surface Cleaning: After handling, decontaminate all work surfaces. A common and effective method is to wipe surfaces with a 10% bleach solution, followed by a rinse with water to remove the bleach residue.[7][8]
  • Equipment: Decontaminate all equipment that has come into contact with SNC-80 using the same procedure.

4. Doffing PPE:

  • Remove PPE in a designated area, being careful to avoid self-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.

Disposal Plan

Proper disposal of SNC-80 and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Unused SNC-80 powder, contaminated gloves, weigh boats, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing SNC-80 should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not dispose of down the drain.
  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound (SNC-80).
  • Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.

3. Final Disposal:

  • All waste containing SNC-80 must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations. While SNC-80 is not a chemotherapy agent, it is a potent pharmaceutical, and its waste may be classified as non-regulated pharmaceutical waste that still requires proper disposal to render it non-retrievable.[9] Consult your EHS for specific guidance on waste classification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Snc 80
Reactant of Route 2
Reactant of Route 2
Snc 80

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.